molecular formula C14H15N3O B1439981 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one CAS No. 1053656-41-9

7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Cat. No.: B1439981
CAS No.: 1053656-41-9
M. Wt: 241.29 g/mol
InChI Key: ARGXWQQETZHTBW-UHFFFAOYSA-N
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Description

7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGXWQQETZHTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718793
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-41-9
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

The 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one scaffold represents a cornerstone in the field of medicinal chemistry. As a fused heterocyclic system, it combines the structural features of a pyrimidine and a piperidine ring, creating a rigid, three-dimensional structure that is amenable to functionalization at multiple positions. This structural versatility has established the tetrahydropyrido[3,4-d]pyrimidine nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1]

Derivatives of this core have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors.[2] The clinical significance of this scaffold is highlighted by its presence in targeted cancer therapies, such as Adagrasib, a selective inhibitor of the KRASG12C mutant protein.[1] This guide provides a comprehensive overview of the chemical and physical properties of the parent compound, this compound, its synthesis, reactivity, and the broader context of its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This section details the fundamental physicochemical properties of this compound. While experimental data for the free base is not extensively published, the properties of its hydrochloride salt and computational predictions provide valuable insights.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N₃O[3][4]
Molecular Weight 241.29 g/mol [3][4]
CAS Number 62458-96-2[3]
Appearance White to off-white solid[5]
Melting Point 198 °C (for the hydrochloride salt)[3]
Boiling Point (Predicted) 406.5 ± 55.0 °C[3]
pKa (Predicted) 7.77 ± 0.20[3]
LogP (Predicted) 1.328[4]
Solubility While specific data is unavailable, it is expected to be soluble in polar organic solvents like DMSO, methanol, and dichloromethane, with limited solubility in water.Inferred from structure and handling
Storage Conditions Store at room temperature, sealed in a dry environment, and protected from light.[4]

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount for its application in research. This section provides an analysis of the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for the free base is not publicly available, ¹H-NMR data for the hydrochloride salt provides a strong basis for structural confirmation.[5]

¹H-NMR (500 MHz, CDCl₃) of the Hydrochloride Salt[5]:

  • δ 12.61 (br s, 1H): This broad singlet corresponds to the protonated pyrimidine nitrogen, indicating the presence of the hydrochloride salt.

  • δ 7.99 (s, 1H): This singlet is assigned to the C2-proton of the pyrimidine ring.

  • δ 7.38-7.26 (m, 5H): This multiplet represents the five aromatic protons of the benzyl group.

  • δ 3.73 (m, 2H), 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H): These multiplets correspond to the eight protons of the tetrahydropyridine ring system. A definitive assignment without 2D NMR techniques is challenging but they represent the -CH₂- groups at positions 5, 6, and 8, and the benzylic -CH₂-.

Expected ¹³C-NMR Resonances: Based on the structure, one would expect to see 12 distinct carbon signals (with two pairs of equivalent carbons in the phenyl ring). Key expected signals include:

  • A carbonyl carbon (C4) around 160-170 ppm.

  • Aromatic carbons of the benzyl group between 125-140 ppm.

  • The C2 and C4a carbons of the pyrimidine ring.

  • Several aliphatic carbons for the tetrahydropyridine ring and the benzylic CH₂ group between 20-60 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available, but the expected characteristic absorption bands can be predicted based on the functional groups present.[6][7][8]

  • ~3200-3400 cm⁻¹ (N-H stretch): A broad peak corresponding to the N-H bond of the lactam.

  • ~2850-3000 cm⁻¹ (C-H stretch): Signals from the aliphatic and aromatic C-H bonds.

  • ~1650-1680 cm⁻¹ (C=O stretch): A strong absorption from the lactam carbonyl group. This is a key diagnostic peak.

  • ~1550-1600 cm⁻¹ (C=N and C=C stretch): Absorptions from the pyrimidine ring and the aromatic benzyl group.

  • ~1200-1300 cm⁻¹ (C-N stretch): Signals corresponding to the C-N bonds in the heterocyclic system.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

  • LC/MS (M+H)⁺: m/z 242.06.[5] This corresponds to the protonated molecule, confirming the molecular weight of 241.29.

Crystal Structure

To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. However, crystal structures of related, more complex derivatives have been published.[9][10] These studies reveal that the fused pyrido-pyrimidine ring system is nearly planar.[9] This planarity, combined with the substitution vectors, is critical for understanding how these molecules interact with the binding pockets of their biological targets.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is well-established and serves as a crucial starting point for the generation of diverse chemical libraries.

Retrosynthetic Analysis and Key Synthetic Protocols

The most common synthetic route involves a condensation reaction to form the pyrimidine ring onto a pre-existing piperidine core.

Retrosynthesis Target This compound Precursor1 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Target->Precursor1 [C-N bond formation] Reagent1 Formamidine or Urea Target->Reagent1 [Pyrimidine ring formation]

Figure 1: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis via Formamidine Condensation [5]

This protocol provides a direct and efficient method for constructing the pyrimidinone ring.

  • Reaction Setup: To a solution of sodium methoxide in methanol, add formamidine acetate at room temperature (25 °C).

  • Addition of Piperidine Precursor: Add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride to the reaction mixture.

  • Reaction: Stir the mixture at 25 °C for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to 0 °C and quench by adding water, followed by the slow, dropwise addition of acetic acid to neutralize the base.

  • Isolation: Remove the methanol under reduced pressure. The resulting aqueous suspension will contain the precipitated product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford the title compound as a white solid.

Chemical Reactivity and Derivatization Potential

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a versatile platform for further chemical modification, which is a key reason for its "privileged" status.[1]

Reactivity Core Pyrido[3,4-d]pyrimidine Core C4 C4 Position (Lactam) Core->C4 C2 C2 Position Core->C2 N7 N7 Position (Piperidine) Core->N7 C4_Reaction Addition of amines, alcohols, etc. C4->C4_Reaction Nucleophilic Substitution (after chlorination) C2_Reaction Addition of aryl/heteroaryl groups C2->C2_Reaction Suzuki Coupling (with appropriate leaving group) N7_Reaction Modification of the benzyl group N7->N7_Reaction Electrophilic Substitution (e.g., acylation)

Figure 2: Key sites of reactivity on the scaffold.

  • C4 Position (Lactam Carbonyl): The lactam oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃).[11] This 4-chloro derivative is then an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine, alcohol, and thiol substituents. This is a common strategy for building libraries of kinase inhibitors.[12]

  • C2 Position: If a suitable leaving group (e.g., a halide) is present at the C2 position, this site is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce new aryl or heteroaryl moieties.[1]

  • N7 Position (Piperidine Nitrogen): The benzyl group at the N7 position can be removed via hydrogenolysis and replaced with other substituents through electrophilic substitution reactions like acylation or alkylation. This allows for probing the structure-activity relationship related to this region of the molecule.[1]

Biological Context and Therapeutic Potential

While no specific biological screening data for this compound has been published, the extensive body of literature on its derivatives provides a strong indication of its potential as a biologically active agent.

Kinase Inhibition: A Prominent Target Class

The pyrido[3,4-d]pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. The pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • Extracellular Signal-Regulated Kinase 2 (Erk2): A series of tetrahydropyridopyrimidine-based compounds have been identified as potent and selective inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[13]

  • Monopolar Spindle 1 (Mps1) Kinase: This scaffold is also found in potent inhibitors of Mps1, a kinase essential for proper chromosome segregation during mitosis, making it an attractive target for cancer therapy.[11]

  • HER Family Kinases: The pyrido[3,4-d]pyrimidine core is present in inhibitors of the HER family of receptor tyrosine kinases (e.g., EGFR, HER2), which are validated targets in various cancers.[2]

The benzyl group at the N7 position of the title compound serves as a space-filling moiety that can be directed towards the solvent-exposed region of a kinase active site, and it can be readily modified to optimize potency and selectivity.

Signaling_Pathway cluster_0 MAPK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitors Inhibitor->ERK Inhibition

Figure 3: Potential inhibition of the MAPK/ERK pathway.

Safety and Handling

Based on available data for the hydrochloride salt, this compound should be handled with appropriate precautions in a laboratory setting.[14]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. While the specific biological profile of this parent molecule remains to be fully elucidated, its established synthetic accessibility and the profound biological activities of its derivatives make it a molecule of high interest.

Future research efforts should focus on:

  • Comprehensive Profiling: A full experimental characterization of the physicochemical and spectroscopic properties of the free base.

  • Biological Screening: Systematic screening against a panel of kinases and other relevant biological targets to uncover its intrinsic activity.

  • Library Synthesis: Utilization of its versatile reactivity to generate novel libraries of derivatives for high-throughput screening campaigns.

This in-depth guide serves as a foundational resource for researchers and drug development professionals, providing the necessary chemical knowledge to leverage the potential of this important molecular scaffold.

References

  • Chen, H. (2012). 7-Benzyl-3-(4-chlorophenyl)-2-isobutylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o822. (URL: [Link])

  • FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. (URL: [Link])

  • Varikuppla, P., & Mittapelli, V. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN Journal of Chemistry, 18(4). (URL: [Link])

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central (PMC). (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (URL: [Link])

  • Beilstein Journals. BJOC - Search Results. (URL: [Link])

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. (URL: [Link])

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. ResearchGate. (URL: [Link])

  • 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. chemdad. (URL: [Link])

  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate. National Institutes of Health (NIH). (URL: [Link])

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. PubChem. (URL: [Link])

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central (PMC). (URL: [Link])

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, 39514-19-7. The Good Scents Company. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold. Sciforum. (URL: [Link])

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. (URL: [Link])

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. (URL: [Link])

  • FTIR INTERPRETATION OF DRUGS. RJPN. (URL: [Link])

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. (URL: [Link])

  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. (URL: [Link])

  • ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. (URL: [Link])

  • 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Beilstein Journals. (URL: [Link])

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Sources

In-Depth Technical Guide: Structure Elucidation of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community for their potential as kinase inhibitors and other therapeutic agents.[3][4][5] The title compound, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, is a key intermediate in the synthesis of more complex molecules within this class.[1] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple checklist of analytical techniques, delving into the causality behind experimental choices and the logic of data interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural characterization.

Foundational Analysis: Confirming Molecular Identity and Purity

The initial phase of structure elucidation focuses on confirming the molecular formula and assessing the purity of the synthesized compound. This is a critical first step, as impurities can significantly complicate the interpretation of more detailed spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS provides an exact mass measurement, which can be used to calculate a unique molecular formula. For the title compound, with a molecular formula of C₁₄H₁₅N₃O, the expected monoisotopic mass is 241.1215.[6]

Trustworthiness: A self-validating HRMS protocol involves not only matching the observed mass to the theoretical mass but also analyzing the isotopic pattern. The presence and relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, should align with the theoretical prediction for a molecule containing 14 carbon atoms.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto a C18 reverse-phase column. A gradient elution from water to acetonitrile (both containing 0.1% formic acid) is typically used to ensure good peak shape and separation from any potential impurities.

  • Mass Spectrometry: Analyze the eluent using an Orbitrap or Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI) mode.[7]

  • Data Analysis: Extract the exact mass of the protonated molecule [M+H]⁺. A successful analysis will yield a mass measurement within 5 ppm of the calculated value (242.1293 for C₁₄H₁₆N₃O⁺).[8]

Parameter Expected Value
Molecular FormulaC₁₄H₁₅N₃O
Monoisotopic Mass241.1215
[M+H]⁺ (calculated)242.1293
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10] For this compound, we expect to see characteristic absorptions for the N-H and C=O bonds of the pyrimidinone ring, as well as C-H bonds of the aromatic and aliphatic portions.[11]

Trustworthiness: The diagnostic value of IR lies in the presence or absence of key functional group absorptions in specific regions of the spectrum. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for comparison against a known standard.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Amide)3400-3200 (broad)Confirms the presence of the pyrimidinone NH.
C-H Stretch (Aromatic)3100-3000Indicates the benzyl group.
C-H Stretch (Aliphatic)3000-2850Confirms the tetrahydropyridine ring.
C=O Stretch (Amide)1700-1650 (strong)Key indicator of the pyrimidinone carbonyl.[12]
C=N Stretch1650-1550Characteristic of the pyrimidine ring.
C=C Stretch (Aromatic)1600-1450Further evidence of the benzyl group.

Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for the connectivity of atoms.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the title compound, we can predict distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the tetrahydropyridine ring.

Trustworthiness: The integration of the signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) arise from coupling to adjacent protons and are governed by the n+1 rule, providing direct evidence of connectivity.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule. The chemical shift of each carbon is indicative of its electronic environment (e.g., sp², sp³, attached to electronegative atoms).

Trustworthiness: The combination of ¹H and ¹³C NMR data should account for all atoms in the proposed structure.

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously assigning signals and confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems within the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the different fragments of the molecule, for example, connecting the benzyl group to the nitrogen of the tetrahydropyridine ring and confirming the fusion of the pyrimidine and pyridine rings.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, integration, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure.

Predicted NMR Data and Interpretation
Proton Assignment Predicted ¹H δ (ppm) Multiplicity COSY Correlations HMBC Correlations
Aromatic (Benzyl)7.2-7.4Multiplet-C=O, Benzylic CH₂
Benzylic CH₂~3.6Singlet-Aromatic C, C5, C8a
CH₂ (Position 5)~3.4TripletCH₂ (Position 6)C4, C4a, C8a
CH₂ (Position 6)~2.7TripletCH₂ (Position 5)C4a, C8
CH₂ (Position 8)~2.9Singlet-C4a, C7, C8a
NH (Position 3)~8.0Broad Singlet-C2, C4
CH (Position 2)~8.1Singlet-C4, C8a
Carbon Assignment Predicted ¹³C δ (ppm) HSQC Correlation
C=O (Position 4)~165-
C (Position 2)~150CH (Position 2)
C (Position 4a)~110-
C (Position 8a)~155-
Aromatic (Benzyl)127-138Aromatic CH
Benzylic CH₂~60Benzylic CH₂
CH₂ (Position 5)~45CH₂ (Position 5)
CH₂ (Position 6)~25CH₂ (Position 6)
CH₂ (Position 8)~50CH₂ (Position 8)
Visualization of the Elucidation Workflow

structure_elucidation cluster_synthesis Synthesis & Purification cluster_initial Initial Analysis cluster_detailed Detailed Elucidation cluster_confirmation Final Confirmation Compound Synthesized Compound HRMS HRMS Compound->HRMS Molecular Formula IR IR Spectroscopy Compound->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) Compound->NMR_1D C-H Framework Structure Final Structure HRMS->Structure IR->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals NMR_2D->Structure Confirm Connectivity

Caption: Workflow for the structure elucidation of the target compound.

Definitive Confirmation: Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of mass spectrometry and NMR spectroscopy provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and torsional angles.

Trustworthiness: A high-quality crystal structure with a low R-factor is considered irrefutable evidence of the molecular structure.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model against the collected data. The final output will be a detailed crystallographic information file (CIF).

Conclusion

The structural elucidation of a novel or key synthetic intermediate like this compound requires a multi-faceted analytical approach. By logically progressing from foundational techniques that confirm molecular formula and functional groups to advanced spectroscopic methods that map out the intricate atomic connectivity, a high degree of confidence in the proposed structure can be achieved. Each experimental choice is made to answer a specific question, and the data from each technique should be self-consistent and corroborative. For absolute confirmation, single-crystal X-ray diffraction provides the final, definitive answer. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • The Royal Society of Chemistry. Spectroscopic data for related compounds. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information on Spectroscopic Data. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information on NMR Spectra. Available from: [Link]

  • ResearchGate. ¹H NMR spectra (d 3.8-6.6) of compounds 4 (top) and 7 (bottom)... Available from: [Link]

  • The Royal Society of Chemistry. VI. ¹H and ¹³C NMR Spectra. Available from: [Link]

  • Prague University of Chemistry and Technology. Table of Characteristic IR Absorptions. Available from: [Link]

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The Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the tetrahydropyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the biological significance of tetrahydropyrido[3,4-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

The Architectural Advantage: Understanding the Tetrahydropyrido[3,4-d]pyrimidine Core

The tetrahydropyrido[3,4-d]pyrimidine nucleus is a fused heterocyclic system comprising a tetrahydropyridine ring fused to a pyrimidine ring. This unique three-dimensional architecture provides a rigid yet versatile backbone that can be strategically functionalized to achieve specific interactions with protein targets. The nitrogen atoms within the scaffold serve as key hydrogen bond donors and acceptors, while the surrounding carbon framework allows for the introduction of various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Derivatives of the tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated significant promise in the field of oncology, targeting a range of critical pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of KRAS-G12C: Covalently Silencing an Oncogenic Driver

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a challenging target for drug development. Novel tetrahydropyrido[3,4-d]pyrimidine derivatives have been identified as irreversible covalent inhibitors of KRAS-G12C.[1] These compounds typically feature an electrophilic "warhead" that forms a covalent bond with the cysteine residue of the mutated protein, locking it in an inactive state.

A significant breakthrough in this area was the development of a series of tetrahydropyridopyrimidines where optimization of the interactions with the protein led to enhanced potency.[1] Replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring resulted in compounds with potent cellular activity.[1]

Experimental Workflow: Evaluation of KRAS-G12C Inhibitors

KRAS_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies synthesis Synthesis of Tetrahydropyridopyrimidine Derivatives protein_mod Protein Modification Assay (e.g., Mass Spectrometry) synthesis->protein_mod Evaluate covalent binding gtpase_assay GTPase Activity Assay protein_mod->gtpase_assay Confirm functional inhibition cell_viability Cell Viability Assay (e.g., CCK-8, MTT) in KRAS-G12C cell lines gtpase_assay->cell_viability Assess antiproliferative effect erk_phos ERK Phosphorylation Assay (Western Blot) cell_viability->erk_phos Verify MAPK pathway inhibition pk_studies Pharmacokinetic (PK) Studies erk_phos->pk_studies Determine drug exposure xenograft Xenograft Tumor Model (e.g., H358 cells) pk_studies->xenograft Evaluate in vivo efficacy Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits SUFU-GLI complex formation GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Promotes Transcription Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds & Inhibits Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Derivative Inhibitor->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Smoothened antagonists.

Dual Autotaxin (ATX) and EGFR Inhibition

In certain cancers, there is a complex interplay between inflammation and tumor progression. Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in inflammation and fibrosis. Epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. A series of tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed as dual inhibitors of both ATX and EGFR. [2] These dual inhibitors have shown promising anti-tumor activities in various cancer cell lines and have also demonstrated anti-inflammatory effects. [2]This dual-targeting approach offers a potential therapeutic strategy for cancers where both pathways are implicated, such as idiopathic pulmonary fibrosis-lung cancer (IPF-LC). [2]

Diverse Biological Activities: Beyond Cancer

The therapeutic potential of tetrahydropyrido[3,4-d]pyrimidine derivatives extends beyond oncology. Their ability to interact with a range of enzymes and receptors has led to their investigation in other therapeutic areas.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a validated target for antimicrobial and anticancer agents. Tricyclic tetrahydropyrido annulated furo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. [3][4]These compounds have shown moderate to potent inhibitory activity, highlighting their potential as anti-infective agents. [3]

Kinase Inhibition: Targeting a Broad Spectrum of Signaling Cascades

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive drug targets. Tetrahydropyrido[3,4-d]pyrimidine derivatives have been shown to inhibit several kinases:

  • Erk2 Kinase: A series of these derivatives have been discovered as potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2), a key component of the MAPK signaling pathway. [5]* HPK1 Kinase: Novel tetrahydropyrido[3,4-d]pyrimidines have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy and for treating inflammatory and autoimmune diseases. [6][7]* PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, which is involved in cell survival and proliferation, and have shown significant cytotoxicity against cancer cells. [8]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of tetrahydropyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of Smoothened antagonists, it was found that specific substitutions on the pyrimidine and tetrahydropyridine rings were critical for potent inhibition of the Hedgehog pathway. [9]Similarly, for KRAS-G12C inhibitors, the introduction of a hydroxyl group on the naphthyl moiety and appropriate substitution at the C-2 position of the pyrimidine ring were key to achieving high cellular potency. [1]

Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a generalized, step-by-step methodology for a common in vitro assay used to assess the antiproliferative activity of tetrahydropyrido[3,4-d]pyrimidine derivatives.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, PC-3, HEPG-2) in appropriate growth medium until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tetrahydropyrido[3,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in growth medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The tetrahydropyrido[3,4-d]pyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators of a diverse array of biological targets. The versatility of this core structure, coupled with the ever-evolving understanding of disease biology, ensures that it will remain a fertile ground for the discovery of novel therapeutics. Future research will likely focus on further refining the selectivity of these compounds, exploring novel biological targets, and leveraging advanced drug delivery strategies to enhance their therapeutic efficacy and minimize off-target effects. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
  • Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofol
  • Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated Furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed.
  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity.
  • Novel Tetrahydropyrido[3,4- d ]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity.
  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Deriv
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The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyrido[4,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological macromolecules implicated in significant human diseases. This guide provides a comprehensive technical overview of this heterocyclic system, from its fundamental synthesis to its application in the development of potent and selective therapeutic agents. We will delve into the causal relationships behind synthetic strategies, provide detailed, field-tested protocols for biological evaluation, and explore the nuanced structure-activity relationships (SAR) that drive potency against key oncogenic and disease-relevant pathways. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

Nitrogen-containing heterocycles are foundational to the development of bioactive molecules.[1] Among these, the tetrahydropyrido[4,3-d]pyrimidine scaffold has garnered significant attention for its ability to serve as a rigid and adaptable framework for presenting diverse pharmacophoric elements in three-dimensional space. This unique structural feature allows for high-affinity interactions with a variety of biological targets, leading to the discovery of potent inhibitors for enzymes and receptors that are central to disease pathogenesis.

Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology and the treatment of neuropathic pain.[2] The core's capacity to be readily functionalized at multiple positions allows for the fine-tuning of physicochemical properties and target engagement, making it an attractive starting point for lead optimization campaigns. This guide will explore the key therapeutic targets of this scaffold, including Topoisomerase II, the Hedgehog signaling pathway, and KRAS-mutant proteins.

Synthetic Strategies: Building the Core

The construction of the tetrahydropyrido[4,3-d]pyrimidine core can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available building blocks. The following protocol outlines a representative synthesis of a key intermediate, a 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine, which can be further diversified.[3]

Experimental Protocol: Synthesis of a Tetrahydropyrido[4,3-d]pyrimidine Intermediate

Step 1: N-Alkylation of Piperidin-4-one

  • To a solution of piperidin-4-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkylating agent, such as benzyl chloride (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into ice water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted piperidin-4-one.

Step 2: Gewald Reaction

  • Dissolve the N-substituted piperidin-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (catalytic amount) and reflux the mixture for 4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to afford the 2-aminothiophene derivative.

Step 3: Pyrimidine Ring Formation

  • Suspend the 2-aminothiophene derivative (1.0 eq) and formamidine acetate (2.0 eq) in DMF.

  • Heat the mixture to 100°C and stir for 6 hours.

  • Pour the reaction mixture into water and collect the precipitate by filtration to obtain the 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one.

Step 4: Chlorination

  • Suspend the pyrimidinone (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) dropwise at 0°C.

  • Heat the mixture to 50°C and stir for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the 4-chloro intermediate.

G cluster_synthesis Synthetic Workflow Piperidin-4-one Piperidin-4-one N-Substituted Piperidin-4-one N-Substituted Piperidin-4-one Piperidin-4-one->N-Substituted Piperidin-4-one Step 1: N-Alkylation 2-Aminothiophene Derivative 2-Aminothiophene Derivative N-Substituted Piperidin-4-one->2-Aminothiophene Derivative Step 2: Gewald Reaction Tetrahydropyridothienopyrimidinone Tetrahydropyridothienopyrimidinone 2-Aminothiophene Derivative->Tetrahydropyridothienopyrimidinone Step 3: Pyrimidine Formation 4-Chloro Intermediate 4-Chloro Intermediate Tetrahydropyridothienopyrimidinone->4-Chloro Intermediate Step 4: Chlorination

Caption: General synthetic workflow for the tetrahydropyrido[4,3-d]pyrimidine core.

Biological Activities and Key Therapeutic Targets

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of therapeutically relevant targets.

Topoisomerase II Inhibition

Human topoisomerase II (topoII) is a critical enzyme in DNA replication and a validated target for cancer therapy.[4] Several tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent topoII inhibitors.[4][5] One notable compound, ARN21929, demonstrated an IC₅₀ of 4.5 µM in in vitro assays.[5]

This assay measures the ability of topoII to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).

  • Reaction Setup: In a microcentrifuge tube, combine 10x topoII reaction buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add the tetrahydropyrido[4,3-d]pyrimidine test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Initiation: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well. Inhibition is observed as a decrease in the amount of decatenated product.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma and basal cell carcinoma.[6] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a key component of this pathway. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent Smo antagonists.[6][7] For instance, one compound was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[6][7]

G cluster_Hh Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Transcription Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Antagonist Inhibitor->Smo Blocks

Caption: Simplified Hedgehog signaling pathway and the point of intervention for tetrahydropyrido[4,3-d]pyrimidine antagonists.

This cell-based assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

  • Cell Culture: Culture NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control in 96-well plates until confluent.[4]

  • Treatment: Replace the culture medium with a low-serum medium containing a Hh pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG) and serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine test compound.

  • Incubation: Incubate the cells for 30-48 hours.[4]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Calculate the IC₅₀ value from the dose-response curve.

KRAS Inhibition

Mutations in the KRAS gene are among the most common drivers of human cancers, and for a long time, KRAS was considered "undruggable." The discovery of a covalent inhibitor targeting the KRAS G12C mutant was a major breakthrough. Recently, tetrahydropyrido[4,3-d]pyrimidine derivatives have been investigated as novel KRAS-G12D inhibitors.[1][8]

G cluster_KRAS KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF-mediated GDP/GTP Exchange RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Inhibits

Caption: Overview of the KRAS signaling cascade and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives.

This assay directly measures the covalent modification of the KRAS G12C protein by an inhibitor.

  • Incubation: Incubate recombinant KRAS G12C protein with the test compound at various concentrations for a defined period (e.g., 24 hours) at room temperature.[9]

  • Reaction Quenching: Stop the reaction by adding formic acid.[9]

  • Mass Spectrometry Analysis: Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the percentage of KRAS G12C protein that has been covalently modified by the inhibitor by comparing the peak intensities of the unmodified and modified protein.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the tetrahydropyrido[4,3-d]pyrimidine scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for Smoothened Antagonists

For Smo antagonism, SAR studies have revealed that the nature and position of substituents on the scaffold are critical for activity.

CompoundR1R2R3IC₅₀ (nM) in NIH3T3-GRE-Luc Assay
Vismodegib ---40
Compound 12 HHH120
Compound 24 FHH13
Compound 26 HOMeH25
Compound 32 HHMe35

Data synthesized from Lu et al. (2017).[6][7]

SAR for Topoisomerase II Inhibitors

The inhibitory activity against Topoisomerase II is also highly dependent on the substitution pattern.

CompoundR GroupIC₅₀ (µM) vs. TopoIIα
ARN19661 (7) 4-methoxyphenyl25 ± 5
20 3-pyridyl120 ± 10
22 4-fluorophenyl160 ± 20
ARN21929 (24) 2-pyridyl4.5 ± 1

Data from Brindani et al. (2025).[1][2]

Conclusion and Future Directions

The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a highly productive starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate key biological targets underscore its importance in modern drug discovery. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore the potential of this remarkable heterocyclic system. Future efforts in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic profiles and the ability to overcome drug resistance. The continued exploration of the chemical space around this privileged core promises to yield new and effective treatments for a range of human diseases.

References

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  • Lu, W., Liu, Y., Ma, H., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2032-2044. [Link]

  • Chen, Y., Wu, F., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1784-1796. [Link]

  • Kumar, P., Yogeeswari, P., et al. (2014). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic Chemistry, 52, 49-59. [Link]

  • Wang, X., Li, Y., et al. (2016). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 59(23), 10738-10753. [Link]

  • Zhang, Y., Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • Bio-protocol. (2015). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol, 5(15), e1541. [Link]

  • Ostrem, J. M., Peters, U., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. [Link]

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Mechanism of action for tetrahydropyrido[3,4-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Tetrahydropyrido[3,4-d]pyrimidine Kinase Inhibitors

Introduction: A Privileged Scaffold for Precision Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune responses. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The tetrahydropyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a remarkable aptitude for binding to the highly conserved ATP-binding pocket of various kinases. Its structural resemblance to the adenine base of ATP provides a foundational advantage for achieving potent, competitive inhibition.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to dissect the intricate mechanism of action (MOA) of this important class of inhibitors. We will explore the causality behind their potent and often selective activity, detailing the precise molecular interactions that drive target engagement. Furthermore, we will outline the self-validating experimental systems required to rigorously characterize this MOA, providing not just the "what" but the "how" and "why" for researchers in the field. Our exploration will journey from the atomic level of inhibitor-enzyme interaction to the complex cellular signaling cascades they modulate, providing a comprehensive and actionable understanding for drug development professionals.

Part 1: The Molecular Basis of Inhibition - A Tale of ATP Mimicry and Specificity

The foundational mechanism for the vast majority of tetrahydropyrido[3,4-d]pyrimidine inhibitors is their function as ATP-competitive antagonists. Kinases perform their catalytic function by transferring a phosphate group from ATP to a substrate protein. These inhibitors are designed to occupy the same binding site as ATP, thereby preventing the kinase from accessing its essential fuel source and shutting down its catalytic activity. The fused pyridopyrimidine ring system is an isostere of adenine, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase, an evolutionarily conserved backbone that connects the N- and C-lobes of the catalytic domain.[1][2]

While the core scaffold provides the anchor, specificity and high potency are achieved through chemical modifications at various positions, which engage with other, less conserved regions of the ATP pocket.

Case Study 1: Monopolar Spindle 1 (Mps1) Kinase Inhibition

Mps1 is a crucial dual-specificity kinase that governs the spindle assembly checkpoint (SAC), a cellular surveillance system ensuring accurate chromosome segregation during mitosis.[3][4][5] Aneuploid cancer cells, which have an abnormal number of chromosomes, are particularly reliant on a functional SAC to survive, making Mps1 an attractive therapeutic target.[3][4]

Molecular Interactions: Studies combining X-ray crystallography, molecular docking, and molecular dynamics simulations have elucidated the binding mode of pyrido[3,4-d]pyrimidine inhibitors within the Mps1 active site.[3][4][6]

  • Hinge Binding: The pyrimidine ring of the core scaffold forms one or more crucial hydrogen bonds with the backbone of hinge-region residues, most notably Gly605.[4] This interaction is fundamental for anchoring the inhibitor.

  • Hydrophobic and van der Waals Forces: The inhibitor's core and its substituents nestle into a pocket defined by hydrophobic and aliphatic residues, including I531, V539, M602, C604, I607, and L654.[3][4][5] These van der Waals interactions are a primary driver of the favorable binding free energy.[3][4]

  • Key Secondary Interactions: A critical discovery was the formation of a stable hydrogen bond between specific inhibitor moieties (such as imidazole or triazole groups) and the side chain of Lys529.[4] This secondary interaction significantly enhances binding affinity and is a key determinant of potency.[4]

Hinge Hinge Region (G605) Hydrophobic_Pocket Hydrophobic Pocket (I531, V539, M602) Lys529 Lys529 Gatekeeper Gatekeeper Residue (M602) Core Pyrimidine Core Core->Hinge H-Bond R1_Group R1 Substituent R1_Group->Hydrophobic_Pocket van der Waals R2_Group R2 Substituent R2_Group->Lys529 H-Bond

Inhibitor binding within the Mps1 ATP pocket.
Case Study 2: Extracellular Signal-Regulated Kinase 2 (Erk2) Inhibition

Erk2 is a key node in the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in cancer and drives cell proliferation and survival.[7] Structure-based drug design has led to potent 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk1/2.[7][8]

Mechanism and Selectivity: Kinetic studies have confirmed that these compounds act as potent, ATP-competitive inhibitors of Erk2, with Ki values in the nanomolar range.[7] Their discovery and optimization relied heavily on X-ray crystallography to visualize the binding mode and guide synthetic efforts to improve potency and selectivity against other kinases.[8] This structural insight allows for the rational design of substituents that exploit unique features of the Erk2 active site compared to closely related kinases, thereby minimizing off-target effects.

Target KinaseKey Interacting ResiduesInteraction TypeReference
Mps1 Gly605, Lys529Hydrogen Bonding[4]
I531, V539, M602, C604Hydrophobic / van der Waals[3][4]
Erk2 Hinge Region ResiduesHydrogen Bonding (ATP-competitive)[7]
KRAS-G12D Asp12, Gly60, Glu92, His95Hydrogen Bonding / Electrostatic[9][10]
HPK1 SLP76 (Substrate)Down-modulation of TCR signaling[11]

Part 2: Cellular Consequences and Pathway Modulation

Inhibiting a kinase at the molecular level is only meaningful if it translates into a desired biological outcome at the cellular and organismal level. The true measure of a kinase inhibitor's mechanism is its ability to precisely modulate the signaling pathway in which its target operates.

Mps1 Inhibition: Inducing Mitotic Catastrophe

By inhibiting Mps1, tetrahydropyrido[3,4-d]pyrimidines dismantle the spindle assembly checkpoint. In rapidly dividing cancer cells, this leads to a premature exit from mitosis, severe chromosome mis-segregation, and ultimately, cell death (apoptosis).[3][5] This potent anti-proliferative effect is observed across a wide range of cancer cell lines.[6] A key indicator of Mps1 inhibition in cells is the failure to phosphorylate downstream targets involved in the SAC.

Mitotic_Stress Mitotic Stress (e.g., in Aneuploid Cells) Mps1 Mps1 Kinase (Active) Mitotic_Stress->Mps1 SAC Spindle Assembly Checkpoint (SAC) Active Mps1->SAC Mps1_Inhibited Mps1 Kinase (Inhibited) SAC_Inactive SAC Inactivation Mps1->SAC_Inactive Inhibition blocks this step Mitosis_Arrest Mitotic Arrest (for error correction) SAC->Mitosis_Arrest Accurate_Seg Accurate Chromosome Segregation Mitosis_Arrest->Accurate_Seg Inhibitor Tetrahydropyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis SAC_Inactive->Mitotic_Catastrophe Leads to

Effect of Mps1 inhibition on the Spindle Assembly Checkpoint.
Erk2 Inhibition: Halting Proliferation Signals

Inhibition of Erk2 with tetrahydropyrido[3,4-d]pyrimidines directly blocks signal transduction down the MAPK pathway. A reliable and quantifiable pharmacodynamic biomarker for Erk2 inhibition is the reduced phosphorylation of its direct substrate, Ribosomal S6 Kinase (RSK). This "knockdown" of phospho-RSK levels, observable in both cell lines and tumor xenografts, provides direct evidence of target engagement and functional pathway inhibition.[7][8] The ultimate cellular consequence is the potent inhibition of tumor cell growth.[7]

Part 3: A Validated Methodological Workflow for MOA Elucidation

Confirming the mechanism of action for a novel kinase inhibitor requires a multi-pronged, self-validating experimental approach. Each step should be designed to answer a specific question, with the collective results building an unassailable case for the proposed mechanism.

A 1. Biochemical Assay (IC50, Ki determination) B 2. Structural Biology (X-ray Crystallography) A->B Confirms Binding Site C 3. Cellular Target Engagement (e.g., CETSA) B->C Validates in cellulo D 4. Pathway Modulation (Western Blot for p-Substrate) C->D Confirms Functional Effect E 5. Phenotypic Outcome (Cell Viability / Apoptosis Assay) D->E Links to Phenotype

Workflow for robust MOA determination.
Protocol 1: Radiometric In Vitro Kinase Activity Assay

Causality: This is the gold-standard method to determine an inhibitor's intrinsic potency (IC50) against the purified kinase enzyme.[12] By running the assay at different ATP concentrations, one can confirm ATP-competitive binding via analysis of a Cheng-Prusoff plot to calculate the inhibition constant (Ki).

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction buffer containing purified recombinant kinase (e.g., Mps1, Erk2), a suitable substrate (e.g., myelin basic protein), and a cocktail of cofactors (e.g., MgCl2, DTT).

  • Inhibitor Titration: Serially dilute the tetrahydropyrido[3,4-d]pyrimidine inhibitor in DMSO and add to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP. For Ki determination, this step is repeated with multiple fixed concentrations of ATP (e.g., near the Km, 5x Km, 10x Km).[12]

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the enzyme kinetics.

  • Stop and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unused [γ-33P]ATP will not.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove all unbound radioactivity.

  • Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Fit the dose-response data to a four-parameter logistic equation to determine the IC50. For Ki determination, analyze the shift in IC50 values at different ATP concentrations.

Protocol 2: Western Blotting for Phospho-Substrate Analysis

Trustworthiness: This protocol provides direct, functional evidence that the inhibitor is blocking the kinase's activity within the cell. Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate confirms that the cellular phenotype (e.g., growth arrest) is a direct result of on-target pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116 for Mps1, HepG2 for Erk2) at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-RSK).

    • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total RSK) and a loading control (e.g., β-actin or GAPDH).

  • Densitometry: Quantify the band intensity to demonstrate a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Conclusion and Future Outlook

The tetrahydropyrido[3,4-d]pyrimidine scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. Their mechanism of action is rooted in the classic principle of ATP-competitive inhibition, anchored by key interactions with the kinase hinge region. However, the true elegance of this scaffold lies in its versatility, where targeted modifications enable specific interactions within the diverse topologies of different kinase active sites, leading to distinct and therapeutically valuable cellular outcomes.

The rigorous, multi-step validation process—combining biochemical, structural, and cellular assays—is non-negotiable for confirming this mechanism with the scientific integrity required for clinical translation. Future work on this scaffold will likely focus on overcoming acquired resistance, developing next-generation inhibitors with even greater selectivity, and applying the framework to a broader range of kinase targets implicated in human disease.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Journal of Molecular Structure.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Journal of Molecular Structure, 1238, 130448.
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). ResearchGate.
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-9.
  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (n.d.). PubMed Central.
  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (n.d.). PMC - NIH.
  • Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. (2024). ACS Medicinal Chemistry Letters.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4346-4363.
  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1856-1868.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Journal of Molecular Structure.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). NIH.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience, 8(9), 2046-2060.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. (2016). Journal of Medicinal Chemistry, 59(24), 11109-11129.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PMC - PubMed Central.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub.

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An In-depth Technical Guide to the Pharmacological Profile of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: While specific, in-depth pharmacological data for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is not extensively available in the public domain, the core chemical structure, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , represents a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive overview of the pharmacological profiles of notable derivatives based on this versatile core, offering insights for researchers, scientists, and drug development professionals. The diverse biological activities exhibited by compounds sharing this scaffold underscore its significance and potential in targeting a range of challenging disease pathways.[1]

Introduction: A Scaffold of Opportunity

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, formed by the fusion of a pyrimidine with a piperidine ring, serves as the foundational structure for a variety of potent and selective therapeutic agents.[1] Its conformational flexibility and the ability to selectively functionalize it at multiple positions allow for the generation of diverse molecular entities with tailored affinities for various biological targets.[1] This has led to the successful development of compounds targeting some of the most sought-after targets in oncology, including KRAS, the MAPK pathway, and DNA damage response enzymes. This guide will delve into the pharmacological profiles of key derivatives, exploring their mechanisms of action, relevant preclinical and clinical data, and the state-of-the-art experimental protocols used for their characterization.

Targeting the "Undruggable": KRAS G12C Inhibition

The discovery of inhibitors for KRAS, particularly the G12C mutant, has been a landmark achievement in oncology. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is at the heart of Adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor.[1][2]

Mechanism of Action: Covalent Inactivation of an Oncogenic Driver

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation and survival.[3][4] The G12C mutation, where glycine is substituted by cysteine at codon 12, impairs GTP hydrolysis, locking KRAS in a constitutively active state and driving uncontrolled cell growth.[3][4]

Adagrasib is an orally available, small-molecule covalent inhibitor that leverages the unique cysteine residue of the G12C mutant. It selectively and irreversibly binds to this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation.[3][4][5] This prevents downstream signaling through pathways like RAF-MEK-ERK, leading to the inhibition of tumor cell growth and viability.[3][6] Adagrasib was intentionally designed for favorable pharmacokinetic properties, including a long half-life of approximately 23-24 hours and the ability to penetrate the central nervous system (CNS).[5][7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive - GDP Bound) RTK->KRAS_GDP Activates GEF KRAS_GTP KRAS G12C (Active - GTP Bound) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF Adagrasib Adagrasib Adagrasib->KRAS_GDP Irreversible Covalent Binding Locks Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Figure 1: Mechanism of Adagrasib in the KRAS G12C Pathway.
Pharmacological Data Summary: Adagrasib

The clinical development of Adagrasib has demonstrated significant anti-tumor activity in patients with KRAS G12C-mutated solid tumors.

ParameterFindingTumor TypeSource
Objective Response Rate (ORR) 42.9%NSCLC (previously treated)[2]
Median Progression-Free Survival (PFS) 6.5 monthsNSCLC (previously treated)[2]
Median Overall Survival (OS) 12.6 monthsNSCLC (previously treated)[2]
ORR (Monotherapy) 19%Colorectal Cancer (CRC)[9]
ORR (with Cetuximab) 46%Colorectal Cancer (CRC)[9]
CNS Penetration (Kp,uu) ~0.47Patients with Brain Metastases[7]
Experimental Protocol: Cell-Based p-ERK Inhibition Assay

This protocol describes a self-validating system to determine the potency of a test compound (e.g., an Adagrasib analog) in inhibiting KRAS G12C-driven downstream signaling in a relevant cancer cell line.

Objective: To quantify the IC50 of a test compound by measuring the reduction of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS pathway.

Materials:

  • NCI-H358 or other KRAS G12C mutant cell line.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound and reference inhibitor (e.g., Adagrasib).

  • DMSO (vehicle).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membranes.

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Rabbit anti-GAPDH (loading control).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for western blot detection.

Procedure:

  • Cell Seeding: Seed NCI-H358 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

  • Cell Treatment: Replace the culture medium with the medium containing the diluted compounds or vehicle. Incubate for a predetermined time (e.g., 2-4 hours), which should be optimized to capture the peak of signaling inhibition.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol. This step is critical for ensuring equal protein loading.

  • Western Blotting:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH) overnight at 4°C. The ratio of p-ERK to total ERK is the key readout, while GAPDH serves as a loading control, creating a self-validating system.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

A Seed KRAS G12C Cells C Treat Cells (e.g., 2-4 hours) A->C B Prepare Serial Dilution of Test Compound B->C D Lyse Cells & Clarify Lysate C->D E Quantify Protein (BCA Assay) D->E F Western Blot: 1. SDS-PAGE 2. PVDF Transfer 3. Blocking E->F G Antibody Incubation: - anti-p-ERK - anti-total ERK - anti-GAPDH F->G H ECL Detection & Imaging G->H I Densitometry & Normalization (p-ERK / total ERK) H->I J Calculate IC50 I->J

Figure 2: Experimental Workflow for p-ERK Inhibition Assay.

Overcoming Resistance: Erk2 Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is often hyperactivated in cancer. While inhibitors targeting upstream components like RAF and MEK have been successful, acquired resistance, often through reactivation of ERK1/2, remains a significant challenge.[10] This has driven the development of direct ERK1/2 inhibitors, with the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold proving to be a valuable starting point.[10][11]

Mechanism of Action: A Gatekeeper for Mitogenic Signaling

Extracellular signal-regulated kinase 2 (Erk2) is a serine/threonine kinase that acts as the final node in the canonical MAPK cascade.[12] Upon activation by MEK, Erk2 translocates to the nucleus to phosphorylate a multitude of transcription factors, regulating genes essential for cell proliferation, differentiation, and survival.[13] Tetrahydropyridopyrimidine-based inhibitors have been developed through high-throughput screening and structure-based drug design to be potent, selective, and ATP-competitive inhibitors of Erk2.[10][11] By blocking the catalytic activity of Erk2, these compounds prevent the phosphorylation of its downstream substrates, thereby inhibiting cell growth and demonstrating efficacy in tumors resistant to MEK inhibitors.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Substrates Downstream Substrates (e.g., RSK, c-Myc) ERK->Substrates Inhibitor Tetrahydropyridopyrimidine Erk2 Inhibitor Inhibitor->ERK ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival Substrates->Proliferation

Figure 3: Inhibition of the MAPK Pathway by an Erk2 Inhibitor.
Pharmacological Data Summary: Representative Erk2 Inhibitors

Several studies have reported the discovery of potent Erk2 inhibitors based on various tetrahydropyridine-fused scaffolds.

Compound ClassTargetPotency (IC50 / Ki)Cellular ActivitySource
TetrahydropyridopyrimidineErk2Potent and selectiveKnockdown of phospho-RSK levels in HepG2 cells[11]
TetrahydropyridopyrimidineErk1 / Erk2IC50 = 0.19 µM / 0.16 µMPotent against NCI-60 panel[10]
Tetrahydro-pyrazolopyridineErk2High lipophilic efficiencyImproved in vitro clearance[14][15]
Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay

This protocol provides a robust, non-radioactive method for determining the enzymatic inhibitory activity of a compound against purified Erk2 kinase. The assay's principle is the quantification of ADP produced during the kinase reaction via a luciferase-based system.[12][13][16]

Objective: To determine the IC50 of a test compound against Erk2 by measuring ADP production.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • Recombinant active Erk2 enzyme.

  • Erk2 substrate (e.g., Myelin Basic Protein, MBP).

  • ATP solution.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

  • Test compound and reference inhibitor (e.g., Ulixertinib).

  • DMSO (vehicle).

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare reagents as per the ADP-Glo™ kit manual. This includes reconstituting buffers, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the assay plate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction Setup:

    • Prepare a master mix containing kinase buffer, Erk2 enzyme, and the substrate (MBP). The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay.

    • Add the enzyme/substrate mix to the wells containing the test compounds.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration near the Km for Erk2.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the kinase reaction into ATP and uses the new ATP to drive a luciferase reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no enzyme" background signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A Plate Test Compound (Serial Dilution) B Add Erk2 Enzyme & Substrate Mix A->B C Add ATP to Initiate Kinase Reaction B->C D Incubate at 30°C (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) F->G H Incubate at RT (30-60 min) G->H I Read Luminescence H->I J Calculate % Inhibition & IC50 I->J

Figure 4: Workflow for the ADP-Glo™ Erk2 Kinase Assay.

Targeting DNA Repair and Innate Immunity: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA damage repair.[17] While most clinically approved PARP inhibitors target PARP1/2, the broader family, including members like PARP7, is emerging as a source of novel therapeutic targets. The tetrahydropyridopyridazinone scaffold, structurally related to the subject of this guide, has been successfully developed into potent PARP-1 inhibitors.[18]

Mechanism of Action: From Synthetic Lethality to Immune Activation
  • PARP1/2 Inhibition: PARP1 and PARP2 are key sensors of DNA single-strand breaks (SSBs). Upon detecting damage, they synthesize chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, recruiting the DNA repair machinery.[19] Inhibitors that compete with the NAD+ substrate prevent this process. In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), unresolved SSBs are converted to toxic double-strand breaks during replication, leading to cell death via a concept known as "synthetic lethality".[17][19]

  • PARP7 Inhibition and Innate Immunity: PARP7 has a distinct role as a negative regulator of the type I interferon (IFN) signaling pathway.[20][21] In cancer cells, PARP7 can suppress the sensing of cytosolic nucleic acids, dampening the innate immune response.[21][22] Inhibition of PARP7 has been shown to restore type I IFN signaling, which can directly inhibit cell proliferation and also activate an anti-tumor immune response, making tumors more visible to the immune system.[20][21][23] This provides a compelling rationale for developing PARP7 inhibitors as immuno-oncology agents.[22]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nucleic_Acid Cytosolic Nucleic Acids STING STING Pathway Nucleic_Acid->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon (IFN) Gene Expression IRF3->IFN PARP7 PARP7 PARP7->TBK1 Inhibition Inhibitor PARP7 Inhibitor Inhibitor->PARP7 Inhibition Immunity Anti-Tumor Immunity IFN->Immunity

Figure 5: PARP7 Inhibition Restores Type I Interferon Signaling.
Experimental Protocol: ELISA-Based PARP Activity Assay

This protocol describes a colorimetric or chemiluminescent assay to measure the enzymatic activity of PARP by detecting the incorporation of biotinylated PAR onto histone proteins coated on a plate. It is a versatile method for screening PARP inhibitors.

Objective: To determine the IC50 of a test compound against PARP1 by quantifying its PARylation activity.

Materials:

  • PARP Universal Colorimetric Assay Kit (R&D Systems or similar), containing:

    • Histone-Coated 96-well Plate.

    • Recombinant PARP1 Enzyme.

    • Biotinylated NAD+.

    • Activated DNA (for stimulating PARP activity).

    • Streptavidin-HRP.

    • HRP substrate (e.g., TMB for colorimetric, or a chemiluminescent substrate).

  • Test compound and reference inhibitor (e.g., Olaparib).

  • Assay buffer.

  • Wash buffer.

  • Stop solution (for colorimetric assay).

  • Microplate reader (spectrophotometer or luminometer).

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compound and a reference inhibitor in the assay buffer.

  • Reaction Setup:

    • Add assay buffer, activated DNA, and the biotinylated NAD+ mix to the wells of the histone-coated plate.

    • Add the diluted test compounds or vehicle control to the appropriate wells.

    • Add the PARP1 enzyme to all wells except the "no enzyme" background control to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.

  • Washing: Aspirate the reaction mixture and wash the wells multiple times with wash buffer to remove unbound reagents. This step is critical for reducing background signal.

  • Detection:

    • Add Streptavidin-HRP solution to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the wells again to remove unbound Streptavidin-HRP.

  • Signal Development:

    • Add the HRP substrate to each well.

    • For a colorimetric assay, incubate until sufficient color develops and then add the stop solution.

    • For a chemiluminescent assay, incubate briefly before reading.

  • Data Acquisition and Analysis:

    • Read the absorbance (e.g., at 450 nm) or luminescence using a microplate reader.

    • Subtract the background reading from all other values.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 by plotting the percent inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.

A Add Reagents to Histone-Coated Plate (DNA, Biotin-NAD+) B Add Test Compound & PARP Enzyme A->B C Incubate at RT (Allows PARylation) B->C D Wash Plate C->D E Add Streptavidin-HRP D->E F Incubate & Wash Plate E->F G Add HRP Substrate (Colorimetric or Chemi) F->G H Incubate for Signal Development G->H I Add Stop Solution (if needed) & Read Plate H->I J Calculate IC50 I->J

Figure 6: Workflow for an ELISA-Based PARP Activity Assay.

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its application in developing inhibitors for high-value oncology targets such as KRAS G12C, Erk2, and PARP enzymes demonstrates remarkable versatility. The success of Adagrasib validates the potential of derivatives from this class to achieve favorable clinical outcomes. As research continues, the exploration of this scaffold against other targets, including different PARP family members and other kinases, is likely to yield a new generation of selective and potent therapeutic agents. The insights and methodologies presented in this guide provide a solid foundation for professionals engaged in the continued development and characterization of compounds based on this privileged chemical framework.

References

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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Tetrahydropyrido[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

The tetrahydropyrido[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure and versatile substitution points have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. In recent years, this scaffold has been the foundation for developing potent and selective inhibitors against critical oncology targets, including aberrant kinases like KRAS and HPK1, as well as key components of developmental pathways such as the Hedgehog signaling pathway.[1][2][3] The successful development of compounds from this class underscores the necessity of a robust, logical, and multi-faceted in vitro evaluation cascade to identify and characterize promising new chemical entities.

This guide provides a comprehensive framework for the preclinical in vitro assessment of novel tetrahydropyrido[3,4-d]pyrimidine analogs. Moving beyond a simple checklist of experiments, we will delve into the causality behind each methodological choice, outlining an integrated strategy that progresses from broad phenotypic screening to detailed mechanistic elucidation. Our approach is designed to build a self-validating data package, ensuring that each subsequent experiment logically follows from and confirms the last, providing a clear rationale for advancing a compound toward more complex preclinical and clinical studies.

The following workflow illustrates the strategic progression of the evaluation process, designed to efficiently triage compounds and deeply characterize leads.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Mechanistic Elucidation A Compound Library of Tetrahydropyrido[3,4-d]pyrimidine Analogs B Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Across Cancer Cell Line Panel A->B C Determine IC50 Values & Assess Preliminary Selectivity B->C D Biochemical/Enzymatic Assay (e.g., In Vitro Kinase Assay) C->D Advance Potent Hits E Determine Enzymatic IC50 Confirm On-Target Activity D->E F Cell Cycle Analysis (Flow Cytometry) E->F Confirm Cellular Mechanism G Apoptosis Induction Analysis (Annexin V/PI Staining) F->G H Apoptosis Pathway Analysis (Western Blot for Caspases, PARP, Bcl-2 family) G->H I I H->I Lead Candidate for In Vivo Studies

Caption: High-level workflow for in vitro evaluation.

Part 1: Primary Screening - Assessing Antiproliferative Potency

Expertise & Rationale

The initial goal is to cast a wide net to determine whether the novel analogs possess cytotoxic or cytostatic activity against cancer cells. A cell-based proliferation assay is the cornerstone of this effort. We utilize assays that measure metabolic activity, such as the MTT or ATP-based luminescence assays (e.g., CellTiter-Glo), as a robust and high-throughput proxy for cell viability.[4][5] The rationale is straightforward: viable, proliferating cells maintain high metabolic rates, whereas dead or growth-arrested cells do not. By screening compounds across a panel of cancer cell lines, we can not only identify active compounds but also gain initial insights into their spectrum of activity and potential selectivity. For instance, including cell lines with specific mutations (e.g., KRAS-G12D) and a non-cancerous cell line (e.g., NCM460) can help prioritize compounds that are potent against a target mutation while sparing normal cells.[1][6]

Data Presentation: Antiproliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the primary metric derived from this screen. Data should be consolidated into a clear table for comparative analysis.

Compound IDTarget/ScaffoldPanc-1 (KRAS-G12D) IC₅₀ (µM)[1]MCF-7 (Breast Cancer) IC₅₀ (µM)[7]NCM460 (Normal Colon) IC₅₀ (µM)[6]Selectivity Index (NCM460/Panc-1)
THP-001 Tetrahydropyrido[3,4-d]pyrimidine1.408.2> 50> 35.7
THP-002 Tetrahydropyrido[3,4-d]pyrimidine0.955.645.247.6
THP-003 Tetrahydropyrido[3,4-d]pyrimidine15.822.1> 50> 3.2
Reference e.g., MRTX11330.052.510.5210

Note: Data are representative and for illustrative purposes.

Detailed Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of viability and proliferation.[6][8]

  • Cell Seeding: Seed cancer cells (e.g., Panc-1, MCF-7) and normal cells (NCM460) in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[3,4-d]pyrimidine analogs in culture medium. A typical concentration range is 0.01 to 100 µM.

  • Incubation: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control. Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Part 2: Validating On-Target Activity

Expertise & Rationale

A critical step in drug discovery is to confirm that the observed cellular effects are due to the compound interacting with its intended molecular target. If the analogs were designed as kinase inhibitors, a direct, cell-free in vitro kinase assay is the gold standard for this validation.[4] This experiment isolates the kinase, substrate, and inhibitor from the complexities of the cellular environment, providing a definitive measure of target engagement. This biochemical validation ensures that we are not pursuing a compound with non-specific or off-target cytotoxicity. Both radioactive and non-radioactive formats are available; non-radioactive ATP-depletion assays are often preferred for their safety and high-throughput compatibility.[9]

G cluster_0 Kinase Reaction cluster_1 Inhibition ATP ATP Kinase Target Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate ADP ADP Kinase->ADP Substrate Substrate (Protein/Peptide) Substrate->Kinase Inhibitor THP Analog Inhibitor->Kinase Blocks ATP Binding Site

Caption: Principle of an in vitro kinase inhibition assay.

Data Presentation: Enzymatic Inhibition (IC₅₀)

This table summarizes the direct inhibitory activity of the lead compounds against the purified target enzyme.

Compound IDTarget KinaseEnzymatic IC₅₀ (nM)
THP-001 HPK195
THP-002 HPK148
Reference Known HPK1 Inhibitor15

Note: Data are representative and for illustrative purposes.

Detailed Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay.[10][11]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase (e.g., 50 nM) and its specific substrate (e.g., 250 nM NAP1 for TBK1) in the kinase buffer.[10]

  • Inhibitor Addition: Add serial dilutions of the test compounds (THP analogs) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction. The detection method depends on the assay format:

    • Radioactive Assay: Add 4x SDS loading dye, boil, and separate proteins by SDS-PAGE.[11] The gel is then dried and exposed to autoradiography film to detect the incorporation of ³²P into the substrate.

    • Luminescence Assay (e.g., Kinase-Glo®): Add the detection reagent, which quantifies the amount of remaining ATP. Lower ATP levels indicate higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the enzymatic IC₅₀ by fitting the data to a dose-response curve.

Part 3: Elucidating the Cellular Mechanism of Action

Expertise & Rationale

With on-target activity confirmed, we must now investigate how this inhibition translates into the observed antiproliferative effects. The two most common consequences of inhibiting key oncogenic pathways are cell cycle arrest and the induction of apoptosis (programmed cell death).[12] These are not mutually exclusive and often occur in concert. A thorough investigation into both provides a comprehensive picture of the compound's cellular impact.

Cell Cycle Analysis

Causality: The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many kinases targeted in oncology play pivotal roles in cell cycle progression. Inhibiting these kinases can cause cells to accumulate at a specific checkpoint (e.g., G1, S, or G2/M), preventing them from dividing.[13] By staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing it via flow cytometry, we can quantify the DNA content of individual cells and thus determine the proportion of the cell population in each phase of the cycle.[14] An accumulation of cells in a particular phase following treatment is a strong indicator of cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This method uses PI to stain DNA, allowing for cell cycle distribution analysis.[14][15]

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in 6-well plates and treat with the lead THP analog (e.g., at its 1x and 2x IC₅₀ concentration) for 24 or 48 hours.

  • Harvest and Fixation: Harvest both adherent and floating cells and wash with ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells and permeabilize the membranes.[15] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is critical to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.

  • Data Analysis: Use analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Induction

Causality: A desired outcome for an anticancer agent is the specific induction of apoptosis. This process is executed by a family of proteases called caspases.[16] We can confirm apoptosis through two complementary methods: detecting early membrane changes using Annexin V staining and observing the activation of the core apoptotic machinery via Western blot.

G cluster_0 Apoptotic Stimulus (e.g., THP Analog) cluster_1 Apoptotic Signaling Cascade Stimulus Inhibition of Survival Signal Bcl2 Bcl-2 Family (Balance of Pro-/Anti-Apoptotic) Stimulus->Bcl2 Casp9 Caspase-9 (Initiator) Bcl2->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Death Apoptosis Casp3->Death cPARP Cleaved PARP (Inactive) PARP->cPARP

Caption: Key markers in the apoptotic pathway.

Detailed Protocol 1: Annexin V/PI Staining for Apoptosis

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

  • Cell Treatment: Treat cells with the THP analog as described for the cell cycle analysis.

  • Cell Collection: Collect both floating and adherent cells. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Detailed Protocol 2: Western Blot for Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins, confirming the activation of the pathway.[17][18]

  • Protein Extraction: Treat cells with the THP analog, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic markers. Essential targets include:

    • Cleaved Caspase-3: A key executioner caspase.[18]

    • Cleaved PARP: A substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[19]

    • Bcl-2 and Bax: Key anti- and pro-apoptotic proteins, respectively. A shift in the Bax/Bcl-2 ratio can indicate induction of the intrinsic apoptotic pathway.[19]

    • β-Actin or GAPDH: A loading control to ensure equal protein loading across lanes.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates active apoptosis.

Conclusion and Forward Outlook

This guide has outlined a systematic, multi-phase approach to the in vitro evaluation of novel tetrahydropyrido[3,4-d]pyrimidine analogs. By progressing from broad phenotypic screening to specific target validation and deep mechanistic analysis, this workflow generates a robust and coherent data package. This rigorous evaluation provides the confidence needed to select lead candidates for subsequent, more resource-intensive stages of drug development, including ADME/Tox profiling, pharmacokinetic studies, and ultimately, in vivo efficacy testing in xenograft models.[20][21]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyrido[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be decorated to interact with a wide array of biological targets. The tetrahydropyrido[3,4-d]pyrimidine system is a quintessential example of such a scaffold. Its rigid, fused heterocyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal starting point for the rational design of potent and selective modulators of protein function. This guide synthesizes field-proven insights into the structure-activity relationships (SAR) of this versatile core, moving beyond a mere catalog of compounds to explain the causal links between molecular architecture and biological effect. We will delve into the key structural modifications that govern activity against critical targets in oncology, neuroinflammation, and infectious diseases, providing a robust framework for future drug discovery efforts.

The Tetrahydropyrido[3,4-d]pyrimidine Core: A Foundation for Diverse Bioactivity

The tetrahydropyrido[3,4-d]pyrimidine nucleus is one of four possible isomers of pyridopyrimidine, a class of nitrogen-containing heterocycles that are bioisosteres of purines.[1] This inherent similarity to the building blocks of life allows these compounds to readily interact with the binding sites of numerous enzymes, particularly kinases. The partially saturated pyridine ring introduces conformational flexibility and specific stereochemical features that can be exploited to achieve high target affinity and selectivity.

The core focus of this guide is the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. The numbering system, crucial for discussing substituent positions, is as follows:

Caption: Core structure and numbering of the tetrahydropyrido[3,4-d]pyrimidine scaffold.

SAR Analysis Across Key Therapeutic Targets

The true utility of this scaffold is revealed through the systematic analysis of how structural modifications at various positions (primarily C2, C4, and N7) impact biological activity.

Anticancer Activity: Targeting Oncogenic Drivers

The tetrahydropyrido[3,4-d]pyrimidine scaffold has proven exceptionally fruitful in the development of anticancer agents, targeting some of the most challenging oncogenes.

The KRAS protein, particularly with the G12C and G12D mutations, has long been considered an "undruggable" target. Tetrahydropyrido[3,4-d]pyrimidines have emerged as a key scaffold for developing irreversible covalent inhibitors that bind to the mutant cysteine residue in KRAS-G12C or allosteric pockets in KRAS-G12D.[2][3]

Key SAR Insights for KRAS-G12C Inhibitors:

  • C4 Position: This position is typically functionalized with a linker attached to an electrophilic "warhead," such as an acrylamide, which forms a covalent bond with the Cys12 residue.[3]

  • C2 Position: Substitutions at this position are critical for potency and occupy a lipophilic pocket. A significant boost in potency was observed when moving from simple amines to more rigid structures like N-methyl pyrrolidine. For instance, compound 13 showed a dramatic increase in cellular potency (IC50 = 70 nM) due to favorable interactions and the removal of a rotatable bond.[3]

  • N7-Substitution: This position often accommodates groups that interact with the solvent-exposed region. While not the primary driver of potency, modifications here can fine-tune physicochemical properties like solubility and cell permeability.

SAR_KRAS Core Tetrahydropyrido[3,4-d] pyrimidine Core C2 C2 Substituent (Potency Driver) Core->C2 Occupies lipophilic pocket Rigid groups (e.g., N-methyl pyrrolidine) enhance potency C4 C4 Substituent (Covalent Warhead) Core->C4 Acrylamide for covalent bond with Cys12 N7 N7 Substituent (Physicochemical Properties) Core->N7 Modulates solubility and permeability

Caption: Key SAR principles for tetrahydropyrido[3,4-d]pyrimidine-based KRAS-G12C inhibitors.

Key SAR Insights for KRAS-G12D Inhibitors:

  • Molecular docking studies reveal that substituents at the C4 position can form critical hydrogen bonds with key residues like Asp12 and Gly60.[2][4]

  • Compound 10c , featuring a 3,8-diazabicyclo[3.2.1]octane moiety, demonstrated selective anti-proliferative activity in KRAS-G12D mutated Panc1 cells (IC50 = 1.40 μM).[2][4][5] This was superior to analogs with piperazine or azetidine groups at the same position.[2]

Table 1: SAR of C4-Substituted Tetrahydropyrido[3,4-d]pyrimidines against KRAS-G12D (Panc1 Cells)

CompoundC4-SubstituentPanc1 IC50 (μM)Reference
10aPiperazine6.17[2]
10bAzetidin-3-amine5.87[2]
10c 3,8-diazabicyclo[3.2.1]octane 1.40 [2][4]
10fPiperazin-2-ylmethanol3.48[2]

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in cancers like medulloblastoma.[6][7] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a key node in this pathway. A scaffold hopping strategy led to the discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smo antagonists.[7][8][9]

Key SAR Insights:

  • Through optimization, compound 24 was identified, which proved to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[7][8][9]

  • Crucially, compound 24 exhibited significantly improved aqueous solubility and linear pharmacokinetic (PK) profiles, overcoming major liabilities of vismodegib.[6][7] This highlights how scaffold modification can directly address not just potency but also critical drug metabolism and pharmacokinetics (DMPK) parameters.

Signaling_Pathway cluster_Hh Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli Transcription Factors SUFU->Gli Inhibits TargetGenes Target Gene Expression (Proliferation, Survival) Gli->TargetGenes Activates Inhibitor Compound 24 (Tetrahydropyrido[4,3-d]pyrimidine) Inhibitor->Smo Antagonizes

Caption: Inhibition of the Hedgehog pathway by tetrahydropyrido[4,3-d]pyrimidine Smoothened antagonists.

  • Hsp90 Inhibitors: Structural optimization of a tetrahydropyrido[4,3-d]pyrimidine hit led to compound 73 , a potent Hsp90 inhibitor with a favorable ADME profile and in vivo antitumor effects in a xenograft model.[10]

  • PI3K/mTOR Inhibitors: The pyrido[3,2-d]pyrimidine isomer has been explored for dual PI3K/mTOR inhibition. Maintaining a 3-hydroxyphenyl group at C2 and a morpholine at C4, while varying substituents at C7, led to compounds with PI3Kα IC50 values in the low nanomolar range (3-10 nM).[11][12]

  • Topoisomerase II Inhibitors: Tetrahydropyrido[4,3-d]pyrimidines have been identified as a new scaffold for human topoisomerase II (topoII) inhibitors. Compound 24 (ARN21929) showed an IC50 of 4.5 µM with good solubility and metabolic stability.[13][14]

Neuropathic Pain and Neuroprotection

Beyond oncology, this scaffold shows promise in neurology. A series of tetrahydropyrido[4,3-d]pyrimidine derivatives were found to have antiallodynic and antihyperalgesic potential in models of neuropathic pain.[15] The mechanism is believed to involve the suppression of inflammatory components and the prevention of oxidative and nitrosative stress.[15] This dual anti-inflammatory and antioxidant activity makes them interesting candidates for treating complex neurodegenerative diseases like Alzheimer's.[16]

Antifolate Activity: Dihydrofolate Reductase (DHFR) Inhibition

As conformationally restricted analogues of the known antifolate drug trimetrexate, 2,4-diamino-5,6,7,8-tetrahydropyrido[4',3':4,5]furo[2,3-d]pyrimidines were synthesized and evaluated as DHFR inhibitors.[17][18] These compounds displayed moderate inhibitory potency against DHFR from various organisms, including Pneumocystis carinii and Mycobacterium avium, demonstrating the scaffold's utility in developing anti-infective agents.[17][18]

Exemplar Experimental Protocols

To translate SAR knowledge into practice, robust and reproducible experimental methods are paramount. The following protocols represent self-validating systems for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of C2-Amine Substituted Tetrahydropyrido[3,4-d]pyrimidines

This protocol is a representative example for introducing diversity at the C2 position, a key determinant of potency for many targets. The causality is clear: starting from a dichlorinated intermediate allows for sequential, selective substitution at C4 and then C2.

Synthesis_Workflow Start 2,4-Dichloro-7-protected- tetrahydropyrido[3,4-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) at C4 Start->Step1 Intermediate1 C4-Substituted-C2-chloro Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig or SNAr at C2 Intermediate1->Step2 Intermediate2 C2, C4-Disubstituted Protected Product Step2->Intermediate2 Step3 Deprotection (e.g., TFA for Boc group) Intermediate2->Step3 Final Final Target Compound Step3->Final

Caption: General synthetic workflow for C2/C4 disubstituted tetrahydropyrido[3,4-d]pyrimidines.

Step-by-Step Methodology:

  • Synthesis of C4-Substituted Intermediate:

    • To a solution of the starting material (e.g., 2,4-dichloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, 1.0 eq) in a suitable solvent like DMF, add the desired C4-nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 1.0 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).[5]

    • Heat the reaction mixture (e.g., at 60 °C) under an inert atmosphere (N2) and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the C4-substituted-C2-chloro intermediate.

  • Introduction of C2-Amine:

    • Combine the C2-chloro intermediate (1.0 eq), the desired C2-amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., BINAP), and a base (e.g., NaOtBu or Cs2CO3) in an anhydrous, deoxygenated solvent like toluene.[3]

    • Heat the reaction at elevated temperature (e.g., 100 °C) under an inert atmosphere until completion.

    • Cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

    • Concentrate the filtrate and purify by chromatography to obtain the fully substituted, protected product.

  • Final Deprotection (if necessary):

    • If a protecting group (e.g., Boc on a piperazine or Cbz on the N7 nitrogen) is present, dissolve the compound in a suitable solvent (e.g., DCM for Boc).

    • Add the deprotecting agent (e.g., trifluoroacetic acid (TFA) for Boc; H2 over Pd/C for Cbz) and stir at room temperature.[3]

    • Monitor the reaction until complete.

    • Remove the solvent and excess reagent under reduced pressure. The final product can be purified by chromatography, recrystallization, or salt formation.

Protocol 2: Cell Proliferation (CCK-8) Assay

This protocol provides a reliable method to quantify the antiproliferative effect of the synthesized compounds, a primary endpoint for anticancer drug discovery. The use of a positive control (a known inhibitor) and a vehicle control validates the assay's performance.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., Panc1 for KRAS-G12D) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).

    • Remove the old media from the 96-well plates and add 100 µL of media containing the diluted compounds, a vehicle control (DMSO only), and a positive control (e.g., MRTX1133 for KRAS studies).[2][4]

  • Incubation and Viability Measurement:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Perspectives

The tetrahydropyrido[3,4-d]pyrimidine scaffold has unequivocally established itself as a cornerstone in modern drug discovery. Its synthetic tractability and the clear SAR vectors identified for various high-value targets, from KRAS to Smoothened, provide a robust platform for developing next-generation therapeutics. The studies highlighted in this guide demonstrate a clear progression: initial hits are systematically optimized by modifying specific positions on the core, leading to compounds with enhanced potency, selectivity, and critically, improved DMPK properties.[7]

Future efforts should focus on expanding the therapeutic applications of this scaffold. Exploring its potential against novel kinase targets, inflammatory mediators, or as neuroprotective agents remains a fertile ground for discovery. Furthermore, the application of advanced synthetic methods to access novel, stereochemically complex analogs could unlock interactions with previously unexploited regions of target binding sites. By integrating the established SAR knowledge with innovative chemical design, the tetrahydropyrido[3,4-d]pyrimidine core will undoubtedly continue to yield clinical candidates with the potential to address significant unmet medical needs.

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The Pyridopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridopyrimidine nucleus, a fused heterocyclic system comprising pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to interact with a multitude of biological targets through diverse binding modes has established it as a cornerstone in the development of novel therapeutics. This guide provides a comprehensive technical overview of the significant and varied therapeutic applications of pyridopyrimidine derivatives. We will delve into the core mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the design and development of next-generation therapeutic agents.

Introduction: The Versatility of the Pyridopyrimidine Core

Pyridopyrimidine isomers, arising from the different fusion patterns of the pyridine and pyrimidine rings, offer a rich three-dimensional chemical space for drug design.[1] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for a vast array of enzymes, particularly kinases, which are central to cellular signaling and are often dysregulated in disease.[2][3] This inherent bioisosteric relationship is a key driver of their broad pharmacological profile, which encompasses anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) activities.[4][5][6] This guide will systematically explore these applications, grounding the discussion in mechanistic insights and practical methodologies.

Anticancer Applications: Targeting Dysregulated Cell Proliferation

The most extensively explored therapeutic area for pyridopyrimidine derivatives is oncology.[7] Their success is largely attributed to their function as potent inhibitors of various protein kinases that are critical for cancer cell growth, survival, and proliferation.[2]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Pyridopyrimidine derivatives exert their anticancer effects primarily by interfering with key signaling pathways that govern the cell cycle and apoptosis.

  • Cyclin-Dependent Kinase (CDK) Inhibition: A prime example is Palbociclib , a pyrido[2,3-d]pyrimidine derivative approved for the treatment of HR-positive, HER2-negative advanced breast cancer.[1] Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[8] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Retinoblastoma (Rb) protein.[9] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the G1-to-S phase transition of the cell cycle and inducing growth arrest.[9][10]

CDK4_6_Inhibition Mitogens Growth Factors (e.g., Estrogen) Receptor Receptor Mitogens->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates Arrest G1 Arrest E2F E2F Rb->E2F Sequesters Rb->Arrest Stays active, causing pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition (Cell Proliferation) pRb->G1_S_Transition Releases E2F to drive Palbociclib Palbociclib (Pyridopyrimidine Derivative) Palbociclib->Complex Inhibits

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

  • Tyrosine Kinase (TK) Inhibition: Many pyrido[2,3-d]pyrimidines inhibit receptor tyrosine kinases like EGFR, FGFR, and non-receptor kinases such as BCR-ABL.[2][3] By blocking the ATP-binding site, these compounds prevent autophosphorylation and the activation of downstream pro-survival pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways.[7][11]

  • PIM-1 Kinase Inhibition: Certain novel pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers. Inhibition of PIM-1 leads to the induction of apoptosis.[4]

  • Apoptosis Induction: Beyond cell cycle arrest, pyridopyrimidine derivatives can trigger programmed cell death. For instance, some compounds induce apoptosis by upregulating the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridopyrimidine derivatives is highly dependent on the substituents at various positions of the fused ring system.

  • Position 2 and 4: Substitutions with anilino or related aromatic groups are often crucial for potent kinase inhibitory activity, as they can form key hydrogen bonds within the ATP-binding site of the target kinase.[13]

  • Position 5 and 7: Modifications at these positions can significantly influence potency and selectivity. For example, incorporating a 3-methyl-5-oxopyrazolyl moiety has shown strong efficacy against prostate, colon, and liver cancer cell lines.[3]

  • General Trends: The presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold has been associated with maximum anticancer activity in several series of compounds.[2][3] Conversely, the addition of sterically bulky groups can sometimes reduce efficacy.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Palbociclib CDK4/6 InhibitorMCF-7Breast0.011[8]
Compound 4 PIM-1 Kinase InhibitorMCF-7Breast0.57[4]
Compound 4 PIM-1 Kinase InhibitorHepG2Liver1.13[4]
Compound 10 PIM-1 Kinase InhibitorHepG2Liver0.99[4]
PD166326 Bcr-Abl InhibitorK562Leukemia0.0003[2]
Compound 6b Apoptosis InducerPC-3Prostate2.43[12]
Compound 8d Apoptosis InducerMCF-7Breast1.95[12]

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[14]

Causality: The principle lies in the enzymatic conversion of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is directly proportional to the number of viable cells.[15] This allows for the quantification of a compound's cytotoxic or growth-inhibitory effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "vehicle control" and "cell-free blank" controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the test pyridopyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations. For vehicle control wells, add a medium with the same final concentration of the solvent.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Incubation:

    • After incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals (for adherent cells) or centrifuge the plate to pellet the cells/crystals (for suspension cells).[15]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

    • Pipette gently or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17] Use a reference wavelength of >650 nm if available.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of pyridopyrimidine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyridopyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[19]

Mechanism of Action: COX-2 and p38 MAPK Inhibition
  • Selective COX-2 Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible at sites of inflammation) can lead to gastrointestinal side effects. Several pyridopyrimidine derivatives have been developed as highly selective COX-2 inhibitors, offering a potentially safer therapeutic window.[20][21][22] They block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[23]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory stimuli (like cytokines and lipopolysaccharide) to regulate the production of pro-inflammatory mediators such as TNF-α and IL-1β.[24][25] Dilmapimod , a pyridopyrimidine derivative, is a selective p38 MAPK inhibitor that has been investigated for its potential in treating inflammatory conditions like COPD and neuropathic pain.[26][27][28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[29]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins, involving the induction of COX-2.[30][31] A compound's ability to reduce the paw swelling (edema) in the later phase is indicative of its potential to inhibit prostaglandin synthesis.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Ibuprofen), and Test Groups (different doses of the pyridopyrimidine derivative).[32]

  • Compound Administration:

    • Administer the test compound and control drugs via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)) 30-60 minutes before inducing inflammation.[33] The vehicle control group receives only the solvent.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the baseline or 0-hour reading).

    • Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[31][32]

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[31]

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume (0-hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

Antiviral and Antimicrobial Applications

The pyridopyrimidine scaffold is also a promising framework for the development of agents targeting infectious diseases.

  • Antiviral Activity: Derivatives have shown efficacy against a range of viruses, including human coronavirus, influenza virus, rotavirus, and coxsackievirus.[34] The mechanism often involves inhibiting viral entry or replication enzymes, such as viral polymerases.[34]

  • Antimicrobial Activity: Various pyridopyrimidine derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Aspergillus niger.[12][35]

Experimental Protocol: Viral Plaque Reduction Assay

This is the gold standard functional assay for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[36]

Causality: The assay quantifies the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death within a confluent monolayer of host cells. Each plaque originates from a single infectious viral particle. A reduction in the number of plaques in the presence of the compound directly indicates antiviral activity.[37]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a susceptible host cell line (e.g., Vero cells, MDCK cells) in 6-well or 24-well plates and grow until a confluent monolayer is formed.[38]

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test pyridopyrimidine derivative in an infection medium (e.g., serum-free medium).

    • Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Wash the cell monolayer with sterile PBS.

    • Infect the cells by adding the diluted virus suspension. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[39]

    • During adsorption, mix the virus inoculum with the respective dilutions of the test compound.

  • Overlay and Incubation:

    • After adsorption, carefully aspirate the virus/compound inoculum.

    • Gently add an overlay medium (e.g., containing 1.5% methylcellulose or 0.4% agarose) to each well.[37][40] The overlay restricts the spread of progeny viruses to adjacent cells, ensuring the formation of discrete plaques.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.[36]

    • Remove the fixative and stain the cell monolayer with a staining solution (e.g., 0.8% crystal violet).[40] Viable cells will stain purple, while plaques will appear as clear, unstained zones.

    • Wash the plates gently with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Plot the percentage reduction against the compound concentration to determine the EC50 (50% effective concentration).

Applications in Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. Several pyridopyrimidine derivatives have been designed and evaluated for conditions like depression, anxiety, and neurodegenerative diseases.[41][42] Their mechanisms of action in the CNS are diverse, including interaction with serotonin receptors (5-HT), adenosine receptors, and various neurotransmitter transporters.[43][44] For example, novel pyrido[1,2-c]pyrimidine derivatives have been synthesized as potential ligands for the 5-HT1A receptor and serotonin transporter (SERT), targets for antidepressant medications.[44]

Conclusion and Future Perspectives

The pyridopyrimidine scaffold has unequivocally demonstrated its value as a versatile and highly fruitful starting point for drug discovery. Its therapeutic potential spans a wide range of diseases, from cancer to inflammation and infectious diseases. The success of approved drugs like Palbociclib validates the clinical utility of this chemical class and continues to inspire further research.[1]

Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and enhance safety profiles.

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple targets within a disease pathway, potentially offering synergistic efficacy and overcoming drug resistance.

  • Novel Delivery Systems: Employing advanced drug delivery technologies to improve the pharmacokinetic and pharmacodynamic properties of promising pyridopyrimidine candidates.

The continued exploration of the vast chemical space around the pyridopyrimidine nucleus, guided by a deep understanding of SAR and mechanistic biology, holds immense promise for the development of innovative and effective medicines to address unmet medical needs.

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An In-Depth Technical Guide to the Spectroscopic Analysis of 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, fused heterocyclic system serves as a versatile template for designing selective inhibitors and antagonists for various biological targets, including protein kinases and receptors.[2][3] The 7-benzyl derivative, 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, is a key intermediate in the synthesis of more complex molecules, such as antagonists for the human chemokine receptor CXCR2 and potent inhibitors of the chaperone Heat Shock Protein 90 (Hsp90).[2][3]

Given its foundational role, unambiguous structural confirmation of this molecule is paramount. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to elucidate and verify the structure of 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one. The narrative moves beyond a simple recitation of data, focusing on the strategic integration of techniques and the causal logic behind experimental choices and data interpretation. This self-validating workflow ensures the highest degree of scientific integrity.

Molecular Overview

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

  • Chemical Structure: Chemical structure of 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

  • Molecular Formula: C₁₄H₁₅N₃O[4]

  • Molecular Weight (Monoisotopic): 241.1215 g/mol

  • CAS Number: 62458-96-2[5]

Part 1: Mass Spectrometry (MS) Analysis

The initial and most crucial step in structural analysis is confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of ~1 mg/mL.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically employed due to the basicity of the nitrogen atoms in the piperidine ring, which readily accept a proton to form the [M+H]⁺ ion.[6]

  • Analysis: Perform a full scan from m/z 100-1000 to determine the mass of the precursor ion.[6]

Data Interpretation: The ESI-HRMS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. The measured mass should be compared against the theoretical exact mass calculated from the molecular formula.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₄H₁₅N₃O-
Exact Mass 241.1215-
[M+H]⁺ Ion 242.1293242.1293 ± 0.0005

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

MS/MS analysis provides vital information about the molecule's connectivity by inducing fragmentation of the precursor ion and analyzing the resulting fragment ions. This is particularly useful for confirming the presence of key structural motifs, such as the benzyl group.

Experimental Protocol:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 242.1) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is optimized to induce fragmentation.

  • Fragment Ion Analysis: Scan the resulting fragment ions in the second mass analyzer.

Predicted Fragmentation Pathway: The fragmentation of N-benzyl piperidine derivatives is well-characterized.[6] The most common and diagnostic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.

// Precursor Ion precursor [label=<

Precursor Ion [M+H]⁺ m/z = 242.1

];

// Fragments tropylium [label=<

Tropylium Ion m/z = 91.1 C₇H₇⁺

];

core_fragment [label=<

Pyrido[3,4-d]pyrimidinone Core m/z = 151.1 C₇H₇N₃O⁺

];

// Edges precursor -> tropylium [label="Loss of C₇H₈N₃O"]; precursor -> core_fragment [label="Loss of C₇H₇ (benzyl radical)"]; }

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

The observation of a dominant fragment ion at m/z 91 is a hallmark signature of a benzyl group.[7] A corresponding neutral loss or the detection of the remaining core structure at m/z 151 would further validate the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the "what" (formula and mass), NMR spectroscopy reveals the "how" (the precise atomic connectivity and spatial arrangement). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous structural elucidation.[8][9]

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • 1D Spectra: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC experiments to establish correlations.[10][11]

¹H NMR Analysis: Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-Ar (Benzyl) 7.2-7.4multiplet5HStandard aromatic region for a monosubstituted benzene ring.
H-2 ~8.1singlet1HProton on an sp² carbon between two nitrogen atoms, highly deshielded.
H-8 (Benzylic) ~3.6singlet2HMethylene protons adjacent to a nitrogen and an aromatic ring.
H-4a ~4.3singlet2HMethylene protons adjacent to a nitrogen and the pyrimidinone ring junction.
H-5, H-6 2.7-3.0multiplet4HAliphatic protons of the tetrahydropyridine ring. May appear as two distinct multiplets.
NH ~6.5broad singlet1HAmide proton; chemical shift can be variable and may exchange with D₂O.
¹³C NMR Analysis: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (C-4) ~165Carbonyl carbon, highly deshielded.
C-Ar (ipso) ~138Benzyl aromatic carbon attached to the piperidine ring.
C-Ar 127-129Aromatic carbons of the benzyl group.
C-2 ~145sp² carbon in the pyrimidine ring, adjacent to two nitrogens.
C-8a ~150Quaternary carbon at the ring junction.
C-8 (Benzylic) ~60Benzylic methylene carbon.
C-4a ~45Methylene carbon adjacent to nitrogen and ring junction.
C-5, C-6 40-50Aliphatic carbons of the tetrahydropyridine ring.
2D NMR for Unambiguous Structure Confirmation

2D NMR experiments are essential to connect the fragments inferred from 1D spectra into a complete molecular structure.[12] They provide a self-validating map of atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] A key expected correlation would be between the aliphatic protons on C-5 and C-6 , confirming the integrity of that part of the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached.[10][11] It allows for the definitive assignment of all protonated carbons by linking the ¹H and ¹³C spectra. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~60 ppm, confirming their assignment as H-8 and C-8, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular skeleton, as it shows correlations between protons and carbons over 2-3 bonds.[9][13] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Key Expected HMBC Correlations:

  • Benzylic Protons (H-8) to Aromatic Carbons: Correlations from the H-8 singlet (~3.6 ppm) to the aromatic carbons of the benzyl ring will confirm the benzyl group's identity.

  • Benzylic Protons (H-8) to Piperidine Carbons: A crucial correlation from H-8 to C-6 and C-4a will unambiguously place the benzyl group on the N-7 nitrogen.

  • H-4a to Ring Junction Carbons: Correlations from the H-4a protons to the quaternary carbon C-8a and the carbonyl carbon C-4 are essential for confirming the fusion of the two rings.

  • H-2 to Key Carbons: The proton at H-2 should show correlations to C-4 and C-8a , locking down the structure of the pyrimidinone ring.

// Define nodes with positions N7 [pos="1,2!", label="N7"]; C8 [pos="0,2!", label="C8(H)"]; C_ipso [pos="-1,2!", label="C_ipso"]; C6 [pos="1.5,1.2!", label="C6(H)"]; C4a [pos="2,2.5!", label="C4a(H)"]; C8a [pos="2.5,1.8!", label="C8a"]; C4 [pos="3,2.5!", label="C4(O)"]; C2 [pos="3.5,1.8!", label="C2(H)"];

// HMBC Correlations C8 -> C_ipso [label="³J", fontcolor="#5F6368"]; C8 -> C6 [label="²J", fontcolor="#5F6368"]; C8 -> C4a [label="³J", fontcolor="#5F6368"]; C4a -> C8a [label="²J", fontcolor="#5F6368"]; C4a -> C4 [label="³J", fontcolor="#5F6368"]; C2 -> C4 [label="²J", fontcolor="#5F6368"]; C2 -> C8a [label="²J", fontcolor="#5F6368"]; }

Caption: Key HMBC correlations for structural confirmation.

Integrated Spectroscopic Strategy

The power of this analytical approach lies not in any single technique, but in their logical and sequential integration. The workflow is designed to be a self-validating system where each step confirms and builds upon the last.

// Main Flow sample [label="Sample Received\n(7-benzyl-tetrahydropyrido\n[3,4-d]pyrimidin-4(4aH)-one)"]; structure [label="{Final Confirmed Structure|- Unambiguous Assignment\n- All Data Consistent}", shape=ellipse, style=filled, fillcolor="#D6EADF"];

sample -> hrms; msms -> nmr_1d [label="Provides Molecular Formula"]; nmr_2d -> structure [label="Defines Full Connectivity"]; }

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a clear demonstration of modern analytical chemistry principles. The process begins with high-resolution mass spectrometry to unequivocally establish the molecular formula. Tandem MS is then used to confirm the presence of key structural fragments, specifically the benzyl moiety. Finally, a suite of 1D and 2D NMR experiments provides a complete, high-fidelity map of the atomic connectivity. The cross-validation between these orthogonal techniques—MS confirming the pieces and NMR assembling the puzzle—ensures a trustworthy and definitive structural assignment, which is the bedrock of all subsequent research and development in the fields of chemical synthesis and drug discovery.

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Methodological & Application

Synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, exhibiting activities such as tyrosine kinase inhibition, making them valuable in the development of novel therapeutics, particularly in oncology. The 7-benzyl substituent is often incorporated to enhance potency and modulate pharmacokinetic properties. This guide details a reliable and reproducible method for the synthesis of the title compound, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is achieved through a two-step process. The first step involves the preparation of the key intermediate, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This is followed by a cyclocondensation reaction with formamidine acetate to construct the pyrimidinone ring, yielding the final product.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation start1 N-benzyl glycine ethyl ester intermediate1 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate start1->intermediate1 Dieckmann Condensation reagent1 4-halobutyrate reagent1->intermediate1 intermediate1_ref Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate product 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one intermediate1_ref->product Cyclocondensation reagent2 Formamidine Acetate reagent2->product

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: The Cyclocondensation Step

The key ring-forming step is the cyclocondensation of the β-keto ester, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with formamidine. This reaction is a classic example of pyrimidine synthesis. The mechanism proceeds as follows:

  • Nucleophilic Attack: One of the amino groups of formamidine acts as a nucleophile, attacking the ketone carbonyl of the β-keto ester.

  • Hemiaminal Formation and Dehydration: A hemiaminal intermediate is formed, which then dehydrates to form an enamine.

  • Intramolecular Cyclization: The second amino group of the formamidine derivative then attacks the ester carbonyl, leading to a tetrahedral intermediate.

  • Elimination: The ethoxide leaving group is eliminated, and a subsequent tautomerization yields the stable aromatic pyrimidinone ring.

The choice of a base, such as sodium ethoxide, is crucial as it deprotonates the formamidine, increasing its nucleophilicity, and also facilitates the final elimination and tautomerization steps.

Reaction_Mechanism start β-Keto Ester + Formamidine intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Enamine intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Pyrimidinone Product intermediate3->product Elimination & Tautomerization

Caption: Simplified mechanism of pyrimidinone ring formation.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This intermediate can be synthesized via a Dieckmann condensation of the appropriate acyclic precursor or can be sourced commercially. For the purpose of this protocol, we will assume it is available from a commercial vendor.

Table 1: Materials and Reagents for Step 2

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate39514-19-7261.3210.0 g38.2
Formamidine acetate3473-63-0104.114.78 g45.9
Sodium Ethoxide141-52-668.053.12 g45.9
Anhydrous Ethanol64-17-546.07150 mL-
Glacial Acetic Acid64-19-760.05As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Ethyl Acetate141-78-688.11For extraction-
Anhydrous Magnesium Sulfate7487-88-9120.37For drying-
Part 2: Synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (150 mL).

  • Base Addition: Carefully add sodium ethoxide (3.12 g, 45.9 mmol) to the ethanol and stir until it is completely dissolved.

  • Reagent Addition: To the sodium ethoxide solution, add formamidine acetate (4.78 g, 45.9 mmol). Stir the mixture for 15 minutes at room temperature.

  • Addition of Starting Material: Add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (10.0 g, 38.2 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed to yield the pure product.

Characterization and Validation

The identity and purity of the synthesized 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₅N₃O

  • Molecular Weight: 241.29 g/mol

  • ¹H NMR Spectroscopy: The hydrochloride salt of a similar compound has been reported with the following characteristic peaks (converted to approximate free base shifts): signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the pyrimidine proton (around 8.0 ppm), and multiplets for the piperidine ring protons.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to [M+H]⁺ at m/z 242.3.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Formamidine acetate is harmful if swallowed.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Kuznetsov, A. Yu., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43(10), 1323-1328.
  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

Multi-Step Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This fused bicyclic system, comprised of a tetrahydropyridine ring fused to a pyrimidine ring, serves as a versatile framework for the design of potent and selective modulators of various biological targets. The conformational rigidity of the scaffold, combined with its capacity for diverse substitution, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for interacting with complex protein binding sites.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities. They have been successfully developed as potent Smoothened (Smo) antagonists for targeting the Hedgehog signaling pathway, which is implicated in various cancers like medulloblastoma.[1][2] Furthermore, novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as dual inhibitors of autotaxin (ATX) and the epidermal growth factor receptor (EGFR), showing promise for the treatment of idiopathic pulmonary fibrosis and lung cancer.[3][4] Recent research has also highlighted their potential as inhibitors of human topoisomerase II, a validated target for cancer therapy.[5] This wide range of biological applications underscores the importance of robust and efficient synthetic routes to access this valuable chemical space.

This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of substituted tetrahydropyrido[4,3-d]pyrimidine derivatives, starting from commercially available precursors. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights into the characterization of these complex molecules.

Synthetic Strategy: A Multi-Step Approach from Piperidin-4-one

A common and effective strategy for the synthesis of 2,4-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines begins with a protected piperidin-4-one derivative. This multi-step approach allows for the systematic construction of the bicyclic core and the subsequent introduction of diverse functionalities at key positions.

The general workflow can be visualized as follows:

G start Piperidin-4-one Derivative step1 Step 1: N-Alkylation/Protection start->step1 Protection of Piperidine Nitrogen step2 Step 2: Cyclocondensation with Urea step1->step2 Formation of Pyrimidone Ring step3 Step 3: Chlorination step2->step3 Activation of Positions 2 & 4 step4 Step 4: Sequential Nucleophilic Aromatic Substitution (SNAr) step3->step4 Introduction of Diversity end Target 2,4-Disubstituted Tetrahydropyrido[4,3-d]pyrimidine step4->end

Caption: General workflow for the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives.

This modular approach is highly advantageous for constructing libraries of analogues for structure-activity relationship (SAR) studies. The initial N-alkylation or protection of the piperidine nitrogen prevents unwanted side reactions in subsequent steps. The core pyrimidone ring is then formed through a cyclocondensation reaction. Activation of the 2 and 4 positions of the pyrimidine ring, typically through chlorination, sets the stage for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, or thiol functionalities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione (Intermediate A)

This initial step involves the protection of the piperidine nitrogen, in this case with a benzyl group, followed by the crucial cyclocondensation reaction with urea to form the bicyclic pyrimidone core. The use of a strong base like sodium methoxide is essential to deprotonate the urea and the active methylene compound, facilitating the cyclization.

Reaction Scheme:

  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate reacts with urea in the presence of sodium methoxide to yield 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.

ReagentMolar Eq.MW ( g/mol )Amount
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl1.0283.755.0 g
Urea5.060.065.08 g
Sodium Methoxide4.554.024.11 g
Ethanol-46.0776 mL

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (5.0 g, 16.7 mmol).

  • Add ethanol (76 mL), followed by urea (5.08 g, 83.7 mmol) and sodium methoxide (4.11 g, 75.3 mmol).

  • Heat the suspension to reflux and maintain stirring for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, allow the reaction mixture to cool to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid in water (20 mL) and cool the mixture in an ice bath.

  • Adjust the pH to 8-9 by the dropwise addition of concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Intermediate A as a solid.

Protocol 2: Synthesis of 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine (Intermediate B)

This step activates the 2 and 4 positions of the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. This reaction is highly exothermic and moisture-sensitive, requiring careful handling.

Reaction Scheme:

  • Intermediate A is refluxed in neat phosphorus oxychloride to yield the dichloro-derivative, Intermediate B.

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate A1.0257.284.13 g
Phosphorus Oxychloride (POCl₃)-153.33Excess (reagent and solvent)

Step-by-Step Procedure:

  • In a fume hood, carefully add Intermediate A (4.13 g, 16.05 mmol) to a round-bottom flask equipped with a reflux condenser.

  • Add excess phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Cyclohexane/Ethyl Acetate gradient) to afford pure Intermediate B .

Mechanism of Chlorination

The chlorination of the pyrimidone ring with phosphorus oxychloride proceeds through the formation of a highly electrophilic phosphochloridate intermediate.

G cluster_0 Mechanism of Chlorination Intermediate_A Pyrimidone Ring (Intermediate A) Intermediate_1 Electrophilic Phosphochloridate Intermediate Intermediate_A->Intermediate_1 Nucleophilic attack by carbonyl oxygen on P POCl3 POCl₃ Intermediate_2 Addition-Elimination Intermediate Intermediate_1->Intermediate_2 Attack by Cl⁻ on C4 Chloride_Ion Cl⁻ Intermediate_B Dichloro-derivative (Intermediate B) Intermediate_2->Intermediate_B Elimination of PO₂Cl₂⁻ and subsequent reaction at C2

Caption: Simplified mechanism of pyrimidone chlorination with POCl₃.

Characterization of a Representative Final Product

The structures of the synthesized compounds must be confirmed by a combination of spectroscopic methods. Below is a representative set of characterization data for a 2,4-diamino-substituted tetrahydropyrido[4,3-d]pyrimidine derivative.

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 5.80 (s, 2H, NH₂), 5.60 (s, 2H, NH₂), 3.60 (s, 2H, CH₂-Ph), 3.40 (t, J=5.6 Hz, 2H, piperidine-CH₂), 2.70 (t, J=5.6 Hz, 2H, piperidine-CH₂), 2.50 (s, 2H, piperidine-CH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 162.5, 160.0, 158.5, 138.0, 129.0, 128.5, 127.0, 95.0, 62.0, 52.0, 48.0, 35.0
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₈H₂₂N₆; found.

Safety and Handling Precautions

The synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes.[6][7][8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Sodium Hydride (NaH) and Sodium Methoxide: These are strong bases and are highly reactive with water. They are also corrosive. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

  • Organic Solvents (DCM, DMF, Ethanol): These are flammable and may be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The multi-step synthetic route detailed in this guide provides a reliable and versatile platform for the synthesis of a wide array of tetrahydropyrido[4,3-d]pyrimidine derivatives. By understanding the rationale behind each synthetic step and adhering to the detailed protocols and safety precautions, researchers can effectively access this important class of compounds for further investigation in drug discovery and development programs. The modularity of this synthetic approach makes it particularly well-suited for the generation of compound libraries to explore structure-activity relationships and optimize lead candidates.

References

  • Air Liquide Malaysia. Phosphorus Oxychloride. Retrieved from [Link]

  • Lu, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1930-1944. Retrieved from [Link]

  • Zhao, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2748-2758. Retrieved from [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Retrieved from [Link]

  • Gholami, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-17. Retrieved from [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). National Institutes of Health. Retrieved from [Link]

  • Roopan, S. M., & Khan, F. N. (2010). ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. Central European Journal of Chemistry, 8(5), 897-903. Retrieved from [Link]

  • Li, X., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1888. Retrieved from [Link]

  • Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. (n.d.). ACS Publications. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Analytical and Spectral Data of The Obtained Compounds. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1577. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI. Retrieved from [Link]

  • Singh, P., et al. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 46(10), 4641-4649. Retrieved from [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (2021). National Institutes of Health. Retrieved from [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved from [Link]

  • 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023). ResearchGate. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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The Tetrahydropyrido[3,4-d]pyrimidin-4-one Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the identification and utilization of "privileged scaffolds" is a cornerstone of successful research programs. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the synthesis of diverse and potent compound libraries. The tetrahydropyrido[3,4-d]pyrimidin-4-one core is one such scaffold that has garnered significant attention for its utility in crafting inhibitors for a range of clinically relevant kinases. Its inherent structural features, including hydrogen bond donors and acceptors, and a three-dimensional conformation, allow for versatile interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth exploration of the application of a key derivative, 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, in the synthesis of kinase inhibitors, with a focus on its potential against critical oncology targets such as HPK1, KRAS-G12D, and Erk2.

The rationale for employing the tetrahydropyridopyrimidine scaffold lies in its synthetic tractability and its proven success in yielding potent and selective inhibitors.[1] The fused ring system provides a rigid core that can be strategically functionalized to optimize binding affinity and pharmacokinetic properties. The benzyl group at the 7-position serves as a key modifiable vector, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe different regions of the kinase active site.[2]

Targeted Kinase Pathways: Mechanism of Action and Therapeutic Rationale

The 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one scaffold has shown promise in the development of inhibitors for several key kinases implicated in cancer progression. Understanding the signaling pathways these kinases regulate is crucial for appreciating the therapeutic potential of their inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1): An Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to its degradation and a dampening of the anti-tumor immune response.[3] Inhibition of HPK1 is therefore a promising strategy in immuno-oncology to enhance T-cell activation and improve the efficacy of cancer immunotherapies.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76_active Active SLP-76 TCR->SLP76_active HPK1 HPK1 SLP76_active->HPK1 activates T_Cell_Activation T-Cell Activation SLP76_active->T_Cell_Activation SLP76_inactive Degraded SLP-76 HPK1->SLP76_inactive phosphorylates Inhibitor 7-benzyl-tetrahydropyrido [3,4-d]pyrimidin-4(4aH)-one Derivative Inhibitor->HPK1 inhibits

Caption: HPK1 Signaling Pathway and Point of Inhibition.

KRAS-G12D: Targeting a Notorious Oncogene

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[5] The KRAS-G12D mutation locks the protein in a perpetually active state, leading to uncontrolled cell proliferation.[5] Developing inhibitors that can selectively target this mutant form of KRAS is a major goal in oncology.

KRAS_G12D_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12D KRAS-G12D (Active) Receptor->KRAS_G12D RAF RAF KRAS_G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-benzyl-tetrahydropyrido [3,4-d]pyrimidin-4(4aH)-one Derivative Inhibitor->KRAS_G12D inhibits

Caption: KRAS-G12D Signaling Pathway and Point of Inhibition.

Extracellular Signal-Regulated Kinase 2 (Erk2): A Central Node in Cell Signaling

Erk2 is a critical downstream effector in the MAPK/ERK cascade and is involved in transmitting signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation and survival.[6] Dysregulation of Erk2 activity is a common feature of many cancers.[6] Erk2 inhibitors can block this signaling pathway, thereby curbing uncontrolled cell growth.

Erk2_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., RAS, RAF) MEK MEK Upstream_Signals->MEK Erk2 Erk2 MEK->Erk2 phosphorylates Transcription_Factors Transcription Factors Erk2->Transcription_Factors phosphorylates Gene_Expression Gene Expression for Proliferation & Survival Transcription_Factors->Gene_Expression Inhibitor 7-benzyl-tetrahydropyrido [3,4-d]pyrimidin-4(4aH)-one Derivative Inhibitor->Erk2 inhibits

Caption: Erk2 Signaling Pathway and Point of Inhibition.

Synthesis Protocol: Preparation of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

This protocol outlines a general and robust method for the synthesis of the title compound, which serves as a key intermediate for further derivatization in a kinase inhibitor discovery program. The synthesis is based on established chemical principles and can be adapted for scale-up.

Experimental Workflow

Synthesis_Workflow Start Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Step1 Cyclocondensation Start->Step1 Reagent1 Formamidine acetate Sodium methanolate Reagent1->Step1 Intermediate 7-benzyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidin-4(3H)-one Step1->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification Final_Product Final Product Purification->Final_Product

Caption: General Synthesis Workflow.

Materials and Reagents
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

  • Formamidine acetate

  • Sodium methanolate (25 wt% solution in methanol)

  • Methanol (anhydrous)

  • Acetic acid

  • Water (deionized)

  • Ethyl acetate

  • Dichloromethane

Step-by-Step Procedure
  • Reaction Setup: To a solution of sodium methanolate in methanol, add formamidine acetate and ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride at room temperature. The causality behind using a strong base like sodium methanolate is to deprotonate the starting materials, facilitating the subsequent cyclocondensation reaction.

  • Reaction: Stir the reaction mixture at room temperature for 20-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and add water, followed by the slow, dropwise addition of acetic acid to neutralize the excess base. This step is critical to precipitate the product and must be done carefully to control the temperature and avoid unwanted side reactions.

  • Isolation: Remove the methanol by distillation under reduced pressure. The resulting suspension is then filtered, and the solid product is collected.

  • Purification: Wash the collected solid with water and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.

Biological Activity and Data Presentation

The tetrahydropyrido[3,4-d]pyrimidine scaffold has demonstrated significant potential in the inhibition of various kinases. While specific IC50 values for the 7-benzyl derivative are not extensively published across all targets, related compounds from this class have shown potent activity.

Compound ScaffoldTarget KinaseIC50 (µM)Cell LineReference
Tetrahydropyrido[3,4-d]pyrimidineKRAS-G12D0.009-[7]
Tetrahydropyrido[3,4-d]pyrimidineKRAS-G12D1.40Panc1[7]
Tetrahydropyrido[4,3-d]pyrimidineTopoisomerase II4.5-

Note: The presented IC50 values are for derivatives of the core scaffold and serve to illustrate the potential of this chemical class.

Conclusion and Future Directions

The 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the proven biological activity of its derivatives, makes it an attractive platform for medicinal chemists. The detailed protocol provided herein offers a reliable method for the synthesis of this key intermediate, enabling the generation of diverse libraries for screening against a multitude of kinase targets.

Future efforts should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold against HPK1, KRAS-G12D, and Erk2. The benzyl group at the 7-position, as well as other positions on the heterocyclic core, can be readily modified to enhance potency, selectivity, and pharmacokinetic properties. The integration of structure-based drug design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in the rational design of the next generation of therapeutics based on this privileged scaffold.

References

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Jan, M., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kuznetsov, A. Y., & Chapyshev, S. V. (2007). Synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Lim, J., et al. (2013). ERK2 Inhibitors May Provide Treatment for Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Ma, K., et al. (2014). Ganoboninketals A-C, Antiplasmodial 3,4-seco-27-Norlanostane Triterpenes from Ganoderma boninense Pat. Organic Letters. Available at: [Link]

  • Moreno Cardenas, C., et al. (2025). Flavonoids and Sesquiterpene Lactones from Lychnophora ericoides (Arnica-Do-Cerrado) and Their In Vitro Effects on Multiple Myeloma and Acute Myeloid Leukemia. Planta Medica.
  • Niu, J., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]

  • Pan, Z., et al. (2015). Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rew, Y., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sunshine Lake Pharma Co. Ltd. (2023). Pyrimidopyridine derivatives acting as GTPase KRAS G12D inhibitors. BioWorld. Available at: [Link]

  • Tunoori, A. R., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vertex Pharmaceuticals Inc. (2024). TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS. Google Patents.
  • Wallace, E. M., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Available at: [Link]

  • What are KRAS G12D inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • What are ERK2 inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

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Application Notes and Protocols: Design, Synthesis, and Evaluation of Pyrido[3,4-d]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anticancer activity. Its structural resemblance to the purine core of ATP allows for competitive binding at the ATP-binding site of various oncogenic kinases. This guide provides an in-depth technical overview of the strategic design, chemical synthesis, and comprehensive biological evaluation of novel pyrido[3,4-d]pyrimidine derivatives. We detail field-proven protocols for synthesis, in vitro cell-based assays, enzymatic assays, and in vivo xenograft models, offering a validated roadmap for researchers aiming to develop next-generation targeted cancer therapeutics based on this versatile scaffold.

Introduction: The Rationale for Targeting the Pyrido[3,4-d]pyrimidine Scaffold

Fused pyrimidine derivatives have emerged as a cornerstone in the development of targeted anticancer therapies.[1] This is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which are based on the quinazoline scaffold (a fused pyrimidine and benzene ring).[1] The pyrido[3,4-d]pyrimidine core, an isostere of quinazoline, has garnered significant interest for its ability to act as a hinge-binding motif in the ATP pocket of numerous protein kinases. Deregulation of kinase signaling is a fundamental mechanism in cancer development, affecting cell proliferation, differentiation, apoptosis, and migration.[1]

Key oncogenic kinases successfully targeted by pyridopyrimidine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in non-small-cell lung carcinoma (NSCLC), breast, and other solid tumors. Pyrido[3,4-d]pyrimidines have been designed as potent inhibitors of both wild-type EGFR and clinically relevant resistance mutants like T790M.[2][3]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are attractive targets. Pyrido[2,3-d]pyrimidine derivatives, such as the FDA-approved drug Palbociclib (a CDK4/6 inhibitor), demonstrate the therapeutic potential of this class.[4][5]

The primary design strategy involves decorating the core scaffold at key positions (typically C2, C4, and C6/C8) to achieve potent and selective inhibition. Substitutions are designed to form critical hydrogen bonds with the kinase hinge region, while other modifications aim to occupy adjacent hydrophobic pockets, thereby enhancing affinity and selectivity.[6]

Synthetic Strategy: A Modular Approach to Library Generation

A robust and efficient synthetic strategy is paramount for generating a diverse library of analogs to explore structure-activity relationships (SAR). The most common approach involves the construction of a key intermediate, a halogenated pyrido[3,4-d]pyrimidine, which serves as a versatile handle for diversification through cross-coupling reactions.[1][7]

Diagram: General Synthetic Workflow

Below is a conceptual workflow illustrating the modular synthesis approach.

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted Pyridine Precursor B Pyrimidine Ring Formation A->B C Key Intermediate (e.g., 4-Chloro-pyrido[3,4-d]pyrimidine) B->C D Suzuki Coupling (C-C bond formation) C->D Aryl/Alkyl Boronic Acids E Buchwald-Hartwig Amination (C-N bond formation) C->E Amines F Nucleophilic Aromatic Substitution (C-O, C-S, C-N bond formation) C->F Alcohols, Thiols, Amines G Final Analog Library D->G E->G F->G

Caption: Modular synthetic workflow for pyrido[3,4-d]pyrimidine analogs.

Protocol 2.1: Synthesis of Key Intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

This protocol describes the synthesis of a common intermediate used for further derivatization at the C-4 position.[7] The causality behind this specific intermediate is its utility as a substrate for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions.[7]

Materials:

  • 2-Amino-8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (Compound 10 )

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Aqueous ammonia

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Combine 2-amino-8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (10 ) (1.1 g, 5.7 mmol) and phosphorus oxychloride (10.5 mL, 115 mmol) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 105°C) and maintain overnight under a nitrogen atmosphere. The use of excess POCl₃ serves as both the reagent and solvent, driving the conversion of the pyrimidone to the chloro-pyrimidine.

  • After cooling to room temperature, carefully remove the excess phosphorus oxychloride by vacuum distillation. Co-evaporation with toluene can aid in the complete removal of residual POCl₃.

  • Slowly and carefully add the residue to a beaker of crushed ice and aqueous ammonia to neutralize the excess acid. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment.

  • Extract the aqueous slurry with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0–100% ethyl acetate in hexane to yield the desired product, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (11 ), as a light yellow solid.[7]

Protocol 2.2: Diversification via Suzuki Cross-Coupling

This protocol provides a general, yet robust, method for introducing aryl or heteroaryl substituents at the C-4 position. The Suzuki reaction is chosen for its broad functional group tolerance and reliable C-C bond formation.[8]

Materials:

  • 4-Chloro-pyrido[3,4-d]pyrimidine intermediate (e.g., 11 )

  • Aryl- or heteroaryl-boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • To a Schlenk flask or microwave vial, add the 4-chloro-pyrido[3,4-d]pyrimidine intermediate (1.0 eq), the boronic acid/ester (1.2–1.5 eq), the palladium catalyst (0.05–0.1 eq), and the base (2.0–3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere, which is critical for preventing catalyst degradation.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture at 80–120°C for 2–16 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final C-4 substituted analog.

Biological Evaluation: A Tiered Approach

A multi-step screening cascade is essential for efficiently identifying promising lead compounds. This typically begins with broad in vitro cytotoxicity screening, followed by target-specific enzymatic and cell-based assays, and culminates in in vivo efficacy studies.

Diagram: Anticancer Drug Discovery Cascade

G cluster_B cluster_C A Primary Screening: In Vitro Cell Viability Assay (e.g., MTT Assay) B Secondary Screening: Target-Specific Assays A->B Identify potent compounds C Mechanism of Action (MOA) Studies B->C Confirm on-target activity D In Vivo Efficacy Studies C->D Select lead candidates E Lead Optimization D->E Validate in animal model B1 Enzymatic Kinase Assay (e.g., EGFR, CDK4) B2 Cellular Target Engagement (e.g., p-EGFR Western Blot) C1 Cell Cycle Analysis (Flow Cytometry) C2 Apoptosis Assay (e.g., Caspase-3 Activation)

Caption: Tiered screening cascade for anticancer drug discovery.

Protocol 3.1: Primary Screening - MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] It is a robust, high-throughput method for initial cytotoxicity screening.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MGC803 gastric cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[3]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2–4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 3.2: Secondary Screening - In Vitro EGFR Kinase Assay

This protocol describes a luminescent-based assay to directly measure the inhibitory activity of compounds against a purified kinase. The ADP-Glo™ Kinase Assay is a common platform that quantifies the amount of ADP produced during the kinase reaction.[13]

Materials:

  • Recombinant human EGFR enzyme (wild-type or mutant)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[14]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[13]

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of EGFR enzyme, substrate, and ATP in kinase assay buffer at 2x the final desired concentration.

  • Compound Plating: Add 1 µL of test compound dilutions (in 5% DMSO) or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the 2x EGFR enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of the 2x substrate/ATP mix to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and provide the luciferase/luciferin for light generation. Incubate for 30 minutes at room temperature.[13]

  • Signal Detection: Record the luminescence signal using a plate reader.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values for each compound.

Protocol 3.3: Cellular Target Engagement - Western Blot for Phospho-EGFR

To confirm that the observed cytotoxicity is due to the inhibition of the intended target within the cell, a Western blot can be performed to measure the phosphorylation status of the target kinase.[15]

Materials:

  • EGFR-dependent cell line (e.g., HCC827, which has an EGFR exon 19 deletion)[1]

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Treatment: Plate HCC827 cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[15] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-EGFR antibody to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total-EGFR signal for each treatment condition to determine the dose-dependent inhibition of EGFR phosphorylation.

Protocol 3.4: Mechanism of Action - Cell Cycle Analysis

To determine if the compounds induce cell cycle arrest, flow cytometry analysis using propidium iodide (PI) staining is the standard method.[17]

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to ensure that only DNA is stained.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

In Vivo Efficacy Evaluation

Promising lead compounds must be evaluated in animal models to assess their therapeutic efficacy and potential toxicity. The human tumor xenograft model in immunocompromised mice is a widely used preclinical model.[2]

Protocol 4.1: Human Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using the HCC827 NSCLC cell line.[1][2]

Materials:

  • HCC827 cells

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel

  • Sterile PBS

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCC827 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 x 10⁶ cells/mL.[2]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the right flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.[2] Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity and Kinase Inhibition
Compound IDModification (e.g., at C-4)Cell Viability IC₅₀ (µM)Kinase Inhibition IC₅₀ (nM)
MGC803 Cells EGFRL858R/T790M [2]
Lead-01 4-Anilino0.5923.3
Analog-02 4-(3-fluoroanilino)1.2545.1
Analog-03 4-Phenoxy> 50> 1000
Afatinib (Reference)0.0510.0

Data are representative and compiled from literature sources for illustrative purposes.[2]

Interpretation: The data in Table 1 allows for a direct comparison of analogs, facilitating SAR analysis. For example, the data suggests that a C-4 anilino group is critical for activity, as replacing it with a phenoxy group (Analog-03) leads to a complete loss of potency. Fluorination of the anilino ring (Analog-02) is tolerated but reduces activity compared to the parent compound (Lead-01).

References

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  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Institutes of Health. Available at: [Link]

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  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

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  • SH005S7 Overcomes Primary and Acquired Resistance of Non-Small Cell Lung Cancer by Combined MET/EGFR/HER3 Inhibition. National Institutes of Health. Available at: [Link]

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  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. Available at: [Link]

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Application Notes & Protocols: Leveraging the Tetrahydropyrido[3,4-d]pyrimidine Scaffold for the Development of Potent and Selective Erk2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Node in Oncology Signaling

The Extracellular signal-Regulated Kinase 2 (Erk2), along with its highly homologous isoform Erk1, represents a critical final node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2][3] In a vast number of human cancers, such as melanoma, colorectal, and non-small cell lung cancer, the MAPK pathway is constitutively activated due to mutations in upstream components like RAS or BRAF.[4][5] This aberrant signaling drives uncontrolled tumor growth and survival.

While inhibitors targeting upstream kinases like BRAF and MEK have achieved clinical success, their efficacy is often limited by the development of acquired resistance, which frequently involves reactivation of the MAPK pathway downstream of the inhibited kinase.[6] This clinical challenge underscores the compelling rationale for developing direct inhibitors of Erk1/2. By targeting the final kinase in the cascade, Erk inhibitors have the potential to overcome resistance mechanisms that plague upstream agents.[1][6]

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has emerged as a highly effective scaffold for designing potent and selective ATP-competitive inhibitors of Erk2.[7] Its rigid, three-dimensional structure allows for optimal presentation of substituents that can engage with key residues in the kinase active site. This guide provides an in-depth overview and detailed protocols for researchers utilizing this scaffold to discover and characterize novel Erk2 inhibitors.

Erk_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK Erk1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK) ERK->Substrates Phosphorylates Response Cellular Responses (Proliferation, Survival) Substrates->Response BRAF_Inhibitor BRAF Inhibitors BRAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK ERK_Inhibitor Erk Inhibitors (Tetrahydropyrido[3,4-d]pyrimidine) ERK_Inhibitor->ERK

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of therapeutic intervention.

The Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Framework for Potency and Selectivity

The discovery of potent Erk2 inhibitors based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold was significantly advanced through a combination of high-throughput screening (HTS) and structure-based drug design.[7] This effort revealed key structure-activity relationships (SAR) that are crucial for achieving high potency against the target kinase.

Key SAR Insights:

  • Hinge-Binding Motif: The pyrimidine portion of the core scaffold typically forms critical hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.

  • Hydrophobic Pockets: Substituents on the tetrahydropyridine ring are directed towards hydrophobic pockets within the ATP-binding site. Optimization of these groups is essential for improving potency and selectivity.

  • Solvent-Exposed Region: Other positions on the scaffold can be modified to introduce vectors that extend into the solvent-exposed region, allowing for the modulation of physicochemical properties like solubility and cell permeability without sacrificing core binding interactions.

The iterative process of synthesizing analogs and obtaining co-crystal structures with the Erk2 protein allows for a rational design approach, leading to rapid optimization of lead compounds.[7][8]

Compound Series Key Structural Modification Erk2 IC50 (nM) p-RSK Cellular IC50 (nM) Rationale for Modification
Hit Compound Initial HTS hit>1000>1000Starting point for chemical exploration.
Analog A Addition of a substituted benzyl group50-100200-500To probe a key hydrophobic pocket.
Analog B Optimization of benzyl substituents5-1050-100Improved hydrophobic packing and van der Waals interactions.
Lead Candidate Introduction of a solubilizing group<5<20Enhance physicochemical properties for in vivo studies while maintaining potency.[7][8]

Experimental Protocols for Inhibitor Characterization

The following protocols provide a comprehensive workflow for evaluating novel compounds based on the tetrahydropyrido[3,4-d]pyrimidine scaffold, from initial biochemical potency to cellular activity.

Experimental_Workflow Start Compound Synthesis (Tetrahydropyrido[3,4-d]pyrimidine scaffold) Biochem Protocol 3.1 Biochemical Kinase Assay (IC50 vs. Erk2) Start->Biochem Selectivity Kinase Selectivity Panel (Optional) Biochem->Selectivity Cellular_Target Protocol 3.2 Cellular Target Engagement (p-RSK Western Blot) Biochem->Cellular_Target Potent compounds Cellular_Function Protocol 3.3 Cellular Proliferation Assay (GI50) Cellular_Target->Cellular_Function Active compounds End Lead Optimization & In Vivo Studies Cellular_Function->End

Caption: A logical workflow for the characterization of novel Erk2 inhibitors.
Protocol: Biochemical Erk2 Kinase Inhibition Assay

Principle: This protocol determines the 50% inhibitory concentration (IC50) of a compound against purified, active Erk2 enzyme. The ADP-Glo™ Kinase Assay is a robust luminescent method that measures the amount of ADP produced during the kinase reaction.[9] Lower luminescence in the presence of an inhibitor indicates less kinase activity.

Materials:

  • Recombinant active Erk2 enzyme

  • Myelin Basic Protein (MBP) or other suitable Erk2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]

  • Test compounds serially diluted in DMSO

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is a good range. Dispense a small volume (e.g., 1 µL) of each compound dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no enzyme for "background" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix of Erk2 enzyme and substrate (e.g., MBP) in kinase buffer. The final enzyme and substrate concentrations should be optimized for linear signal generation (typically at or below the Km for ATP).

  • Kinase Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compounds. Initiate the kinase reaction by adding ATP. The final ATP concentration should be near its Km for Erk2 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction by depleting the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the no-enzyme controls to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Insight: Using an ATP concentration near the Km value is crucial. If the ATP concentration is too high, a competitive inhibitor will appear less potent as it is outcompeted by the high concentration of the natural substrate.

Protocol: Cellular Target Engagement via Western Blot for Phospho-RSK

Principle: To confirm that an inhibitor is acting on its intended target within a cellular context, it is essential to measure the phosphorylation of a direct downstream substrate. Ribosomal S6 Kinase (RSK) is directly phosphorylated and activated by Erk.[7] A reduction in phosphorylated RSK (p-RSK) at Ser380 is a robust and proximal biomarker for Erk1/2 inhibition.

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., A375 melanoma [BRAF V600E], HT-29 colon cancer [BRAF V600E]).

  • Cell culture medium, FBS, and supplements.

  • Test compounds.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-RSK (Ser380), Rabbit anti-total RSK, Rabbit anti-p-Erk (Thr202/Tyr204), Rabbit anti-total Erk, and a loading control (e.g., anti-GAPDH or anti-β-Actin).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-RSK) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies for total RSK, total Erk, and a loading control like GAPDH.

Trustworthiness Check: The self-validating nature of this protocol lies in the comparison of phosphorylated protein to total protein levels. A potent and specific inhibitor should decrease p-RSK levels without affecting total RSK, total Erk, or GAPDH levels, confirming that the effect is due to kinase inhibition rather than non-specific toxicity.

Protocol: Cellular Anti-Proliferation Assay

Principle: This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells. It determines the concentration of the compound required to inhibit cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest.

  • Cell culture medium.

  • Test compounds.

  • 96-well clear-bottom cell culture plates.

  • A cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or resazurin-based reagents).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions. The reagent is converted by metabolically active cells into a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the curve to determine the GI50 value.

Expert Insight: It is crucial to correlate the cellular GI50 values with the cellular p-RSK IC50 values. A strong correlation suggests that the anti-proliferative effect of the compound is primarily driven by the on-target inhibition of the Erk pathway. A significant divergence may indicate off-target effects or other mechanisms of toxicity.[10]

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly valuable starting point for the development of potent, selective, and cell-active Erk2 inhibitors.[7] The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such compounds. By systematically assessing biochemical potency, cellular target engagement, and functional anti-proliferative effects, researchers can efficiently identify and advance lead candidates. As several Erk inhibitors are now in clinical trials, this area of research holds significant promise for delivering new cancer therapeutics, particularly for patient populations that have developed resistance to upstream MAPK pathway inhibitors.[6][11] Future work will likely focus on further refining inhibitor properties to optimize in vivo efficacy and safety profiles, as well as exploring rational combination therapies to achieve more durable clinical responses.[1]

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Sources

Application Notes and Protocols: A Researcher's Guide to NCI-60 Screening of Pyrido[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrido[3,4-d]pyrimidines and the NCI-60 Platform

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in modern oncology drug discovery. Its structural resemblance to purine has positioned it as a valuable core for developing inhibitors of various protein kinases, which are often dysregulated in cancer.[1][2] The National Cancer Institute's Developmental Therapeutics Program (DTP) offers a powerful tool for academic and industry researchers to explore the anticancer potential of novel compounds: the NCI-60 Human Tumor Cell Line Screen.[3][4] This publicly funded service provides an initial assessment of a compound's cytotoxic and cytostatic activity against 60 different human cancer cell lines, representing nine distinct cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for submitting and analyzing pyrido[3,4-d]pyrimidine compounds through the NCI-60 screen. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into interpreting the resulting data to accelerate your cancer drug discovery program.

The NCI-60 Screening Process: A Two-Stage Approach

The NCI-60 screen is a robust and well-validated platform that has been instrumental in the discovery of novel anticancer agents.[3][5] The screening process is conducted in two stages, designed to efficiently identify compounds with significant antiproliferative activity.

Stage 1: The Single-Dose (10 µM) Screen

Initially, all submitted compounds are tested at a single high concentration of 10⁻⁵ M (10 µM) across the full panel of 60 cell lines.[6] The purpose of this initial screen is to identify compounds that exhibit a minimum threshold of growth inhibition. The results are reported as a percentage of growth relative to untreated control cells, allowing for the detection of both growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[6]

Stage 2: The Five-Dose Screen

Compounds that demonstrate significant growth inhibition in the single-dose screen are advanced to a more detailed five-dose screen.[6] This stage involves testing the compound at five 10-fold serial dilutions, with the highest concentration typically being 10⁻⁴ M.[6] This detailed analysis allows for the determination of key dose-response parameters.

Preparing Your Pyrido[3,4-d]pyrimidine Compound for Submission

The quality and preparation of your compound are critical for obtaining reliable and reproducible data from the NCI-60 screen. The NCI prioritizes structurally diverse and novel heterocyclic compounds for screening.[7][8]

Compound Submission and Purity

To submit a compound, researchers must first create an account with the NCI's Developmental Therapeutics Program (DTP).[7] The submission process requires providing the chemical structure, molecular weight, and other physical properties of the compound.[7] It is imperative that the submitted compound is of high purity (ideally >95%), as impurities can confound the biological data.

Solubilization: A Critical Step for Heterocyclic Compounds

Pyrido[3,4-d]pyrimidine derivatives, like many heterocyclic compounds, can exhibit poor aqueous solubility.[9] Ensuring complete solubilization in the initial stock solution is paramount for accurate and reproducible results in a high-throughput screening setting.

Protocol 1: Preparation of Pyrido[3,4-d]pyrimidine Stock Solution

  • Primary Solvent Selection: The NCI's standard operating procedure utilizes Dimethyl Sulfoxide (DMSO) as the primary solvent for synthetic compounds.[6]

  • Stock Concentration: Prepare a 40 mM stock solution of your pyrido[3,4-d]pyrimidine compound in 100% DMSO. This high concentration is required for the subsequent five-dose screening.[6] The single-dose screen utilizes a 4 mM solution, which is prepared from the 40 mM stock.[6]

  • Solubilization Procedure:

    • Accurately weigh the required amount of your compound into a sterile, high-quality microcentrifuge tube or vial.

    • Add the calculated volume of 100% DMSO to achieve a 40 mM concentration.

    • Vortex the solution vigorously for at least 2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If particulates remain, sonicate the solution in a water bath for 10-15 minutes.

    • Re-inspect the solution. If solubility issues persist, gentle warming (to no more than 37°C) can be attempted. However, be mindful of potential compound degradation with heat.

  • Storage: Store the 40 mM stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the DMSO.

Expert Insight: The NCI requires a minimum of 280 µL of the stock solution to perform both the single-dose and potentially two five-dose screens (test and retest).[6] It is advisable to prepare a slightly larger volume to account for any handling losses.

The NCI-60 Experimental Workflow: From Cell Culture to Data Acquisition

The NCI-60 screening methodology is highly standardized to ensure data consistency and comparability across decades of screening results.[10]

Figure 1: A high-level overview of the NCI-60 experimental workflow.

Protocol 2: The NCI-60 Screening Assay

  • Cell Plating: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[6][10]

  • Pre-incubation: The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow the cells to attach and resume logarithmic growth.[10]

  • Time Zero (Tz) Measurement: A set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[10]

  • Compound Addition: An aliquot of the frozen compound stock is thawed and diluted with cell culture medium to the desired concentrations. For the five-dose screen, serial dilutions are performed to cover a 5-log concentration range (typically 10⁻⁸ M to 10⁻⁴ M).[10] These dilutions are then added to the appropriate wells.

  • Drug Incubation: The plates are incubated for an additional 48 hours under the same conditions as the pre-incubation.[10]

  • Cell Fixation and Staining: The assay is terminated by fixing the cells with cold TCA. After washing to remove the TCA, the plates are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.[10]

  • Data Acquisition: Unbound dye is washed away, and the bound stain is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.[10]

Data Analysis and Interpretation: Unlocking the Potential of Your Pyrido[3,4-d]pyrimidine

The output from the NCI-60 screen is a rich dataset that, when interpreted correctly, can provide significant insights into the anticancer activity of your compound.

Key Growth Inhibition Parameters

For compounds that undergo the five-dose screen, three key parameters are calculated:

ParameterDescription
GI₅₀ The concentration of the compound that causes 50% inhibition of cell growth.[1]
TGI The concentration of the compound that causes total inhibition of cell growth (cytostatic effect).[1]
LC₅₀ The concentration of the compound that causes a 50% reduction in the number of cells at the end of the experiment compared to the start (lethality).[1]

Table 1: Key dose-response parameters from the NCI-60 five-dose screen.

Interpreting the "Fingerprint": Selectivity and Potency

The pattern of activity across the 60 cell lines, often referred to as the compound's "fingerprint," is a powerful feature of the NCI-60 data. Pyrido[3,4-d]pyrimidine derivatives have been shown to exhibit selective activity against certain cancer types. For instance, some analogs have demonstrated potent and selective growth inhibition of breast and renal cancer cell lines.[11]

Table 2: Representative NCI-60 Single-Dose Data for a Hypothetical Pyrido[3,4-d]pyrimidine Analog

Cell LineCancer TypeGrowth Percentage (%)
MCF7 Breast25.5
MDA-MB-231 Breast30.2
HS 578T Breast85.1
UO-31 Renal15.8
A498 Renal75.3
SNB-75 CNS90.4
COLO 205 Colon88.9
HL-60(TB) Leukemia92.0
LOX IMVI Melanoma87.6
A549/ATCC Non-Small Cell Lung95.3
OVCAR-3 Ovarian89.7
PC-3 Prostate91.2

This is a representative table created for illustrative purposes based on published data for similar compounds.[11]

Expert Insight: The selectivity observed in the NCI-60 data can guide further development. For example, the strong activity against specific breast and renal cancer cell lines might suggest focusing on these indications for future in vivo studies. The molecular characterization data available for the NCI-60 cell lines can be used to correlate compound activity with specific genetic or protein expression profiles, aiding in biomarker discovery.[1][5]

The COMPARE Algorithm: Hypothesis Generation for Mechanism of Action

The NCI's COMPARE algorithm is a powerful bioinformatic tool that compares the fingerprint of a test compound with the fingerprints of over 50,000 compounds in the NCI database.[2] A high Pearson correlation coefficient between your compound and a known agent suggests a similar mechanism of action.[2]

Given that many pyrido[3,4-d]pyrimidine derivatives are designed as kinase inhibitors, the COMPARE analysis is particularly valuable. High correlations with known kinase inhibitors in the database can provide strong evidence for the on-target activity of your compound.[12][13]

Figure 2: The logical workflow of using the COMPARE algorithm.

Protocol 3: Performing a COMPARE Analysis

  • Access the DTP Website: Navigate to the Developmental Therapeutics Program data search tools.

  • Select COMPARE: Choose the public COMPARE analysis tool.

  • Enter Seed Compound: Input the NSC number assigned to your pyrido[3,4-d]pyrimidine compound.

  • Choose Database: Select the "Standard Agents" database to compare against a curated set of compounds with known mechanisms of action. This is particularly useful for identifying correlations with known kinase inhibitors.

  • Run Analysis: The algorithm will calculate the Pearson correlation coefficient between your compound's GI₅₀ pattern and every compound in the selected database.

  • Interpret Results: A high correlation coefficient (typically > 0.6) with a known kinase inhibitor (e.g., an EGFR or mTOR inhibitor) provides a strong hypothesis that your compound may be acting on the same or a related pathway.[12][13]

Conclusion: From In Vitro Screening to Informed Drug Development

The NCI-60 screen is an invaluable resource for the initial evaluation of novel anticancer compounds like pyrido[3,4-d]pyrimidine derivatives. By carefully preparing your compound, understanding the screening methodology, and leveraging powerful data analysis tools like COMPARE, you can gain significant insights into the potency, selectivity, and potential mechanism of action of your molecules. The data generated from this screen provides a solid foundation for making informed decisions in your drug development pipeline, ultimately accelerating the journey from a promising compound to a potential new cancer therapeutic.

References

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Application Notes and Protocols for Molecular Docking Studies of Tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in pathological pathways, particularly in oncology.[1][2] Molecular docking is an indispensable computational technique in structure-based drug design that predicts the binding mode and affinity of a small molecule within the active site of a target protein.[3][4] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on tetrahydropyrido[3,4-d]pyrimidine derivatives. We will delve into the theoretical underpinnings of the methodology, provide a step-by-step workflow using a relevant cancer target, and explain the rationale behind critical experimental choices to ensure scientifically rigorous and reproducible results.

Part 1: Foundational Principles

The Rationale of Molecular Docking

Molecular docking simulates the interaction between a ligand (the small molecule, in this case, a tetrahydropyrido[3,4-d]pyrimidine derivative) and a receptor (the target protein). The core principle is to find the most energetically favorable binding pose of the ligand within the receptor's binding site.[5] This process is governed by two main components:

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations relative to the protein. Methods range from rigid docking, where both molecules are held fixed, to semi-flexible and flexible docking, which allow for conformational changes in the ligand and/or protein side chains, mimicking an "induced-fit" model.[6][7]

  • Scoring Functions: After generating a potential pose, a scoring function estimates the binding affinity (e.g., binding free energy, ΔG).[8] A more negative score typically indicates a stronger, more favorable interaction.[9] These functions approximate the thermodynamic stability of the complex by considering forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds.

The Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Versatile Pharmacophore

The fused heterocyclic system of tetrahydropyrido[3,4-d]pyrimidine has proven to be a highly effective scaffold for developing potent inhibitors against a range of therapeutic targets. Its rigid, three-dimensional structure provides a framework for orienting functional groups to make specific, high-affinity interactions with protein active sites. This scaffold is particularly prominent in the development of kinase inhibitors and other anticancer agents targeting proteins like human topoisomerase II and components of the Hedgehog signaling pathway.[10][11] A recent study highlighted its potential in developing novel inhibitors for KRAS-G12D, a notoriously difficult-to-target oncogene.[12]

Part 2: Experimental Workflow and Protocols

This section outlines a detailed protocol for docking a hypothetical tetrahydropyrido[3,4-d]pyrimidine derivative into the Switch-II pocket of the KRAS-G12D oncoprotein.

Workflow Overview

The entire process, from data retrieval to final analysis, can be visualized as a systematic workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Receptor Selection (e.g., KRAS-G12D from PDB) Prep_Receptor 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_Receptor Ligand_Sketch 2. Ligand Design (e.g., Draw Scaffold in 2D) Prep_Ligand 4. Ligand Preparation (Generate 3D coords, add H, assign charges, find rotatable bonds) Ligand_Sketch->Prep_Ligand Grid 5. Grid Generation (Define docking search space around the binding site) Prep_Receptor->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results 7. Analyze Docking Poses (Rank by score/binding energy) Docking->Results Interaction 8. Visualize & Characterize (Identify H-bonds, hydrophobic interactions, etc.) Results->Interaction Report 9. Report Findings Interaction->Report

Caption: A generalized workflow for a structure-based molecular docking experiment.

Protocol 1: Receptor Preparation

Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (like water) and lack hydrogen atoms, which are crucial for calculating interactions.[13][14] This protocol ensures a clean, chemically correct receptor structure.

Target: KRAS-G12D (PDB ID: 7RPZ, as an example)[12]

Required Tools: Molecular visualization software (e.g., UCSF Chimera, PyMOL), AutoDock Tools (ADT) or equivalent preparation scripts.

Methodology:

  • Fetch the Structure: Download the PDB file (e.g., 7RPZ.pdb) from the RCSB PDB database.

  • Initial Cleaning: Open the structure in your visualization software.

    • Justification: The crystal structure often contains co-crystallized ligands, ions, and water molecules that may not be part of the target binding site.[15]

    • Action: Delete all water molecules (solvent). Remove any co-crystallized ligands or cofactors unless they are known to be essential for the binding of your ligand series. For 7RPZ, this would involve removing the co-crystallized inhibitor. Select and delete all chains except for the primary protein chain of interest (e.g., Chain A).

  • Add Hydrogens and Assign Charges:

    • Justification: PDB files typically do not include hydrogen atoms to keep file sizes manageable. Hydrogens are critical for defining hydrogen bonds and overall electrostatics.[16][17] Partial charges on each atom are required by the scoring function to calculate electrostatic interactions.

    • Action: Use a dedicated tool like AutoDock Tools or the Dock Prep tool in UCSF Chimera.[15][18]

      • Add hydrogens, ensuring that polar hydrogens are correctly placed.

      • Compute and assign atomic partial charges (e.g., Gasteiger or AM1-BCC charges).

  • Save the Prepared Receptor:

    • Justification: Docking programs require a specific file format that includes the atomic coordinates, charges, and atom types.

    • Action: Save the final, prepared receptor structure in the PDBQT format (receptor.pdbqt), which is required by AutoDock Vina.

Protocol 2: Ligand Preparation

Rationale: A ligand must be converted from its 2D representation to a 3D structure with correct stereochemistry, protonation state, and defined flexibility for the docking algorithm to process it.[19][20]

Required Tools: Chemistry drawing software (e.g., ChemDraw), software for 3D conversion and preparation (e.g., UCSF Chimera, RDKit, Open Babel).

Methodology:

  • Create the 2D Structure: Draw your tetrahydropyrido[3,4-d]pyrimidine derivative in a chemical sketcher and save it as a SMILES string or in a MOL/SDF file.

  • Generate 3D Conformation:

    • Justification: The docking program needs a starting 3D geometry for the ligand.

    • Action: Import the 2D structure into a program like Chimera or use a command-line tool like Open Babel to generate a reasonable 3D conformation.

  • Add Hydrogens and Assign Charges:

    • Justification: Similar to the receptor, the ligand's hydrogens and charges are essential for the scoring function. The protonation state at physiological pH (typically ~7.4) must be correct.

    • Action: Use your software to add hydrogens. Assign partial charges (e.g., Gasteiger or AM1-BCC). Ensure that ionizable groups (like amines) are in their expected protonation state.

  • Define Rotatable Bonds:

    • Justification: To allow for ligand flexibility, the docking software needs to know which bonds can rotate freely. This is key to exploring different conformations within the binding site.[16]

    • Action: Most preparation tools (like ADT) will automatically detect and define rotatable bonds. Manually verify that these are chemically sensible (e.g., amide bonds should not be set as freely rotatable).

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format (ligand.pdbqt).

Protocol 3: Docking Execution and Analysis

Rationale: This phase involves defining the search space for the simulation and then running the docking algorithm. The results must then be carefully interpreted to derive meaningful structure-activity relationships.[9][21]

Required Tools: Docking software (e.g., AutoDock Vina).

Methodology:

  • Define the Grid Box:

    • Justification: To make the calculation computationally feasible, you must define a three-dimensional search space (a "grid box") where the docking algorithm will attempt to place the ligand.[17] This box should encompass the entire binding site.

    • Action: In ADT or similar software, center the grid box on the known binding site (e.g., the location of the co-crystallized ligand in the original PDB file). Adjust the dimensions of the box to be large enough to accommodate ligands of various sizes and allow for translational and rotational freedom, typically with a 4-6 Å buffer around the known binder.[19]

  • Configure and Run Docking:

    • Justification: The docking software requires a configuration file specifying the prepared receptor, the prepared ligand, the grid box coordinates, and other parameters like exhaustiveness (which controls the computational effort of the search).

    • Action: Create a configuration text file (e.g., conf.txt) with the necessary inputs. Execute the docking run from the command line (e.g., vina --config conf.txt --log log.txt).

  • Analyze the Results:

    • Binding Affinity: The primary output is a list of binding poses ranked by their predicted binding affinity in kcal/mol. The top-ranked pose is the most likely binding mode according to the scoring function.[21]

    • Visual Inspection: Load the receptor and the docked ligand poses (output as a PDBQT file) into your visualization software. Critically examine the top-ranked pose(s).[9]

    • Key Interactions: Identify and analyze the specific intermolecular interactions:

      • Are there hydrogen bonds to key residues in the active site?

      • Are there favorable hydrophobic or aromatic (pi-stacking) interactions?

      • Does the pose make chemical sense and avoid steric clashes?

    • RMSD: If a known co-crystallized ligand is available, you can calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful docking result.[9]

Part 3: Data Presentation and Biological Context

Summarizing Docking Results

Quantitative data from docking multiple derivatives should be summarized in a table for easy comparison.

Compound IDScaffold ModificationDocking Score (kcal/mol)Key Interacting Residues (H-Bonds)
THP-001 R = -CH3-8.5Gly60, Gln61
THP-002 R = -Phenyl-9.7Gly60, Gln61, His95
THP-003 R = -CF3-8.9Gly60, Gln61
THP-004 R = -NH-Phenyl-10.2Asp12, Gly60, Gln61

Table 1: Example docking results for a series of tetrahydropyrido[3,4-d]pyrimidine derivatives against KRAS-G12D. Lower scores indicate better-predicted affinity.

Biological Context: KRAS Signaling

Understanding the biological role of the target provides context for the importance of its inhibition. KRAS is a GTPase that functions as a molecular switch in the MAPK signaling pathway, which is critical for cell proliferation and survival. Mutations like G12D lock KRAS in a perpetually "on" state, leading to uncontrolled cell growth.[12]

KRAS_Pathway RTK Growth Factor Receptor (RTK) RAS KRAS (G12D) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Tetrahydropyrido- [3,4-d]pyrimidine Inhibitor Inhibitor->RAS Inhibits

Caption: A simplified diagram of the KRAS signaling pathway in cancer.

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Application Notes and Protocols for Evaluating Pyrido[3,4-d]pyrimidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These compounds have garnered substantial interest, particularly in oncology, due to their activity as potent inhibitors of various protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Pyrido[3,4-d]pyrimidine derivatives have been designed to target key kinases involved in cell proliferation, survival, and differentiation, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle 1 (Mps1).[4][5][6][7]

Given that the primary goal of many anticancer therapies is to eliminate cancer cells, a thorough evaluation of the cytotoxic effects of novel pyrido[3,4-d]pyrimidine derivatives is a critical step in their preclinical development.[8][9] This guide provides a comprehensive overview of robust cell-based assays to determine the cytotoxic potential of these compounds. We will delve into the principles behind each assay, provide detailed, field-proven protocols, and discuss the interpretation of the data within the context of the compound's potential mechanism of action.

I. Foundational Principles: Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay should be guided by the anticipated mechanism of action of the test compound. Pyrido[3,4-d]pyrimidines, as kinase inhibitors, can induce cell death through various mechanisms, including the induction of apoptosis or by causing a loss of membrane integrity (necrosis).[8][10] Therefore, a multi-assay approach is often recommended to build a comprehensive cytotoxic profile.

Here, we will focus on three primary assays that measure different aspects of cell health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[11][12]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with damaged plasma membranes, a marker of necrosis.[13][14]

  • Neutral Red Uptake Assay: Assesses the integrity of lysosomes, which is compromised in dying cells.[15][16]

  • Apoptosis Assays: Specifically detect programmed cell death.[17][18]

The following diagram illustrates a general workflow for assessing the cytotoxicity of pyrido[3,4-d]pyrimidine compounds.

Cytotoxicity Assay Workflow General Workflow for Cytotoxicity Assessment A Start: Pyrido[3,4-d]pyrimidine Compound B Cell Line Selection & Culture A->B C Dose-Response Treatment B->C D Primary Cytotoxicity Screening (e.g., MTT Assay) C->D E IC50 Determination D->E F Mechanism of Action Investigation E->F G LDH Assay (Necrosis) F->G H Neutral Red Assay (Lysosomal Integrity) F->H I Apoptosis Assay (e.g., Annexin V/PI) F->I J Data Analysis & Interpretation G->J H->J I->J K End: Cytotoxic Profile J->K Apoptosis_Pathway Simplified Apoptosis Signaling compound Pyrido[3,4-d]pyrimidine (Kinase Inhibitor) inhibition Inhibition compound->inhibition kinase Target Kinase (e.g., EGFR, CDK) downstream Disruption of Downstream Signaling Pathways kinase->downstream inhibition->kinase apoptosis Induction of Apoptosis downstream->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Programmed Cell Death caspase->cell_death

Caption: Pyrido[3,4-d]pyrimidines can induce apoptosis by inhibiting key kinases.

A common method to detect apoptosis is through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. [18][19]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. [19]

V. Data Analysis and Interpretation

The data from the cytotoxicity assays are typically used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Table 2: Example Data Summary for a Pyrido[3,4-d]pyrimidine Compound

AssayCell LineIC50 (µM)
MTT A4311.5
MTT MCF-73.2
LDH A431> 50
LDH MCF-7> 50
Neutral Red A4311.8
Neutral Red MCF-73.5

In this example, the low IC50 values in the MTT and Neutral Red assays suggest that the compound is cytotoxic to both A431 and MCF-7 cells. The high IC50 values in the LDH assay indicate that the primary mode of cell death is not necrosis. This would suggest that the compound may be inducing apoptosis, a hypothesis that can be confirmed with an Annexin V/PI assay.

VI. Conclusion

The cell-based assays described in this guide provide a robust framework for evaluating the cytotoxic potential of novel pyrido[3,4-d]pyrimidine derivatives. A systematic approach, beginning with appropriate cell line selection and employing a panel of assays that probe different aspects of cell health, will yield a comprehensive understanding of a compound's cytotoxic profile. This information is invaluable for guiding further drug development efforts and for elucidating the mechanism of action of this promising class of therapeutic agents.

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Application Notes and Protocols for the Development of PROTACs Utilizing Tetrahydropyrido[3,4-d]pyrimidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[1][2] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and functional validation of PROTACs based on the versatile tetrahydropyrido[3,4-d]pyrimidine scaffold, a core structure found in numerous potent kinase inhibitors.

The tetrahydropyrido[3,4-d]pyrimidine core has been successfully employed in the development of inhibitors for challenging oncogenic targets like KRAS-G12D and EGFR.[3][4][5][6][7][8] By leveraging these established "warheads," researchers can construct potent and selective PROTACs. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance for this exciting area of drug discovery.

The PROTAC Mechanism: A Catalytic Dance of Degradation

PROTACs operate through a catalytic mechanism. A single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[9] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.

PROTAC_Mechanism POI Protein of Interest (e.g., KRAS G12D) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (Tetrahydropyrido[3,4-d]pyrimidine) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Recruits PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC degrader.

Part 1: Rational Design and Synthesis of a Tetrahydropyrido[3,4-d]pyrimidine-based PROTAC

The design of a successful PROTAC requires careful consideration of its three components: the warhead, the E3 ligase ligand, and the linker.

1.1. The Warhead: Targeting KRAS-G12D

The tetrahydropyrido[3,4-d]pyrimidine scaffold has proven effective in targeting the notoriously difficult KRAS-G12D mutant.[3][6][8] A recent study by Yang et al. (2025) identified compound 10k as a potent enzymatic inhibitor of KRAS-G12D, which serves as an excellent starting point for a PROTAC warhead.[3][6][8] The synthesis of this warhead involves a multi-step process, culminating in a molecule with a suitable attachment point for linker conjugation.

1.2. The E3 Ligase Ligand: Hijacking VHL

The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly used ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. Hydroxyproline-based ligands are frequently employed.

1.3. The Linker: The Critical Bridge

The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy. Its length, rigidity, and composition influence the formation and stability of the ternary complex. Polyethylene glycol (PEG) and alkyl chains are common flexible linkers used in early-stage development.

Protocol 1: Synthesis of a KRAS-G12D-targeting PROTAC

This protocol is adapted from the synthetic route described for similar compounds by Yang et al. (2025).[3][6][8] It outlines the final coupling step between the warhead and the E3 ligase ligand-linker moiety.

Materials:

  • KRAS-G12D warhead with a terminal amine (e.g., a derivative of compound 10k)

  • VHL ligand-linker with a terminal carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the KRAS-G12D warhead (1.0 eq) in anhydrous DMF.

  • Add the VHL ligand-linker (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.[3][6][8]

Part 2: In Vitro and Cellular Characterization

Once synthesized, the PROTAC must be rigorously tested to validate its mechanism of action and efficacy. The following experimental workflow provides a comprehensive validation cascade.

Validation_Workflow Start Synthesized PROTAC Step1 Biochemical Assays (Ternary Complex Formation) Start->Step1 Step2 Cellular Assays (Target Degradation) Step1->Step2 Confirms Proximity Step3 Mechanism of Action (Ubiquitination) Step2->Step3 Confirms Degradation Step4 Functional Assays (Cell Viability) Step3->Step4 Confirms MoA End Validated PROTAC Step4->End Confirms Function

Caption: Experimental workflow for PROTAC validation.

Ternary Complex Formation

The formation of the POI-PROTAC-E3 ligase ternary complex is the foundational step for degradation.[9] Techniques like TR-FRET and NanoBRET® are commonly used to quantify this interaction in a cellular or biochemical context.[10][11]

Protocol 2: Western Blot for Target Protein Degradation

Western blotting is a standard method to directly measure the reduction in target protein levels following PROTAC treatment.[12][13][14][15]

Materials:

  • KRAS-G12D mutant cancer cell line (e.g., Panc-1)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-KRAS-G12D, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed Panc-1 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a DMSO vehicle control.

  • As a negative control for proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against KRAS-G12D and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

ParameterDescription
DC50 The concentration of PROTAC that results in 50% degradation of the target protein.
Dmax The maximum percentage of target protein degradation achieved.
Ubiquitination Assays

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, it's essential to demonstrate that the target protein is ubiquitinated in a PROTAC-dependent manner.[16][17][18]

Protocol 3: Immunoprecipitation-Western Blot for Ubiquitination

This protocol allows for the specific detection of ubiquitinated target protein.[12]

Materials:

  • Cell lysates from Protocol 2 (from cells treated with PROTAC and controls).

  • Anti-KRAS-G12D antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Anti-ubiquitin primary antibody for Western blotting.

Procedure:

  • Incubate cell lysates (containing equal amounts of protein) with an anti-KRAS-G12D antibody overnight at 4°C with gentle rotation to form an antibody-antigen complex.

  • Add Protein A/G magnetic beads to the mixture and incubate for 2-4 hours at 4°C to capture the complex.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform Western blotting as described in Protocol 2, but probe the membrane with an anti-ubiquitin antibody.

  • A smear of high-molecular-weight bands in the PROTAC-treated lane, which is absent or reduced in the control lanes, indicates polyubiquitination of KRAS-G12D.

Cellular Function and Viability

The ultimate goal of a therapeutic PROTAC is to induce a desired biological effect, such as inhibiting cancer cell proliferation.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to assess cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[19][20][21]

Materials:

  • Panc-1 cells.

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Seed Panc-1 cells in an opaque-walled 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a DMSO vehicle control.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Cell LineParental Inhibitor (10k) IC50 (µM)PROTAC (26a) IC50 (µM)PROTAC (26b) IC50 (µM)
Panc-1 (KRAS-G12D)2.223-53-5
HCT116 (KRAS-G13D)>10>10>10
A549 (WT)>10>10>10
Data adapted from Yang et al., Pharmaceuticals 2025, 18, 696. The reduced potency of the PROTACs was potentially attributed to impaired membrane permeability.[3][6][8]

Conclusion and Future Directions

The development of PROTACs using tetrahydropyrido[3,4-d]pyrimidine ligands represents a promising strategy for targeting previously "undruggable" proteins like KRAS-G12D. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, and validation of these novel degraders. Future work will likely focus on optimizing linker chemistry to improve cell permeability and ternary complex stability, as well as exploring new E3 ligase ligands to expand the scope of targeted protein degradation.

References

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]

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  • Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • Kuchar, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]

  • Chomette, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6289. [Link]

  • Liu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica, 55(10), 1836-1843. [Link]

  • Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io. [Link]

  • Kuchar, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]

  • Zhang, S. Q., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 150, 859-871. [Link]

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Sources

Application Note: Strategic Synthesis of 4-Aminotetrahydropyran Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminotetrahydropyran Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter has increasingly focused on scaffolds that provide three-dimensional (3D) diversity. The tetrahydropyran (THP) ring is a privileged saturated heterocycle, ranking as the most frequently reported three-dimensional ring system in marketed drugs.[1] Its prevalence stems from its ability to act as a stable, non-aromatic bioisostere for phenyl rings, improve physicochemical properties such as solubility, and orient substituents into well-defined vectors in 3D space.

The introduction of an amino group at the C4 position creates the 4-aminotetrahydropyran (4-amino-THP) scaffold, a versatile and highly valuable building block.[2] This moiety combines the favorable properties of the THP ring with a key functional handle—the primary or secondary amine—that serves as a crucial anchor for derivatization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This guide provides a detailed overview of robust and scalable synthetic strategies to access these critical scaffolds, explaining the causality behind procedural choices and offering detailed, validated protocols for immediate application in a research setting.

Overview of Primary Synthetic Strategies

The synthesis of the 4-amino-THP core can be approached from several key starting materials. The choice of route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements. We will explore three primary, field-proven strategies.

G cluster_0 Key Starting Materials cluster_1 Synthetic Transformations cluster_2 Target Scaffolds SM1 Tetrahydro-4H-pyran-4-one T1 Reductive Amination SM1->T1 SM2 4-Hydroxytetrahydropyran T2 Azide Formation & Reduction SM2->T2 SM3 4-Bromo-tetrahydropyran T3 Pd-Catalyzed C-N Coupling SM3->T3 with Amine P1 4-Amino-THP (Primary/Secondary) T1->P1 T2->P1 P2 N-Aryl-4-Amino-THP T3->P2 P1->T3 with Aryl Halide

Figure 1: High-level overview of common synthetic pathways to 4-aminotetrahydropyran scaffolds.

Strategy 1: Direct Reductive Amination

This is arguably the most direct and widely used method for synthesizing primary and secondary 4-amino-THPs. The reaction proceeds via the condensation of tetrahydro-4H-pyran-4-one with an amine (or ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Mechanistic Rationale: The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent must be mild enough to not significantly reduce the starting ketone but potent enough to rapidly reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[3] Its reduced reactivity compared to sodium borohydride (NaBH₄) prevents premature reduction of the ketone, while its Lewis acidic nature may also help activate the carbonyl group for imine formation.[4] For less reactive substrates, Lewis acids like Ti(iPrO)₄ can be added to drive imine formation prior to reduction.[3]

G Ketone Tetrahydropyranone Iminium Iminium Ion Intermediate Ketone->Iminium + H+ Amine R-NH2 Amine->Iminium + H+ Product 4-Amino-THP Product Iminium->Product Hydride Transfer Reducer NaBH(OAc)3 Reducer->Product Hydride Transfer

Figure 2: Simplified workflow for the one-pot reductive amination process.

Protocol 1: Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-amine

This protocol details a standard reductive amination procedure.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (e.g., 5.0 g, 50 mmol, 1.0 eq) and DCE (100 mL).

  • Add benzylamine (5.7 mL, 52.5 mmol, 1.05 eq). A slight excess of the amine ensures complete consumption of the ketone.

  • Optional: Add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 eq). The portion-wise addition helps control any initial exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-tetrahydro-2H-pyran-4-amine.

Strategy 2: Synthesis via an Azide Intermediate

This two-step approach is highly valuable, particularly when direct reductive amination is challenging or when the azide intermediate is desired for other applications like "click" chemistry.[5][6] The strategy relies on the conversion of a 4-hydroxytetrahydropyran precursor to a 4-azidotetrahydropyran, which is subsequently reduced to the desired amine.

Mechanistic Rationale:

  • Hydroxyl to Azide Conversion: The hydroxyl group is a poor leaving group. It must first be activated, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate) or through a Mitsunobu reaction. Subsequent Sₙ2 displacement with an azide source (e.g., sodium azide) yields the 4-azido intermediate. The Mitsunobu reaction is often preferred for its mild conditions and predictable inversion of stereochemistry.

  • Azide Reduction: The azide is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5] Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) can also be employed.

Protocol 2: Synthesis of Tetrahydro-2H-pyran-4-amine from 4-Hydroxytetrahydropyran

Materials:

  • Step A (Mesylation & Azidation):

    • 4-Hydroxytetrahydropyran (1.0 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Sodium Azide (NaN₃) (3.0 eq)

    • DCM, Dimethylformamide (DMF)

  • Step B (Reduction):

    • 4-Azidotetrahydropyran (from Step A)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

Step-by-Step Procedure:

Step A: Synthesis of 4-Azidotetrahydropyran

  • Dissolve 4-hydroxytetrahydropyran (5.1 g, 50 mmol, 1.0 eq) in DCM (100 mL) in a flask cooled to 0 °C.

  • Add triethylamine (10.5 mL, 75 mmol, 1.5 eq).

  • Slowly add methanesulfonyl chloride (4.6 mL, 60 mmol, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete formation of the mesylate.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Caution: The intermediate mesylate can be unstable and is often used directly.

  • Dissolve the crude mesylate in DMF (100 mL). Add sodium azide (9.75 g, 150 mmol, 3.0 eq).

  • Heat the mixture to 60-80 °C and stir for 12-18 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash extensively with water to remove DMF, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield crude 4-azidotetrahydropyran.

Step B: Reduction to Tetrahydro-2H-pyran-4-amine

  • Dissolve the crude 4-azidotetrahydropyran in methanol (100 mL).

  • Carefully add 10% Pd/C (e.g., ~500 mg) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 6-12 hours.

  • Validation: Monitor the reaction by TLC, staining with ninhydrin to visualize the appearance of the amine product.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target 4-aminotetrahydropyran. Further purification is often unnecessary but can be performed by distillation or salt formation if required.

Strategy 3: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl-4-aminotetrahydropyran scaffolds, a cornerstone of many modern pharmaceutical programs, the Buchwald-Hartwig amination is the premier method.[7][8] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[9][10]

Mechanistic Rationale: The catalytic cycle, while complex, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.

The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands (e.g., XPhos, RuPhos) being highly effective.[11]

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)-NR2(L2) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation Product Ar-NR2 PdII_Amido->Product ArX Ar-X ArX->PdII_Aryl Amine R2NH Amine->PdII_Amido Product->Pd0 Reductive Elimination Base Base Base->PdII_Amido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Synthesis of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Materials:

  • 4-Aminotetrahydropyran (1.2 eq)

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 92 mg, 0.1 mmol, 0.02 eq), XPhos (190 mg, 0.4 mmol, 0.04 eq), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Add anhydrous toluene (50 mL) via syringe, followed by 1-bromo-4-methoxybenzene (0.62 mL, 5.0 mmol, 1.0 eq) and 4-aminotetrahydropyran (0.61 g, 6.0 mmol, 1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialKey ReagentsProsConsBest For
Reductive Amination Tetrahydro-4H-pyran-4-oneNaBH(OAc)₃, AmineHigh atom economy, one-pot procedure, widely applicable.Limited to carbonyl precursors; may require optimization for hindered amines.Rapid access to diverse primary and secondary alkyl amines.
Azide Intermediate 4-HydroxytetrahydropyranNaN₃, Pd/C or LiAlH₄Access to primary amines from alcohols; versatile azide intermediate.[5][12]Multi-step process; involves potentially hazardous azide intermediates.Clean synthesis of primary amines; orthogonal synthesis strategies.
Buchwald-Hartwig 4-Amino-THP, Aryl HalidePd Catalyst, Ligand, BaseBroad scope for aryl and heteroaryl groups; mild conditions.[7][8]High cost of catalyst/ligand; requires inert atmosphere; potential metal contamination.Synthesis of N-aryl and N-heteroaryl derivatives for advanced SAR studies.

Conclusion

The 4-aminotetrahydropyran scaffold is a powerful and proven structural motif in modern drug discovery. Mastery of its synthesis is essential for medicinal chemists aiming to generate novel, sp³-rich chemical entities with improved pharmacological properties. The three strategies detailed herein—reductive amination, synthesis via azide reduction, and Buchwald-Hartwig N-arylation—provide a robust and versatile toolkit to access a wide array of primary, secondary, and tertiary aminotetrahydropyrans. The selection of the optimal route depends on a strategic analysis of substrate availability, desired final structure, and project scalability, empowering researchers to efficiently generate high-value compound libraries for screening and lead optimization.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Gogoi, P. (2010). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. NIH Public Access. [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Andrus, D. W., & Johnson, J. R. (n.d.). Tetrahydropyran. Organic Syntheses. Retrieved from [Link]

  • Gao, Y., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Aminotetrahydropyran in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Kang, G., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Semantic Scholar. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. [Link]

  • Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Kumar, V., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • Ali, M. A., & Khan, T. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nagamalla, S., Mague, J. T., & Sathyamoorthi, S. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. [Link]

  • Siddiqui, L. T., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Sunway Pharm Ltd. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • ResearchGate. (n.d.). Route to amino-substituted pyran and oxepane derivatives. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • Hiramatsu, N., et al. (2005). A stereoselective route to multi-substituted tetrahydropyrans by vinyl radical cyclization. Tetrahedron. [Link]

  • Lee, K. (n.d.). Stereoselective Syntheses of Tetrahydropyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to improving the yield and purity of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you in your experimental work.

Understanding the Core Synthesis

The synthesis of this compound typically involves the cyclocondensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with a suitable nitrogen source, most commonly urea or a related amidine. This reaction, while effective, can be susceptible to side reactions and incomplete conversion, leading to diminished yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge and can stem from several factors. Let's break down the potential causes and how to address them.

Possible Cause 1: Incomplete Reaction

  • The "Why": The cyclocondensation reaction requires sufficient activation energy and time to proceed to completion. Suboptimal temperature or insufficient reaction time can lead to a significant amount of unreacted starting materials.

  • Solutions:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. A moderate increase in temperature can also enhance the reaction rate, but be cautious as excessively high temperatures can promote side reactions.[1]

    • Catalyst Activity: For reactions employing a catalyst, ensure it is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm the concentration is appropriate for the scale of your reaction.[1]

Possible Cause 2: Competing Side Reactions

  • The "Why": The starting materials can participate in alternative reaction pathways, consuming reactants and reducing the formation of the desired product.

  • Common Side Reactions and Prevention:

    • Hantzsch-type Dihydropyridine Formation: This can occur when two equivalents of the β-ketoester (ethyl 1-benzyl-3-oxopiperidine-4-carboxylate) react with ammonia, which can be formed from the decomposition of urea at elevated temperatures.[1]

      • Prevention: Carefully control the reaction temperature; lower temperatures can disfavor the Hantzsch pathway. The order of addition can also be critical; adding urea last to the reaction mixture may minimize its decomposition.[1]

    • N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[1]

      • Prevention: Precise control over the stoichiometry of the reactants is crucial.

Possible Cause 3: Purity of Starting Materials

  • The "Why": Impurities in the ethyl 1-benzyl-3-oxopiperidine-4-carboxylate or urea can inhibit the reaction or lead to the formation of unwanted byproducts.

  • Solutions:

    • Reagent Purity: Ensure all reactants are of high purity. If necessary, purify the starting materials before use.

    • Solvent Quality: Use anhydrous solvents, as the presence of water can lead to hydrolysis of intermediates and starting materials.

Experimental Protocol: A General Framework for Synthesis

Below is a generalized protocol based on literature precedents.[2][3] Optimization of specific parameters may be required for your specific setup.

Step Procedure Key Considerations
1 To a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in a suitable solvent (e.g., ethanol), add the amidine source (e.g., urea or pyridinecarboxamidine).The choice of solvent can impact reactant solubility and reaction rate.[1]
2 Add a base (e.g., sodium ethoxide) or an acid catalyst as required by the specific protocol.The choice and stoichiometry of the base or acid are crucial for promoting the desired cyclization while minimizing side reactions.
3 Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.Reaction times can vary from a few hours to overnight depending on the substrates.[4]
4 Upon completion, cool the reaction mixture to room temperature.
5 If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
6 If no precipitate forms, concentrate the reaction mixture under reduced pressure.
7 Purify the crude product by recrystallization or column chromatography.[4]See the purification section for more details.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield of Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material sol1 Increase Reaction Time/Temp incomplete->sol1 sol2 Check Catalyst Activity incomplete->sol2 side_reactions Investigate Side Reactions (NMR, LC-MS) sol3 Optimize Temperature side_reactions->sol3 sol4 Adjust Stoichiometry side_reactions->sol4 sol5 Check Reagent Purity side_reactions->sol5 complete->side_reactions Cyclocondensation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Amidine/Urea (Nucleophile) C Intermediate Adduct A->C B β-Ketoester (Electrophile) B->C D Intramolecular Nucleophilic Attack C->D E Cyclized Intermediate D->E F Elimination of Water E->F G Final Product (Pyridopyrimidinone) F->G

Sources

Technical Support Center: Purification of Tetrahydropyrido[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of tetrahydropyrido[3,4-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of nitrogen-containing heterocycles. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your work.

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity of intermediates in their synthesis is paramount for the success of subsequent reactions and the ultimate biological activity of the final compounds. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Column Chromatography Challenges

Q1: My basic tetrahydropyrido[3,4-d]pyrimidine intermediate is streaking or tailing significantly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?

A1: This is a frequent issue arising from the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel.[3] This strong interaction leads to irreversible adsorption or slow desorption, causing the observed streaking.

Causality Explained: The lone pairs on the nitrogen atoms of your intermediate act as Lewis bases, while the silanol groups (Si-OH) on the silica surface are weakly acidic. This acid-base interaction is often strong enough to interfere with the normal partitioning of the compound between the stationary and mobile phases.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system.[3][4]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-1% (v/v) is sufficient. The amine will compete with your compound for binding to the acidic sites on the silica, effectively neutralizing them and allowing for symmetrical peak shapes.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3][4] Basic alumina will have a strong affinity for acidic impurities, while neutral alumina is a good general-purpose alternative.

    • Deactivated or End-Capped Silica: Use a stationary phase where the residual silanol groups have been chemically modified (capped) with a non-polar group, reducing the potential for strong interactions.[4]

Q2: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 20% methanol in dichloromethane.

A2: This indicates a very strong interaction with the stationary phase, which could be due to extreme polarity of your compound or potential decomposition on the silica.

Causality Explained: Highly polar compounds, especially those with multiple hydrogen bond donors and acceptors, can bind very tightly to silica gel. In some cases, the acidic nature of silica can catalyze the decomposition of sensitive intermediates.

Solutions:

  • Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute strongly retained impurities first and then your compound of interest. A steep gradient to a highly polar mobile phase (e.g., up to 100% methanol with a basic modifier) may be necessary.[3]

  • Consider Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) may be a better option. The retention mechanism is based on hydrophobicity, which can be more predictable for polar compounds.[5]

  • Perform a Small-Scale Test: Before committing a large amount of material to a column, run a small-scale test with a pipette column to confirm that your compound can be eluted under the chosen conditions.

Recrystallization Difficulties

Q3: I'm struggling to induce crystallization of my purified tetrahydropyrido[3,4-d]pyrimidine intermediate. It either remains as an oil or forms a very fine precipitate.

A3: Difficulty in crystallization is often due to residual impurities, the choice of solvent, or supersaturation issues.

Causality Explained: Impurities can disrupt the formation of a crystal lattice. An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Solutions:

  • Improve Purity: The presence of even small amounts of impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.[3]

  • Optimize the Solvent System:

    • Single Solvent: Systematically screen a range of solvents with varying polarities.

    • Co-solvent System: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles generated can act as nucleation sites.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[3]

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of small, impure crystals.

Preparative HPLC Issues

Q4: My polar tetrahydropyrido[3,4-d]pyrimidine intermediate shows poor retention on a standard C18 reversed-phase preparative HPLC column.

A4: This is a common problem for highly polar molecules that have limited hydrophobic interactions with the C18 stationary phase.[4][5]

Causality Explained: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. Highly polar compounds are more attracted to the polar mobile phase and do not interact strongly with the non-polar stationary phase, leading to early elution.

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end of it. This allows for better interaction with polar analytes and provides an alternative retention mechanism.[4]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water.

  • Utilize Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention. However, this can complicate sample work-up and is often not compatible with mass spectrometry.[5]

  • Explore Mixed-Mode Chromatography: Mixed-mode columns offer both reversed-phase and ion-exchange retention mechanisms, providing greater flexibility for separating polar and ionizable compounds.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my tetrahydropyrido[3,4-d]pyrimidine intermediate?

A1: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound.

  • Flash Column Chromatography: Ideal for purifying multi-gram quantities and for separating compounds with significantly different polarities.[6]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solids, especially for final purification steps. It is most effective when impurities have different solubility profiles than the desired compound.

  • Preparative HPLC: Best for purifying small to moderate quantities (milligrams to a few grams) of compounds that are difficult to separate by other techniques, or for achieving very high purity.[7][8]

  • Acid-Base Extraction: Useful for separating basic compounds like your intermediate from neutral or acidic impurities.[4]

Q2: What are some common impurities I might encounter in the synthesis of tetrahydropyrido[3,4-d]pyrimidines?

A2: Common impurities include starting materials, reagents, by-products from side reactions, and solvents. For example, in multi-step syntheses, you might have incompletely reacted intermediates or products from competing reactions.[9] Careful monitoring of the reaction by TLC or LC-MS is crucial to identify these impurities.

Q3: How can I remove colored impurities from my product?

A3: If the colored impurities are non-polar, they may be removed by column chromatography. For polar, colored impurities, treating a solution of your compound with a small amount of activated charcoal can be effective.[3] The charcoal adsorbs the colored impurities, and can then be removed by filtration through Celite.

Q4: My purified compound looks clean by ¹H NMR, but I still see a small impurity in the LC-MS. What should I do?

A4: ¹H NMR is an excellent tool for structural elucidation but may not be sensitive enough to detect small amounts of impurities, especially if their signals overlap with those of your product. LC-MS is a more sensitive technique for purity assessment. If the impurity is present at a low level (e.g., <5%) and is not expected to interfere with subsequent steps, you may be able to proceed. However, for final compounds or for reactions that are sensitive to impurities, further purification by preparative HPLC or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Prepare the Column: Dry pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).

  • Prepare the Sample: Dissolve your crude tetrahydropyrido[3,4-d]pyrimidine intermediate in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the column.

  • Elute the Column: Begin elution with your chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) containing 0.5% triethylamine.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Co-Solvent System
  • Dissolve the Compound: In a flask, dissolve your crude product in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at its boiling point.

  • Add the "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarify the Solution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visual Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Tetrahydropyrido [3,4-d]pyrimidine Intermediate scale What is the scale of the reaction? start->scale extraction Acid-Base Extraction start->extraction If impurities are neutral/acidic purity_diff How different are the polarities of the compound and impurities? scale->purity_diff > 1 g high_purity Is very high purity (>99%) required? scale->high_purity < 1 g flash_chrom Flash Column Chromatography purity_diff->flash_chrom Significantly Different prep_hplc Preparative HPLC purity_diff->prep_hplc Similar is_solid Is the purified compound a solid? is_solid->flash_chrom No (Final Product) recrystallization Recrystallization is_solid->recrystallization Yes high_purity->flash_chrom No high_purity->prep_hplc Yes flash_chrom->is_solid recrystallization->high_purity Final Polish

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation/ Streaking on Silica cause Is the compound basic? start->cause solution1 Add Basic Modifier (e.g., 0.5% TEA) cause->solution1 Yes solution2 Switch to Alumina (Basic or Neutral) cause->solution2 Yes no_elution Compound not eluting? cause->no_elution No solution1->no_elution Still issues? solution2->no_elution Still issues? solution3 Use Reversed-Phase Chromatography no_elution->solution3 Yes, very polar

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PubMed Central. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate - SciRP.org. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • High-Performance Preparative LC Techniques - Phenomenex. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. [Link]

  • Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives - ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and - Semantic Scholar. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • How to Approach Preparative LC for Compound Purification in the Research and Development Laboratory | Pharmaceutical Technology. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. [Link]

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed. [Link]

  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation - RSC Publishing. [Link]

  • Challenges in downstream purification of advanced therapies. [Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed. [Link]

  • Troubleshooting Your Nitrogen Generator: A Simple Guide - NiGen International. [Link]

  • Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hepatic fibrosis - PubMed. [Link]

  • Preparation and Properties of some Pyrido [3,4 - d] pyrimidines - Aston Research Explorer. [Link]

  • A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles - PubMed. [Link]

  • EAS Reactions with Nitrogen Heterocycles - Chad's Prep®. [Link]

  • Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Constructed 2D-Cu2O/Carbon Nitride Heterojunction for Efficient CO2 Photoreduction to CH4 - MDPI. [Link]

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Technical Support Center: A Senior Application Scientist's Guide to Overcoming Solubility Issues of Tetrahydropyrido[3,4-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with tetrahydropyrido[3,4-d]pyrimidine-based compounds. This scaffold, while promising in many therapeutic areas, often presents significant hurdles in achieving adequate aqueous solubility due to its rigid, fused heterocyclic nature, which can promote strong crystal lattice formation.

This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and rationally design experiments to overcome these challenges. We will explore a systematic approach, from initial characterization to advanced formulation strategies, presented in a practical question-and-answer format.

Initial Assessment & Troubleshooting Workflow

Before diving into complex techniques, a systematic initial assessment is critical. The following workflow provides a logical progression for tackling solubility problems.

G start Poorly Soluble Tetrahydropyrido[3,4-d]pyrimidine Compound physchem Step 1: Physicochemical Characterization (pKa, logP, Crystal Form) start->physchem ph_sol Step 2: Determine pH-Solubility Profile physchem->ph_sol is_basic Is the compound weakly basic? ph_sol->is_basic ph_adjust Step 3: pH Adjustment (Acidic Buffers) is_basic->ph_adjust Yes no_base Consider structural modification to introduce ionizable group is_basic->no_base No cosolvent Step 4: Co-solvent Screening ph_adjust->cosolvent Solubility still low success Solubility Goal Achieved ph_adjust->success Soluble salt Step 5: Salt Form Screening cosolvent->salt Solubility still low cosolvent->success Soluble advanced Step 6: Advanced Formulations (Complexation, Dispersions) salt->advanced Solubility still low salt->success Soluble advanced->success Soluble

Caption: Systematic workflow for addressing solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've just synthesized a new tetrahydropyrido[3,4-d]pyrimidine derivative and it shows poor solubility in aqueous buffer (e.g., PBS pH 7.4). Where do I begin?

Answer: Your first step is to understand the fundamental physicochemical properties of your molecule. The tetrahydropyrido[3,4-d]pyrimidine core contains multiple nitrogen atoms, making most derivatives weakly basic.[1][2][3] The solubility of such compounds is often highly dependent on pH.[4][5]

Initial Protocol: Basic Characterization

  • Determine pKa: Use computational tools (e.g., MarvinSketch, ACD/Labs) for an initial estimate. For experimental determination, a potentiometric titration or a UV-spectrophotometric method in buffers of varying pH is recommended. Knowing the pKa is crucial for selecting appropriate pH ranges for solubilization.[6]

  • Estimate Lipophilicity (logP/logD): Calculate the logP to understand the compound's inherent hydrophobicity.[7] The logD (distribution coefficient at a specific pH) is more relevant; it will be lower at pH values below the pKa for a basic compound, indicating higher aqueous solubility.

  • Analyze the Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[8][9]

Q2: My compound is indeed a weak base. How can I leverage pH to improve its solubility?

Answer: For a weakly basic compound, decreasing the pH of the aqueous medium will lead to protonation of the basic nitrogen centers. The resulting ionized (salt) form is typically much more soluble in water than the neutral free base.[10][11] This relationship is fundamental to working with this class of compounds.[12][13]

The goal is to work at a pH at least 2 units below the pKa of the primary basic center to ensure the compound is predominantly in its more soluble, ionized form.[6]

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) B_H [Compound-H]⁺ (Protonated, Ionized Form) Soluble High Aqueous Solubility B_H->Soluble Favored Equilibrium Equilibrium Shifts with pH B_H->Equilibrium B Compound (Neutral, Free Base Form) Insoluble Low Aqueous Solubility (Precipitation Risk) B->Insoluble Favored Equilibrium->B

Caption: pH effect on weakly basic compound solubility.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 2 to pH 8).

  • Equilibrate: Add an excess amount of your solid compound to a small volume of each buffer in separate vials.

  • Shake/Stir: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot: Plot solubility (e.g., in µg/mL) versus pH. This profile is invaluable for all future formulation development.

Q3: I've tried acidic buffers, but the solubility is still insufficient for my in vitro assay. What is the next logical step?

Answer: If pH adjustment alone is not sufficient, the use of co-solvents is the next common strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This makes the environment more favorable for dissolving lipophilic compounds.[15][16]

Common Co-solvents for Pre-clinical Research:

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-20% (v/v)Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol (PG) 10-40% (v/v)A common vehicle for in vivo studies; can be viscous.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Good solubilizing power for many compounds.
Dimethyl Sulfoxide (DMSO) < 1% for in vitro assaysExcellent solubilizer but can have cellular effects; use with caution.

Experimental Protocol: Co-solvent Screening

  • Select a Base Buffer: Choose an acidic buffer (e.g., pH 4.0) where your compound shows maximal solubility from the pH-profile experiment.

  • Prepare Co-solvent Mixtures: Create a series of solvent systems by adding increasing percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400) to your chosen buffer.

  • Determine Solubility: Measure the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described previously.

  • Evaluate: Identify the co-solvent system that provides the desired solubility with the lowest possible percentage of the organic solvent to minimize potential toxicity or off-target effects in your experiments.[14]

Q4: My compound is intended for drug development. Should I consider making a salt form?

Answer: Absolutely. Salt formation is one of the most effective and widely used strategies to increase the solubility and dissolution rate of weakly acidic or basic drugs.[17][18] For a weakly basic tetrahydropyrido[3,4-d]pyrimidine, reacting it with an acid creates a salt form that is often more crystalline and possesses significantly higher aqueous solubility than the free base.[11][19]

Causality Behind Salt Selection: The key is to select a counter-ion (the acid) that ensures a proton is transferred from the acid to the base. A general guideline, often called the "pKa rule," is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug to ensure stable salt formation.[6][18]

Protocol: Small-Scale Salt Screening

  • Select Counter-ions: Choose a panel of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), maleic, tartaric acid).

  • Dissolve: Dissolve your free base in a suitable organic solvent (e.g., acetone, isopropanol).

  • Add Acid: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid, either as a solid or dissolved in a small amount of solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling, adding an anti-solvent (like heptane), or scratching the inside of the vial to induce precipitation/crystallization.

  • Isolate and Characterize: Isolate any resulting solids by filtration. Analyze the new solid form for changes in solubility, crystallinity (PXRD), and thermal properties (DSC) compared to the free base. Successful salt formation often results in a new, distinct crystalline form with a different melting point.

Q5: Even with pH control and co-solvents, achieving the required concentration for in vivo dosing is challenging. What advanced formulation strategies can I explore?

Answer: When simpler methods are insufficient, advanced formulation technologies that alter the drug's solid-state properties or create drug delivery systems are necessary. Two powerful approaches are complexation with cyclodextrins and the formation of amorphous solid dispersions.[8][9][20]

Strategy 1: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[21][22] They can encapsulate a poorly soluble drug molecule within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin shields the hydrophobic drug, enhancing its apparent water solubility.[23][24] Substituted β-cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their high aqueous solubility and safety profile.[21]

Protocol: Preparation by Kneading Method

  • Select Cyclodextrin: HP-β-CD is an excellent starting point.

  • Mix: In a mortar, mix your compound and the cyclodextrin (e.g., at a 1:2 molar ratio).

  • Knead: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise and knead the mixture vigorously with a pestle for 30-45 minutes to form a paste.

  • Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Pulverize and Sieve: Grind the dried mass into a fine powder.

  • Evaluate Solubility: Compare the aqueous solubility and dissolution rate of this complex to that of the unformulated drug.

Strategy 2: Amorphous Solid Dispersions (ASDs) This strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[25][26] This process converts the drug from a stable, low-energy crystalline form into a high-energy, metastable amorphous state.[8][17] Because no crystal lattice energy needs to be overcome, the amorphous form can exhibit dramatically higher apparent solubility and a faster dissolution rate.[20][27]

Common ASD Preparation Methods:

  • Solvent Evaporation: A common lab-scale method where both the drug and a polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then evaporated, leaving a solid film of the drug dispersed in the polymer.[20][25]

  • Hot-Melt Extrusion (HME): A scalable process where the drug and polymer are mixed and heated until molten, then extruded. This is less common in early discovery but is a key manufacturing technique.[28]

Protocol: Preparation by Solvent Evaporation

  • Select Polymer: Polyvinylpyrrolidone (PVP K30) or copovidone (PVPVA) are common choices.

  • Dissolve: Dissolve both your compound and the polymer in a suitable common solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

  • Evaporate: Use a rotary evaporator to remove the solvent under vacuum, forming a thin film on the flask.

  • Final Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Scrape and Mill: Scrape the solid dispersion from the flask and mill it into a fine powder.

  • Characterize and Test: Confirm the amorphous nature of the drug using PXRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature). Measure the dissolution rate and apparent solubility.

By systematically applying these principles and protocols, you can diagnose the root cause of solubility issues with your tetrahydropyrido[3,4-d]pyrimidine compounds and select the most effective strategy to achieve your desired experimental outcomes.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved January 19, 2026, from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • YouTube. (2020, December 23). SALT FORM OF THE DRUG.
  • ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation of.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • RSC Publishing. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Technical Support Center: Optimization of Tetrahydropyrido[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyrido[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. The tetrahydropyrido[3,4-d]pyrimidine core is a key component in numerous contemporary therapeutics, including targeted covalent inhibitors like Adagrasib, making its efficient synthesis a critical task in drug discovery.[1]

This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, offering troubleshooting solutions and optimization strategies based on established chemical principles and field-proven experience.

Core Synthetic Strategy: Sequential Functionalization

While several routes to the tetrahydropyrido[3,4-d]pyrimidine core exist, a robust and widely adopted strategy involves the sequential functionalization of a pre-formed, activated scaffold. This approach offers excellent control over substituent placement and is amenable to library synthesis. The most common starting point for this strategy is a 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate, often protected at the piperidine nitrogen (e.g., with a Boc group).[2]

The general workflow involves three key stages:

  • Piperidine Modification: Acylation or alkylation of the piperidine nitrogen.

  • Selective C4-Substitution: A nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.

  • Final C2-Substitution: A second SNAr or a cross-coupling reaction at the C2 position.

Synthesis_Workflow Start Boc-Protected 2,4-Dichloro Core Scaffold Step1 Step 1: N-Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate1 Deprotected Dichloro Intermediate (TFA Salt) Step1->Intermediate1 Step2 Step 2: N-Acylation (e.g., Acid Chloride/HATU, DIEA) Intermediate1->Step2 Intermediate2 N-Acylated 2,4-Dichloro Intermediate Step2->Intermediate2 Step3 Step 3: Selective C4 S_NAr (Amine Nucleophile, Base) Intermediate2->Step3 Intermediate3 C4-Substituted, C2-Chloro Intermediate Step3->Intermediate3 Step4 Step 4: C2 Functionalization (S_NAr or Cross-Coupling) Intermediate3->Step4 FinalProduct Final Di-substituted Product Step4->FinalProduct

Caption: General workflow for sequential functionalization.

Frequently Asked Questions (FAQs)

Q1: Where can I source the starting 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold? A1: The Boc-protected version, tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, is commercially available from multiple chemical suppliers. Sourcing this key intermediate is often more time and cost-effective than preparing it from scratch, allowing research to focus on the diversification steps.

Q2: Why is the C4 position typically substituted before the C2 position in SNAr reactions? A2: The C4 position of the pyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference allows for selective mono-substitution at C4 under carefully controlled conditions, typically at lower temperatures. The introduction of a substituent at C4 can further modulate the reactivity of the C2 position for the subsequent reaction.

Q3: My reaction requires anhydrous conditions. What is the most effective way to ensure my reagents and solvents are dry? A3: For solvents like DMF, DCM, or 1,4-dioxane, using a solvent purification system (e.g., passing through activated alumina columns) is ideal. Alternatively, purchase anhydrous grade solvents and store them over molecular sieves (3Å or 4Å) under an inert atmosphere (Nitrogen or Argon). For reagents, drying under high vacuum for several hours before use is effective for non-volatile solids. Ensure all glassware is oven- or flame-dried immediately before use.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Issue 1: Incomplete Boc-Deprotection (Step 1)
  • Question: I am seeing residual Boc-protected starting material by TLC/LC-MS after my deprotection reaction with Trifluoroacetic Acid (TFA). How can I drive the reaction to completion?

  • Answer & Rationale: Incomplete deprotection is usually a matter of reaction time or reagent stoichiometry. While the reaction is typically fast, certain substrates may require more forcing conditions.

    • Causality: The Boc group is cleaved by acidolysis. The efficiency of this process depends on the concentration of the acid and the accessibility of the carbamate group.

    • Solution 1 (Time): Increase the reaction time. Monitor the reaction every 30 minutes by TLC or LC-MS until no starting material is observed. Most deprotections should be complete within 2-4 hours at room temperature.[2]

    • Solution 2 (Stoichiometry): Ensure a sufficient excess of TFA is used. A common ratio is 20-25% TFA by volume in Dichloromethane (DCM).[2] If the substrate is highly concentrated, you may need to increase the relative volume of the TFA/DCM solution.

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of a more polar product spot (which may be a TFA salt) on the TLC plate or LC trace confirms successful deprotection. The crude product can often be taken directly to the next step without purification.[2]

Issue 2: Low Yield in N-Acylation Amide Coupling (Step 2)
  • Question: My amide coupling reaction between the deprotected piperidine and a carboxylic acid using HATU/DIEA is giving a low yield. What are the likely causes?

  • Answer & Rationale: Low yields in peptide coupling reactions often point to issues with reagent quality, base stoichiometry, or moisture.

    • Causality: HATU (or similar uronium-based coupling agents) activates the carboxylic acid to form a highly reactive acyl-uronium species, which is then displaced by the amine nucleophile. This process is sensitive to moisture and requires a non-nucleophilic base (like DIEA) to neutralize the generated acids and deprotonate the amine salt.[2]

    • Solution 1 (Reagent Quality): Ensure your HATU is fresh and has been stored under anhydrous conditions. HATU can slowly hydrolyze, reducing its effectiveness. Use anhydrous DMF as the solvent.

    • Solution 2 (Base Stoichiometry): The starting material is a TFA salt, so you need at least 2 equivalents of DIEA: one to neutralize the TFA salt and one to facilitate the coupling. Using 2.5-3.0 equivalents of DIEA is a common practice to ensure the reaction medium remains basic.[2]

    • Solution 3 (Temperature): While these reactions are often run at 0 °C to room temperature to prevent side reactions (like racemization if chiral centers are present), sluggish reactions can be gently warmed to 40-50 °C to improve the rate.

Issue 3: Poor Conversion in Selective C4-SNAr (Step 3)
  • Question: My amine nucleophile is not reacting with the C4-chloro position, or the reaction is very slow and incomplete.

  • Answer & Rationale: The success of an SNAr reaction depends on the nucleophilicity of the amine, the electrophilicity of the pyrimidine ring, and the reaction conditions (solvent, temperature, base).

    • Causality: The reaction proceeds through a Meisenheimer complex, a charged intermediate whose formation is the rate-determining step. Electron-withdrawing groups on the pyrimidine ring (like the second chlorine and the nitrogen atoms) are necessary to stabilize this intermediate. A weak nucleophile or suboptimal conditions can prevent its efficient formation.

    • Solution 1 (Increase Temperature): This is the most common solution. If the reaction is sluggish at room temperature or 60 °C, incrementally increase the temperature to 80 °C or even 100 °C. Use a higher-boiling solvent like DMF or DMSO if necessary.[3]

    • Solution 2 (Choice of Base): A base is often required to deprotonate the amine or to scavenge the HCl byproduct. While a tertiary amine like DIEA is common, a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be more effective, particularly with less nucleophilic amines.[3]

    • Solution 3 (Catalyst): For very challenging SNAr reactions, particularly with aryl amines, consider using a palladium catalyst (e.g., Buchwald-Hartwig cross-coupling conditions) as an alternative to direct SNAr, though this changes the reaction type.[4]

Troubleshooting_Tree Start Low Yield in C4 S_NAr Reaction Q1 Is the amine nucleophile sterically hindered or electron-poor? Start->Q1 A1_Yes Increase Temperature (80-120 °C) Consider stronger base (e.g., K2CO3) Q1->A1_Yes Yes A1_No Check Reaction Conditions Q1->A1_No No Q2 Are starting materials fully dissolved? A1_No->Q2 A2_No Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Q2->A2_No No A2_Yes Check Reagent Stoichiometry Q2->A2_Yes Yes Q3 Is excess nucleophile (1.1-1.5 eq.) being used? A2_Yes->Q3 A3_No Increase equivalents of nucleophile Q3->A3_No No A3_Yes Increase reaction time and monitor by LC-MS Q3->A3_Yes Yes

Sources

Mitigating side-product formation in pyridopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Pyridopyrimidines are central to numerous therapeutic agents, and their efficient synthesis is paramount.[1][2] However, the journey from starting materials to the final, pure product is often complicated by the formation of persistent side-products.

This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Oxidized, Aromatic Byproducts

Question: I'm synthesizing a dihydropyridopyrimidine, but my final product is heavily contaminated with the fully aromatized pyridopyrimidine. What causes this, and how can I prevent it?

Answer:

This is a very common issue rooted in the inherent chemical stability of the aromatic system. Dihydropyridine rings and their fused derivatives are often susceptible to oxidation, which can be accelerated by air, heat, or light during the reaction or workup.[3]

Root Cause Analysis:

The driving force for this side-reaction is the thermodynamic favorability of forming a stable, aromatic pyridine ring. The dihydro intermediate, while the kinetic product, can readily lose two hydrogen atoms to achieve this aromatic state. This process can be facilitated by:

  • Atmospheric Oxygen: The most common culprit, especially during prolonged reaction times, workup, and purification.

  • Oxidizing Reagents/Impurities: Trace impurities in solvents or starting materials can catalyze the oxidation.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the dehydrogenation to occur.

Visualizing the Pathway: Oxidation Side-Reaction

Oxidation_Pathway cluster_side Side-Reaction A Reactants (e.g., Aminopyridine + α,β-Unsaturated Carbonyl) B Dihydropyridopyrimidine (Desired Product) A->B C Aromatized Pyridopyrimidine (Side-Product) B->C Oxidation [O2], Heat

Caption: Pathway showing oxidation of the desired dihydro-intermediate.

Mitigation Strategies & Protocols:

Your primary goal is to limit the exposure of the sensitive intermediate to oxidizing conditions.

StrategyActionRationale
Inert Atmosphere Conduct the reaction and subsequent workup under a nitrogen or argon atmosphere.This directly removes atmospheric oxygen, the primary oxidant.[3]
Solvent Degassing Use solvents that have been degassed via sparging with an inert gas or freeze-pump-thaw cycles.Removes dissolved oxygen from the reaction medium.[3]
Reaction Monitoring Closely monitor the reaction by TLC or LC-MS and quench it promptly upon consumption of the starting material.Minimizes the time the dihydro-intermediate is exposed to potentially oxidative conditions at elevated temperatures.[3]
Purification Strategy Perform purification (e.g., flash chromatography) immediately after workup.Reduces the chance of oxidation occurring on the silica gel, which can be slightly acidic and promote aromatization.
Issue 2: Poor Regioselectivity in Condensation Reactions

Question: My reaction using an unsymmetrical precursor (e.g., an unsymmetrical β-dicarbonyl) yields a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer:

Regioisomer formation is a classic challenge when building a heterocyclic ring from unsymmetrical components. The outcome is determined by which reactive center of one molecule attacks another. In pyridopyrimidine synthesis, this often relates to which carbonyl group of a dicarbonyl compound reacts with the amidine or amine precursor.[4][5]

Root Cause Analysis:

The regioselectivity is a delicate balance between electronic and steric factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. One may be more electron-deficient (and thus more reactive) due to the influence of neighboring substituents.

  • Steric Hindrance: A bulky group near one carbonyl can sterically shield it from nucleophilic attack, directing the reaction to the less hindered site.

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can influence which reaction pathway is kinetically or thermodynamically favored. For instance, in nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, the C4 position is generally more reactive than C2 due to better charge delocalization in the intermediate, but this can be modulated.[5]

Visualizing the Competing Pathways

Regioselectivity cluster_paths Competing Cyclization Pathways Start Unsymmetrical Precursor A + Precursor B P1 Pathway 1 (Kinetic/Electronic Control) Start->P1 P2 Pathway 2 (Steric/Thermodynamic Control) Start->P2 Product1 Regioisomer 1 P1->Product1 Forms Desired Product Product2 Regioisomer 2 (Side-Product) P2->Product2 Forms Undesired Isomer

Caption: Competing pathways leading to different regioisomers.

Mitigation Strategies & Protocols:

Controlling regioselectivity often requires systematic optimization of reaction parameters.

Optimized Protocol: Directed Regioselective Synthesis

This protocol focuses on a scenario where you want to favor the less sterically hindered position.

  • Reactant Choice: If possible, start with a precursor where one reactive site is protected or replaced with a group that can be converted to the desired functionality later.

  • Temperature Control: Cool the reaction to a lower temperature (e.g., 0 °C or -20 °C) before adding the nucleophile. Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.

  • Solvent Selection: Test a range of solvents with varying polarities. Aprotic solvents like THF or Dioxane can behave differently from protic solvents like ethanol. Solvent choice can influence the conformation of intermediates and transition states.

  • Catalyst/Base Selection: The choice of base is critical. A bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge®) may deprotonate one site preferentially over another. In contrast, a smaller base like sodium ethoxide might show less selectivity.

  • Order of Addition: Add the nucleophilic component slowly (dropwise) to the solution containing the electrophilic partner at a controlled temperature. This can prevent localized concentration buildups that might favor side reactions.

Comparative Table: Effect of Conditions on Regioselectivity

ParameterCondition A (Non-selective)Condition B (Optimized for Isomer 1)Rationale for Change
Temperature Reflux (e.g., 80 °C)0 °C to Room TempLower temp favors kinetic product over thermodynamic mixture.
Base Sodium EthoxideKHMDS or DBUA bulkier base can enhance selectivity based on steric hindrance.
Solvent EthanolAnhydrous THFAprotic solvent prevents proton-shuttling that can equilibrate intermediates.
Outcome 1:1 mixture of isomers>10:1 mixture favoring Isomer 1Conditions are tuned to exploit subtle steric/electronic differences.
Issue 3: Dimerization and Incomplete Cyclization

Question: I am observing a significant amount of a high-molecular-weight byproduct, likely a dimer, and also isolating uncyclized intermediates. What's going wrong?

Answer:

Dimerization and incomplete cyclization are often related issues that point to a mismatch in reaction rates.[3][4] The desired intramolecular cyclization is competing with an undesired intermolecular reaction (dimerization). If the cyclization step is slow or reversible, you may isolate the stable open-chain intermediate.

Root Cause Analysis:

  • Dimerization: This occurs when a reactive intermediate, intended to cyclize, instead reacts with another molecule of itself. This is common in syntheses like the Gewald reaction, where a Knoevenagel-Cope condensation intermediate can either cyclize or dimerize.[3]

  • Incomplete Cyclization: The final ring-closing step can be sterically hindered or require a higher activation energy. Insufficient temperature, inadequate reaction time, or a deactivated catalyst can cause the reaction to stall at the intermediate stage.[4]

Workflow for Troubleshooting Dimerization

Dimerization_Troubleshooting Start Observe Dimer/ Incomplete Cyclization Q1 Is reaction run at high concentration? Start->Q1 A1_Yes Decrease Concentration (High Dilution Principle) Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Is cyclization step energetically demanding? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase Temperature or Use Microwave Irradiation Q2->A2_Yes Yes A2_No Check catalyst/reagents Q2->A2_No No End Optimized Reaction A2_Yes->End A2_No->End

Caption: A logical workflow to diagnose and solve dimerization issues.

Mitigation Strategies & Protocols:

The key is to favor the intramolecular cyclization over the intermolecular dimerization.

  • High Dilution Principle: The rate of an intramolecular reaction is concentration-independent, while the rate of a bimolecular (intermolecular) reaction is concentration-dependent.

    • Protocol: Prepare separate solutions of your reacting partners in a larger volume of solvent than you would typically use. Add one solution very slowly (e.g., via syringe pump over several hours) to the other solution at the optimal reaction temperature. This keeps the instantaneous concentration of the reactive intermediate low, dramatically favoring cyclization.

  • Increase Cyclization Rate: If the ring-closing step is the bottleneck, you need to accelerate it.

    • Higher Temperature: Systematically increase the reaction temperature. For stubborn cyclizations, moving from a solvent like THF (66 °C) to toluene (111 °C) or xylene (~140 °C) can provide the necessary energy.

    • Microwave Irradiation: Microwave-assisted synthesis is highly effective for driving difficult cyclizations, often reducing reaction times from hours to minutes and increasing yields.[6]

    • Stronger Catalyst: If the reaction is acid or base-catalyzed, switching to a stronger catalyst (e.g., from acetic acid to p-toluenesulfonic acid) can accelerate the ring closure.[7]

References

  • Common side products in the synthesis of pyridopyrimidines and their avoidance. BenchChem.
  • Side-product formation in pyrimidine ring synthesis and mitig
  • Overcoming poor regioselectivity in pyrimidine substitution reactions. BenchChem.
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Technical Support Center: Enhancing Metabolic Stability of Tetrahydropyrido[3,4-d]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyrido[3,4-d]pyrimidine-based drug candidates. This guide is designed to provide you with in-depth technical and practical advice to anticipate, troubleshoot, and resolve metabolic stability challenges encountered during your experiments. Our goal is to empower you with the knowledge to optimize the metabolic profile of your compounds, a critical step toward successful clinical development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of tetrahydropyrido[3,4-d]pyrimidine compounds.

Q1: What is metabolic stability and why is it a critical parameter for my tetrahydropyrido[3,4-d]pyrimidine drug candidate?

A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] It is a crucial pharmacokinetic parameter because it dictates the compound's half-life, oral bioavailability, and clearance.[2] A compound with low metabolic stability will be rapidly cleared from the body, potentially requiring higher or more frequent dosing to achieve the desired therapeutic effect.[2] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[2] For tetrahydropyrido[3,4-d]pyrimidine derivatives, as with many nitrogen-containing heterocycles, understanding metabolic stability is paramount as these scaffolds can be susceptible to various enzymatic reactions.[3][4][5][6]

Q2: What are the primary metabolic pathways I should be concerned about with a tetrahydropyrido[3,4-d]pyrimidine core?

A2: While specific metabolic pathways are highly dependent on the substituents of your core structure, nitrogen-containing heterocycles are common substrates for several enzyme families.[3][4] You should primarily consider:

  • Cytochrome P450 (CYP) Mediated Oxidation: CYPs are a major family of enzymes responsible for the metabolism of a vast number of drugs.[7][8] For your scaffold, this could involve hydroxylation of aromatic or aliphatic rings, N-dealkylation, or oxidation of the tetrahydropyridine ring. Unsubstituted rings on your molecule are often metabolic "soft spots" susceptible to oxidation.[9][10]

  • Aldehyde Oxidase (AO) Mediated Metabolism: AO is increasingly recognized for its significant role in the metabolism of nitrogen-containing heterocycles.[11][12][13] AO can catalyze the hydroxylation of the pyridopyrimidine ring system, often at a carbon atom adjacent to a nitrogen.[12][13] This is a critical consideration as AO-mediated metabolism might not be fully captured in standard liver microsomal assays, potentially leading to an underestimation of clearance.[13]

Q3: What are the essential initial in vitro assays to evaluate the metabolic stability of my compound?

A3: A tiered approach is recommended to assess the metabolic stability of your tetrahydropyrido[3,4-d]pyrimidine candidates:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening method to assess Phase I metabolism, primarily mediated by CYPs.[1][2] It provides a good initial indication of metabolic lability.[14]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, encompassing both Phase I and Phase II metabolic enzymes.[2][15] This provides a more comprehensive view of hepatic clearance compared to microsomes alone.[15]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including AO.[2][13] This assay is particularly important for your scaffold to assess the potential contribution of cytosolic enzymes to metabolism.[13]

Troubleshooting Guide: Common Experimental Issues

This section provides detailed guidance on specific problems you may encounter during your metabolic stability studies, their probable causes, and actionable solutions.

Issue 1: My tetrahydropyrido[3,4-d]pyrimidine compound shows high clearance in human hepatocytes but appears stable in liver microsomes. What could be the cause?

Probable Cause: This discrepancy often points towards metabolic pathways not present or fully active in microsomes. The two most likely culprits are:

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme and therefore not present in significant amounts in microsomal preparations.[13] Nitrogen-containing heterocycles are common substrates for AO.[11][12][13]

  • Phase II Conjugation: Your compound or its Phase I metabolite may be rapidly undergoing conjugation reactions (e.g., glucuronidation or sulfation), which are more prominent in hepatocytes.

Troubleshooting Workflow:

start High clearance in hepatocytes, stable in microsomes check_AO Hypothesis: Aldehyde Oxidase (AO) metabolism start->check_AO check_phaseII Hypothesis: Phase II conjugation start->check_phaseII s9_assay Perform S9 fraction stability assay. Does it show high clearance? check_AO->s9_assay met_id Perform metabolite identification in hepatocyte incubations. check_phaseII->met_id ao_inhibitor Incubate with hepatocytes in the presence of a known AO inhibitor (e.g., hydralazine). Is clearance reduced? s9_assay->ao_inhibitor Yes conclusion_AO Conclusion: AO is a major metabolic pathway. ao_inhibitor->conclusion_AO Yes conjugates Are glucuronide or sulfate conjugates detected? met_id->conjugates conclusion_phaseII Conclusion: Phase II conjugation is a major clearance pathway. conjugates->conclusion_phaseII Yes

Troubleshooting workflow for discrepant microsomal and hepatocyte stability data.

Step-by-Step Protocol: Investigating AO-Mediated Metabolism

  • S9 Fraction Stability Assay:

    • Prepare S9 fractions from human liver homogenates.

    • Incubate your compound with the S9 fraction in the presence and absence of NADPH. AO activity is NADPH-independent.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • High clearance in the absence of NADPH is indicative of non-CYP mediated metabolism, such as by AO.

  • Hepatocyte Assay with AO Inhibitor:

    • Use a known AO inhibitor, such as hydralazine.

    • Pre-incubate human hepatocytes with the AO inhibitor.

    • Add your tetrahydropyrido[3,4-d]pyrimidine compound and monitor its clearance.

    • A significant reduction in clearance in the presence of the inhibitor confirms the involvement of AO.

Issue 2: My compound is rapidly metabolized, but I am unsure of the metabolic "soft spot". How can I identify the site of metabolism?

Probable Cause: Rapid metabolism suggests the presence of a "metabolic soft spot" – a chemically labile position on the molecule that is easily targeted by metabolic enzymes.[16] For tetrahydropyrido[3,4-d]pyrimidine derivatives, these could be unsubstituted aromatic rings, alkyl groups attached to nitrogen, or specific positions on the heterocyclic core.[9][10][17]

Experimental Strategy: Metabolite Identification

The most direct way to identify metabolic soft spots is through metabolite identification studies.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes (HLM)

  • Incubation: Incubate a higher concentration of your compound (e.g., 10 µM) with HLM and an NADPH regenerating system for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Preparation: Stop the reaction with a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to remove proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.

    • Parent Ion Scan: Search for potential metabolites by looking for masses corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

    • Fragment Ion Analysis: Compare the fragmentation pattern of the potential metabolites to that of the parent compound to elucidate the site of modification.

Data Interpretation:

Mass Shift Potential Metabolic Reaction Likely "Soft Spot"
+16 DaHydroxylationAromatic ring, aliphatic chain, or heterocyclic core
-14 DaN-demethylationN-methyl group
-28 DaN-deethylationN-ethyl group
+44 DaCarboxylationTerminal methyl group (via alcohol and aldehyde)

Strategies for Enhancing Metabolic Stability

Once a metabolic liability is identified, several medicinal chemistry strategies can be employed to improve the stability of your tetrahydropyrido[3,4-d]pyrimidine drug candidates.

Strategy 1: Blocking Metabolic Soft Spots via Bioisosteric Replacement

Bioisosteric replacement involves substituting a labile group with another group that has similar physical or chemical properties but is more resistant to metabolism.[18][19][20]

Identified "Soft Spot" Bioisosteric Replacement Strategy Rationale
Unsubstituted Phenyl RingIntroduce an electron-withdrawing group (e.g., -CF3, -Cl) or replace with a less metabolically active heterocycle (e.g., pyridine).[9]Deactivates the ring towards oxidative metabolism by CYPs.[9]
Labile Methyl Group (e.g., on a nitrogen)Replace with a cyclopropyl group or deuterate the methyl group.Steric hindrance from the cyclopropyl group can prevent enzyme access. Deuteration strengthens the C-D bond, slowing metabolism (Kinetic Isotope Effect).[21][22][23]
Site of AO-mediated hydroxylationIntroduce a fluorine or methyl group at the site of metabolism.Blocks the position from enzymatic attack.
Strategy 2: Deuteration to Enhance Metabolic Stability

Replacing hydrogen atoms at a metabolic soft spot with deuterium can significantly slow down metabolism due to the kinetic isotope effect.[21][22][23] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[22] This is a subtle modification that often preserves the pharmacological activity of the parent compound.[23]

cluster_0 Standard Metabolism cluster_1 Deuteration Strategy Parent_CH Parent Drug (C-H bond) Metabolite Metabolite Parent_CH->Metabolite CYP/AO Metabolism (fast) Parent_CD Deuterated Drug (C-D bond) Slow_Metabolite Metabolite Parent_CD->Slow_Metabolite CYP/AO Metabolism (slowed)

The Kinetic Isotope Effect of Deuteration.

References

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro assessment of metabolic stability and metabolite identification. Pharmacological Reports, 58(4), 459-478.
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Technical Support Center: Improving Oral Bioavailability of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

The tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, including kinase inhibitors and smoothened (Smo) antagonists.[1][2][3] While derivatives of this class often exhibit excellent target potency, their progression through the development pipeline can be hampered by suboptimal pharmacokinetic properties, most notably poor oral bioavailability.

This guide serves as a technical resource for researchers encountering challenges with the oral absorption of their THPP derivatives. It is structured in a question-and-answer format to directly address common issues and provide both the theoretical rationale and practical, step-by-step protocols for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Assessment & Problem Diagnosis

Question 1: My THPP derivative shows high in vitro potency but very low exposure in animal pharmacokinetic (PK) studies after oral dosing. How do I confirm that oral bioavailability is the primary issue?

Answer: Low oral exposure is a classic indicator of poor oral bioavailability (%F), which is the fraction of an orally administered drug that reaches systemic circulation. It is a function of both absorption and first-pass metabolism. To dissect the problem, you must systematically evaluate the key factors governing oral bioavailability, often remembered by the acronym "ADME": Absorption, Distribution, Metabolism, and Excretion.

Your first step is to confirm the issue isn't related to the compound's stability or the vehicle. Then, you need to determine if the problem is poor absorption (a "dissolution problem" or "permeability problem") or high first-pass metabolism (a "metabolism problem").

A well-designed experimental cascade can efficiently pinpoint the bottleneck. A recommended starting workflow is outlined below.

Troubleshooting Workflow: Diagnosing Poor Oral Bioavailability

This workflow provides a systematic approach to identifying the root cause of low oral exposure for a novel THPP derivative.

G cluster_0 cluster_1 Phase 1: Solubility & Dissolution Assessment cluster_2 Phase 2: Permeability & Efflux Assessment cluster_3 Phase 3: Metabolic Stability Assessment cluster_4 Diagnosis & Strategy start Low Oral Exposure Observed in PK Study solubility Kinetic & Thermodynamic Solubility Assays (pH 1.2, 6.8) start->solubility dissolution Intrinsic Dissolution Rate (IDR) solubility->dissolution pampa PAMPA Assay (Passive Permeability) solubility->pampa sol_limited Diagnosis: Solubility/Dissolution-Limited (BCS Class II/IV) solubility->sol_limited Poor Solubility (<10 µM) caco2 Caco-2 Permeability Assay (Active Transport & Efflux) pampa->caco2 microsomal Liver Microsomal Stability Assay pampa->microsomal perm_limited Diagnosis: Permeability-Limited (Efflux Substrate, BCS Class III/IV) pampa->perm_limited Low Papp (<1 x 10⁻⁶ cm/s) caco2->perm_limited High Efflux Ratio (ER > 2) hepatocyte Hepatocyte Stability Assay microsomal->hepatocyte met_limited Diagnosis: High First-Pass Metabolism microsomal->met_limited Low Stability (t½ < 30 min)

Caption: Diagnostic workflow for poor oral bioavailability.

Section 2: Solubility and Dissolution Issues

Question 2: My in vitro assays suggest my THPP derivative has very low aqueous solubility. Why is this a problem and what can I do about it?

Answer: This is a very common issue. For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[4] Poor aqueous solubility is a primary reason for low and variable oral bioavailability, particularly for Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[4][5]

The THPP scaffold, being a relatively large and often rigid heterocyclic system, can lead to high crystal lattice energy and poor solubility. One study on a THPP derivative as a Smoothened antagonist highlighted that improving solubility over the reference compound, vismodegib, led to more linear and favorable pharmacokinetic profiles.[1]

Troubleshooting Strategies for Low Solubility:

  • Salt Formation: For THPP derivatives with basic nitrogen atoms, salt formation is often the most effective and straightforward initial approach. Creating a salt (e.g., hydrochloride, mesylate, tartrate) can dramatically increase aqueous solubility and dissolution rate.

    • Action: Conduct a salt screening study with various pharmaceutically acceptable acids to identify a stable, non-hygroscopic salt form with improved solubility.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4]

    • Action: Employ micronization or nanomilling techniques. Nanocrystal formulations can be particularly effective for significantly enhancing the dissolution rate of poorly soluble drugs.[6][7]

  • Formulation with Solubilizing Excipients:

    • Lipid-Based Formulations: If your compound has sufficient lipophilicity (logP > 2), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[6] These formulations form fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state.

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state can significantly improve solubility.[5] The drug is dissolved in a carrier (e.g., PVP, HPMC-AS) and then the solvent is removed via spray-drying or hot-melt extrusion. This approach can generate supersaturated solutions in the GI tract, enhancing the driving force for absorption.[4]

Quantitative Data Example: Impact of Formulation on a Hypothetical THPP Derivative

Formulation ApproachKinetic Solubility (pH 6.8)Cmax (ng/mL) in Rats (10 mg/kg dose)
Crystalline API (Suspension)0.5 µg/mL50 ± 15
Micronized API (Suspension)0.5 µg/mL120 ± 30
Amorphous Solid Dispersion> 50 µg/mL (transient)850 ± 150
SEDDS FormulationN/A (in lipid)1100 ± 200

This table illustrates how different formulation strategies can dramatically impact in vivo exposure by addressing solubility limitations.

Section 3: Permeability and Efflux Issues

Question 3: My compound has good solubility, but the Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I address it?

Answer: A high efflux ratio in a bidirectional Caco-2 assay is a strong indication that your compound is a substrate for active efflux transporters in the intestinal epithelium. These transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), act as cellular "pumps" that actively transport drugs from inside the enterocyte back into the GI lumen, thereby limiting net absorption and reducing oral bioavailability.[8] This is a common liability for many kinase inhibitors and other heterocyclic compounds.[9]

Strategies to Overcome Efflux:

  • Structural Modification (Medicinal Chemistry Approach): This is the most definitive but also most resource-intensive approach. The goal is to modify the molecule to reduce its recognition by efflux transporters without sacrificing potency.

    • Action:

      • Identify the pharmacophore responsible for efflux recognition. This can sometimes be achieved through QSAR modeling or by synthesizing a focused library of analogs.

      • Mask or remove hydrogen bond donors.

      • Increase molecular polarity or introduce a rigid conformational constraint.

      • Sometimes, designing a prodrug can transiently mask the features recognized by the transporter.[10][11]

  • Formulation with Efflux Inhibitors: Co-dosing with an excipient that inhibits the relevant transporter can increase the absorption of your compound.

    • Caution: This approach can lead to significant drug-drug interaction risks and faces a high regulatory hurdle.

    • Common Excipients with Inhibitory Activity: Certain surfactants used in formulations, like Labrasol®, have been shown to inhibit P-gp, which can improve the absorption of efflux substrates.[12]

  • Saturating the Transporter: At high intestinal concentrations, it may be possible to saturate the efflux transporters, allowing a greater fraction of the drug to be absorbed. This often requires formulations that can achieve high local concentrations, such as amorphous solid dispersions.

Key Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is used to determine if a compound is a substrate for active efflux.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm². Also, confirm the low permeability of a paracellular marker like lucifer yellow (<1% per hour).

  • Permeability Measurement (A-to-B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side, which represents the gut lumen.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) side, which represents the blood.

  • Permeability Measurement (B-to-A):

    • In a separate set of inserts, add the test compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using a suitable method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation:

  • Papp (A-to-B) > 10 x 10⁻⁶ cm/s: High Permeability

  • Papp (A-to-B) < 2 x 10⁻⁶ cm/s: Low Permeability

  • ER > 2: Potential Efflux Substrate

  • ER > 5: Strong Efflux Substrate

Section 4: Metabolic Stability Issues

Question 4: My THPP derivative is soluble and permeable but still shows low bioavailability. My liver microsomal stability assay shows a half-life of less than 15 minutes. Is this the cause?

Answer: Yes, this is highly likely the cause. Low bioavailability despite good solubility and permeability points towards high first-pass metabolism . This occurs when a drug is extensively metabolized in the gut wall and/or the liver after absorption but before it reaches systemic circulation.[7]

A short half-life (<30 min) in a liver microsomal stability assay indicates that the compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.[13] While this is an in vitro assay, it is often a good predictor of high in vivo hepatic clearance.[13][14]

Troubleshooting High First-Pass Metabolism:

  • Metabolite Identification: The first and most critical step is to determine where on the molecule the metabolism is occurring.

    • Action: Perform a metabolite identification study by incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution LC-MS/MS. This will identify the "soft spots" on your molecule that are susceptible to metabolism (e.g., oxidation, dealkylation).

  • Structure Modification (Metabolic Blocking): Once the metabolic soft spots are known, you can rationally design new analogs to block these positions.

    • Action:

      • If an aromatic ring is being hydroxylated, introduce an electron-withdrawing group (e.g., a halogen) at that position to deactivate the ring.

      • If an N-alkyl or O-alkyl group is being dealkylated, replace it with a more stable group or introduce steric hindrance nearby. For example, replacing a methyl group with a cyclopropyl group can sometimes block metabolism.

      • One study on a related pyrido[3,4-d]pyrimidine scaffold found that introducing a methyl group at a specific position successfully curbed rapid metabolism and significantly improved the pharmacokinetic profile.[15]

  • Prodrug Approach: A prodrug strategy can be used to temporarily mask the metabolically labile part of the molecule.[10][11] The prodrug is designed to be cleaved in vivo to release the active parent drug.

Metabolic Stability Workflow Diagram

G start High First-Pass Metabolism Suspected metid Metabolite ID Study (LC-MS/MS) start->metid soft_spot Identify Metabolic 'Soft Spots' metid->soft_spot design Rational Design of Analogs (Metabolic Blocking) soft_spot->design synthesis Synthesize New Analogs design->synthesis retest Re-evaluate in Microsomal Stability Assay synthesis->retest retest->design t½ < 30 min pk_study Confirm Improved PK in vivo retest->pk_study t½ > 30 min

Caption: Workflow for addressing high metabolic clearance.

References

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  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2005). Strategies to improve oral bioavailability.
  • Kumar, A., et al. (2018). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. European Journal of Medicinal Chemistry. [Link]

  • Scilit. (2005). Strategies to improve oral drug bioavailability. Scilit.
  • Addison, G. J., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)amino)phenyl)-N6-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydroisoquinoline-2,6-dicarboxamide (BOS172722). Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Troubleshooting NMR and Mass Spectrometry of Complex Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of complex pyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Here, we will address common issues in a practical, question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Pyridopyrimidines, with their fused aromatic ring system and multiple nitrogen atoms, often present unique challenges in NMR analysis. This section will guide you through troubleshooting common problems from signal broadening and poor resolution to complex splitting patterns and tautomerism.

Frequently Asked Questions (FAQs) - NMR
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of pyridopyrimidines can stem from several factors, ranging from sample preparation to inherent molecular dynamics.[1][2]

Possible Causes & Solutions:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.[1] Conversely, a sample that is too dilute may result in a poor signal-to-noise ratio.

    • Protocol: Aim for a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant line broadening.

    • Protocol: Ensure all glassware is scrupulously clean. If metal contamination is suspected, consider passing the sample solution through a small plug of Celite or using a chelating agent like EDTA, if compatible with your compound.

  • Chemical Exchange and Tautomerism: Pyridopyrimidines can exist as multiple tautomers in solution, and if the rate of exchange between these forms is on the NMR timescale, it can lead to broadened signals.[3][4] This is particularly common for pyridopyrimidines with hydroxyl or amino substituents.[5]

    • Troubleshooting Workflow:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.[4][6] Lowering the temperature may slow the exchange enough to see distinct signals for each tautomer, while increasing the temperature can sometimes coalesce the signals into a sharp, averaged peak.[2][4]

      • Solvent Effects: The tautomeric equilibrium can be influenced by the solvent.[5] Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to see if the equilibrium can be shifted to favor one tautomer.[2]

  • Presence of Rotamers: If your pyridopyrimidine has bulky substituents, you might be observing different rotational isomers (rotamers), which can also lead to peak broadening.[2][3] Similar to tautomerism, VT-NMR can be a valuable tool to investigate this phenomenon.[2]

Q2: I'm observing unexpected chemical shifts and complex splitting patterns for the aromatic protons. How can I confidently assign them?

A2: The electronic environment of the pyridopyrimidine core is complex due to the presence of multiple nitrogen atoms, which are electron-withdrawing. This can lead to significant deshielding of the ring protons, causing them to appear at lower fields (higher ppm values) than in simple benzene derivatives.[7]

Strategies for Assignment:

  • 2D NMR Spectroscopy: When 1D ¹H NMR is insufficient, 2D NMR techniques are indispensable.

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[8]

  • Influence of Substituents: The electronic nature of substituents dramatically affects the chemical shifts of the ring protons.[9]

    • Electron-donating groups (EDGs) like -NH₂ or -OCH₃ will shield the protons, shifting them to a higher field (lower ppm).[9]

    • Electron-withdrawing groups (EWGs) such as -NO₂ or -CN will deshield the protons, shifting them to a lower field (higher ppm).[9]

Q3: I have a broad signal that I suspect is an N-H or O-H proton. How can I confirm this?

A3: Exchangeable protons, such as those on nitrogen (N-H) or oxygen (O-H), often appear as broad signals and their chemical shifts can be highly dependent on concentration and solvent.

Confirmation Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • If the broad peak disappears or significantly diminishes in intensity, it confirms the presence of an exchangeable proton.[2][9]

Visualizing Tautomeric Exchange

The following diagram illustrates the concept of tautomeric exchange in a hypothetical hydroxy-pyridopyrimidine, a common cause of NMR signal broadening.

Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Pyridopyrimidine (Keto Form) Enol Pyridopyrimidine (Enol Form) Keto->Enol Equilibrium

Caption: Tautomeric equilibrium in hydroxy-pyridopyrimidines.

Section 2: Mass Spectrometry (MS)

Mass spectrometry of pyridopyrimidines can be complicated by their basic nitrogen atoms, which can lead to multiple protonation sites, adduct formation, and complex fragmentation patterns. This section addresses common issues encountered during MS analysis.

Frequently Asked Questions (FAQs) - MS
Q1: I'm seeing multiple peaks in my mass spectrum, including some with masses higher than my expected molecular weight. What are these?

A1: The observation of peaks with m/z values higher than the expected [M+H]⁺ is often due to the formation of adducts. This is particularly common in electrospray ionization (ESI).[10]

Common Adducts and Their Mass Shifts:

Adduct IonMass ShiftCommon Source
[M+Na]⁺+23Glassware, solvents, buffers
[M+K]⁺+39Glassware, solvents, buffers
[M+NH₄]⁺+18Ammonium salts in buffers
[M+CH₃CN+H]⁺+42Acetonitrile mobile phase
[M+H₂O+H]⁺+19Water in mobile phase or CID gas

Troubleshooting Adduct Formation:

  • Solvent and Glassware Purity: Use high-purity, LC-MS grade solvents and meticulously clean glassware to minimize sodium and potassium contamination.[10]

  • Mobile Phase Modifiers: The addition of a small amount of a proton source, like formic acid (0.1%), can promote the formation of the [M+H]⁺ ion and suppress alkali metal adducts.

  • Adduct-Reducing Additives: In some cases, additives like ascorbic acid have been shown to reduce adduct formation.[11]

  • Instrument Conditions: The formation of adducts with solvent molecules can sometimes occur in the mass analyzer itself, depending on the instrument design and pressure.[12]

Q2: The fragmentation pattern of my pyridopyrimidine is very complex. Are there any general rules for predicting fragmentation?

A2: The fragmentation of pyridopyrimidines is highly dependent on the ionization method (e.g., ESI vs. EI) and the nature and position of substituents.[13][14]

General Fragmentation Pathways:

  • Loss of Small Neutral Molecules: A common fragmentation pathway for pyridines and pyrimidines is the loss of small, stable neutral molecules like HCN.[15]

  • Cleavage of Substituents: Fragmentation often initiates at the substituent groups. For example, an ethyl group might be lost via a McLafferty rearrangement.[13]

  • Ring Cleavage: The pyrimidine or pyridine ring can undergo cleavage, often following initial fragmentation of substituents.[13][16] The specific pattern of ring cleavage can be indicative of the substitution pattern.[16]

  • Influence of Fused Ring System: The presence of the fused ring system in pyridopyrimidines can lead to more complex fragmentation compared to simple pyrimidines or purines.[17]

Visualizing a Mass Spectrometry Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in mass spectrometry.

MS_Troubleshooting Start Problematic Mass Spectrum No_Peaks No Peaks Observed Start->No_Peaks Wrong_Mass Incorrect m/z or Multiple Peaks Start->Wrong_Mass Poor_Intensity Poor Signal Intensity Start->Poor_Intensity Check_Sample_Delivery Check Sample Delivery & Detector No_Peaks->Check_Sample_Delivery Is sample reaching detector? Check_Adducts Check for Adducts & Multiple Protonation Wrong_Mass->Check_Adducts Are there peaks > M+H? Check_Ionization Optimize Ionization & Sample Concentration Poor_Intensity->Check_Ionization Is ionization efficient? Sol1 Verify syringe/autosampler Check_Sample_Delivery->Sol1 Sol2 Check for clogs Check_Sample_Delivery->Sol2 Sol3 Use high-purity solvents Check_Adducts->Sol3 Sol4 Add mobile phase modifier (e.g., 0.1% Formic Acid) Check_Adducts->Sol4 Sol5 Optimize sample concentration Check_Ionization->Sol5 Sol6 Adjust ESI source parameters Check_Ionization->Sol6

Caption: A workflow for troubleshooting common mass spectrometry issues.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Jordan, F., & Nemeria, N. S. (2005). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Bioorganic Chemistry, 33, 190-215. Retrieved from [Link]

  • ACS Publications. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Heravi, M. M., & Zadsirjan, V. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. RSC Advances, 10(72), 44247-44311. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

  • (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • MDPI. (1989). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Retrieved from [Link]

  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Prof. D.R. Mal. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Retrieved from [Link]

  • Benchchem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Retrieved from [Link]

  • CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2024). What can you infer from broad aromatic signals in 1H NMR?. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • NIH. (n.d.). NMR Signal Amplification by Reversible Exchange of Sulfur-Heterocyclic Compounds Found In Petroleum. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting peak assignments in NMR spectra of pyridinium compounds.
  • ResearchGate. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. Retrieved from [Link]

  • PubMed. (n.d.). Ion-molecule adduct formation in tandem mass spectrometry. Retrieved from [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Technical note: Air compared to nitrogen as nebulizing and drying gases for electrospray ionization mass spectrometry. Retrieved from [Link]

  • CORE. (n.d.). Origin and Removal of Adducts (Molecular Mass = 98 u) Attached to Peptide and Protein Ions in Electrospray Ionization Mass Spectra. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2016). What do aromatic compunds fragment into in MS? Why are adducts formed?. Retrieved from [Link]

  • Benchchem. (n.d.). Resolving peak overlap in complex NMR spectra using Pyridine-2,6-d2.
  • Google Patents. (n.d.). Methods for reducing adduct formation for mass spectrometry analysis.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2007). Solving the Structure of PTB in Complex With Pyrimidine Tracts: An NMR Study of protein-RNA Complexes of Weak Affinities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and validated through practical application, ensuring you can navigate the intricacies of this synthesis with confidence.

I. Synthetic Overview & Core Principles

The synthesis of 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a critical process for the development of various pharmacologically active agents. The key transformation in this synthesis is the chlorination of the corresponding 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The scalability of this reaction is of paramount importance for producing sufficient quantities for further research and development.

This guide will focus on a robust and scalable method, highlighting critical parameters and potential challenges.

II. Detailed Experimental Protocol

This protocol details a scalable, solvent-free approach for the chlorination of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. This method has been shown to be efficient and environmentally conscious for larger-scale preparations.[1]

Materials:

  • 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

  • Deionized water

Equipment:

  • Appropriately sized reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, add 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent).

  • Reagent Addition: To the starting material, add anhydrous toluene (if not running solvent-free) followed by N,N-diisopropylethylamine (1 equivalent).[2] Then, slowly add phosphorus oxychloride (1.2 equivalents) at room temperature.[2] For a solvent-free approach, directly add pyridine (1 equivalent) followed by POCl₃ (1 equivalent per hydroxyl group) to the starting material in a sealed reactor.[1][3]

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[4]

  • Neutralization: Adjust the pH of the aqueous mixture to approximately 7-8 using a saturated aqueous sodium bicarbonate solution.[2]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC/LC-MS. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Check Reagent Quality: Ensure that the POCl₃ is fresh and has not been exposed to moisture. Use anhydrous pyridine. 3. Verify Starting Material Purity: Impurities in the starting material can interfere with the reaction.
Product Hydrolysis (Reversion to Starting Material) 1. Presence of water during the reaction. 2. Incomplete quenching of POCl₃. 3. Aqueous workup is too acidic.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. 2. Complete Quenching: Ensure the reaction mixture is thoroughly quenched with ice water before neutralization.[5] 3. Maintain Neutral pH: Carefully monitor the pH during neutralization with sodium bicarbonate and ensure it does not become acidic.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Optimize Temperature: Carefully control the reaction temperature. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. 2. Monitor Reaction Closely: Avoid unnecessarily long reaction times once the starting material has been consumed.
Difficult Purification (Oily Product, Streaking on TLC) 1. Presence of polar impurities. 2. The product itself is an oil. 3. Residual pyridine or other bases.1. Column Chromatography: Use a gradient elution to separate the product from more polar impurities. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic compounds.[6] 2. Recrystallization: If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization. Scratching the flask with a glass rod can also help initiate crystallization.[6] 3. Acid Wash: During the workup, an additional wash with dilute HCl can help remove basic impurities. Ensure the product is stable to acidic conditions.
Emulsion Formation During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of fine particulate matter.1. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion.[6] 3. Filtration: Filter the entire mixture through a pad of celite to remove particulates.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the base (e.g., pyridine, N,N-diisopropylethylamine) in the chlorination reaction?

A1: The base plays a crucial role in activating the pyrimidinone starting material. It deprotonates the hydroxyl group, forming a more nucleophilic oxygen that can then attack the phosphorus atom of POCl₃. This facilitates the formation of a phosphate intermediate, which is then displaced by a chloride ion to yield the desired product. The choice of base can influence the reaction rate and side product formation.[7][8]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) have been used for similar heterocyclic systems. However, SOCl₂ may lead to different side products and require optimization of reaction conditions. For this specific transformation, POCl₃ is the recommended and well-documented choice.

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The product, being less polar than the starting pyrimidinone, will have a higher Rf value. For more precise monitoring, especially for scalability, LC-MS is recommended to track the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z for the protonated molecule [M+H]⁺ is approximately 260.1).[9]

Q4: What are the key safety precautions when working with POCl₃?

A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, so ensure all glassware is dry. Quenching of the reaction should be done slowly and carefully with ice to control the exothermic reaction.[4]

Q5: My final product appears as an orange-red oil. Is this normal?

A5: Yes, the product 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is often reported as an orange-red or dark brown oil after initial workup.[2][9] Further purification by column chromatography can often yield a purer, sometimes solid, product.

Q6: What analytical techniques are recommended for final product characterization?

A6: For complete characterization and purity assessment, a combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR: To identify key functional groups.

V. Visualizations

Synthetic Pathway

G start 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one reagents POCl3, Base (e.g., Pyridine) Toluene or Solvent-Free, Reflux start->reagents product 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine reagents->product

Caption: Synthetic route to the target compound.

Troubleshooting Workflow

G start Reaction Issue? low_yield Low/No Product start->low_yield impurities Impure Product start->impurities workup_problem Workup Issues start->workup_problem check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents optimize_cond Optimize Temp/Time low_yield->optimize_cond hydrolysis Check for Hydrolysis impurities->hydrolysis purification Optimize Purification (Column/Recrystallization) impurities->purification emulsion Emulsion during Extraction? workup_problem->emulsion break_emulsion Add Brine / Filter emulsion->break_emulsion Yes

Caption: A workflow for troubleshooting common synthesis issues.

VI. References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available at: [Link]

  • Konakahara, T., Ishikawa, T., & Uno, T. (2002). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic chemistry, 41(2), 356-63. Available at: [Link]

  • Various Authors. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • PubChem. 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. PubChem. Available at: [Link]

  • AbacipharmTech. 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. AbacipharmTech. Available at: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Agilent. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Tetrahydropyrido[3,4-d]pyrimidine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a therapeutic candidate. While established scaffolds such as quinazolines, pyrazolo[3,4-d]pyrimidines, and indoles have led to numerous clinical successes, the exploration of novel heterocyclic systems continues to be a fertile ground for innovation. This guide provides a comparative analysis of the emerging tetrahydropyrido[3,4-d]pyrimidine scaffold against these well-established classes of kinase inhibitors.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the kinase hinge region and dictates their broader pharmacological profile.

  • Tetrahydropyrido[3,4-d]pyrimidine: A developing scaffold that offers a three-dimensional structure, potentially enabling novel interactions within the ATP-binding pocket and offering opportunities for improved selectivity and intellectual property.

  • Pyrazolo[3,4-d]pyrimidine: A well-established "privileged scaffold" that is a bioisostere of adenine, the core of ATP.[1] This mimicry allows for strong interactions with the kinase hinge region.[1] Ibrutinib, a highly successful BTK inhibitor, features this core.[1]

  • Quinazoline: Another prominent scaffold found in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The quinazoline core provides a versatile platform for developing potent and selective inhibitors.

  • Indole: A versatile heterocyclic scaffold present in a wide range of natural products and synthetic compounds with diverse biological activities, including kinase inhibition.[2] The indole nucleus can be readily functionalized to optimize potency and selectivity.[2][3]

Comparative Analysis of Kinase Inhibition and Selectivity

A direct head-to-head comparison of different kinase inhibitor scaffolds under identical experimental conditions is often challenging due to the vast diversity of kinases and assay formats. However, by examining data from various studies, we can draw meaningful comparisons of their potential.

Table 1: Comparative Inhibitory Activity (IC50) of Representative Kinase Inhibitors

ScaffoldCompound ExamplePrimary Target(s)IC50 (nM)Reference(s)
Tetrahydropyrido[3,4-d]pyrimidine Undisclosed HPK1 InhibitorHPK1< 100[4][5]
Erk2 InhibitorErk2Potent (specific value not disclosed)[6]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5[1]
Ceralasertib (AZD6738)ATR-[1]
Quinazoline GefitinibEGFR2-37
ErlotinibEGFR2
LapatinibEGFR, HER210.8, 13.6[7]
Indole SunitinibVEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R2-80
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3

Key Insights from the Data:

  • The tetrahydropyrido[3,4-d]pyrimidine scaffold has demonstrated the potential to yield highly potent inhibitors, with reported IC50 values in the nanomolar range for kinases like HPK1.[4][5]

  • Pyrazolo[3,4-d]pyrimidines are well-established as potent hinge-binders, exemplified by the sub-nanomolar potency of ibrutinib against BTK.[1]

  • Quinazolines have a long track record of success, particularly against receptor tyrosine kinases like EGFR, with multiple approved drugs demonstrating low nanomolar IC50 values.

  • Indole-based inhibitors , such as sunitinib and axitinib, often exhibit multi-kinase inhibitory profiles, which can be advantageous in targeting multiple oncogenic pathways but may also lead to off-target effects.

Selectivity Profiles: A Critical Determinant of Safety

The unique three-dimensional shape of the tetrahydropyrido[3,4-d]pyrimidine scaffold may offer opportunities for developing inhibitors with improved selectivity profiles compared to more planar heterocyclic systems.[8] This is a key area of ongoing research and development.

Structure-Activity Relationships (SAR)

The ability to systematically modify a scaffold and observe the effects on biological activity is a cornerstone of medicinal chemistry.

  • Tetrahydropyrido[3,4-d]pyrimidine: The synthesis of this scaffold allows for diversification at multiple positions, enabling the exploration of different substituents to optimize potency and selectivity.

  • Pyrazolo[3,4-d]pyrimidine: Extensive SAR studies have been conducted on this scaffold, revealing that modifications at the N1 and C3 positions can significantly impact kinase selectivity and potency.[1]

  • Quinazoline: The 4-anilinoquinazoline is a classic example of a well-understood SAR, where substitutions on the aniline ring are critical for targeting specific kinases like EGFR.

  • Indole: The indole ring can be functionalized at various positions, with the N1, C3, and C5 positions being common points of modification to modulate kinase inhibitory activity.[3]

Pharmacokinetic and Drug-like Properties

A successful kinase inhibitor must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).

While comprehensive PK data for a wide range of tetrahydropyrido[3,4-d]pyrimidine-based kinase inhibitors is not yet widely published, a study on a related tetrahydropyrido[4,3-d]pyrimidine derivative as a Smoothened antagonist showed excellent PK profiles with 72% oral bioavailability in beagle dogs.[9][10][11] This suggests that this class of compounds has the potential for good drug-like properties.

In contrast, the PK profiles of inhibitors based on the other scaffolds are well-documented through numerous preclinical and clinical studies.

Synthetic Accessibility

The ease of synthesis and the potential for generating diverse chemical libraries are important considerations in drug discovery.

The synthesis of the tetrahydropyrido[3,4-d]pyrimidine core can be achieved through multi-step sequences, and various strategies have been developed to allow for the introduction of diverse substituents.

The synthesis of pyrazolo[3,4-d]pyrimidines , quinazolines , and indoles is well-established in the medicinal chemistry literature, with a multitude of synthetic routes available to access a wide array of analogs.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, it is essential to follow standardized experimental protocols.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase, substrate, ATP, and inhibitor solutions in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the TR-FRET detection mix containing the europium-labeled antibody and EDTA (to stop the reaction).

  • Incubation: Incubate for a further period to allow for antibody binding.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for cell growth inhibition.

Visualizations

Signaling Pathway Example: MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer and is a target for kinase inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: Kinase Inhibitor Screening

The following workflow illustrates a typical process for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization HTS High-Throughput Screening (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) HTS->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., different technology) DoseResponse->OrthogonalAssay Selectivity Kinase Selectivity Profiling OrthogonalAssay->Selectivity Cellular Cell-Based Assays (e.g., Proliferation, Target Engagement) Selectivity->Cellular ADME ADME/PK Studies Cellular->ADME

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

The tetrahydropyrido[3,4-d]pyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors. While established scaffolds like pyrazolo[3,4-d]pyrimidine, quinazoline, and indole have a proven track record, the unique structural features of the tetrahydropyrido[3,4-d]pyrimidine core may offer advantages in terms of potency, selectivity, and intellectual property. Further research, including direct comparative studies and comprehensive profiling, will be crucial to fully elucidate the potential of this emerging scaffold in the ever-evolving field of kinase inhibitor drug discovery.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

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A Head-to-Head Comparison of Tetrahydropyrido[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, fused pyrimidine systems have consistently demonstrated their value, acting as versatile frameworks for targeting a diverse array of biological targets. This guide provides a detailed head-to-head comparison of two such scaffolds: the well-established pyrazolo[3,4-d]pyrimidine and the increasingly prominent tetrahydropyrido[3,4-d]pyrimidine .

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, physicochemical properties, and biological applications, supported by experimental data from peer-reviewed literature. The objective is to provide a comprehensive resource that informs scaffold selection and guides the design of next-generation therapeutics.

Core Structural Differences: A Tale of Two Rings

At the heart of their divergent properties lies the fundamental difference in their core structures. The pyrazolo[3,4-d]pyrimidine is a fully aromatic, planar system, bioisosteric to adenine, a key component of ATP.[1] This structural mimicry is a cornerstone of its success as a kinase inhibitor. In contrast, the tetrahydropyrido[3,4-d]pyrimidine incorporates a saturated piperidine ring fused to the pyrimidine, introducing a three-dimensional character that allows for the exploration of different vector spaces within a target's binding site.

G start 5-Aminopyrazole-4-carbonitrile intermediate1 Pyrazolo[3,4-d]pyrimidin-4-one start->intermediate1 Formamide intermediate2 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 POCl3 final Substituted Pyrazolo[3,4-d]pyrimidines intermediate2->final Nucleophilic Substitution

Figure 2: A common synthetic workflow for Pyrazolo[3,4-d]pyrimidines.

Tetrahydropyrido[3,4-d]pyrimidine Synthesis: Emerging Strategies

The synthesis of the tetrahydropyrido[3,4-d]pyrimidine scaffold often starts from a substituted 4-piperidone derivative. One reported method involves the reaction of 1-benzylpiperidin-4-one with a nitrile or thiocyanate in the presence of triflic anhydride. [2]This approach provides a facile route to the core structure, which can be further functionalized. Other multi-component reactions are also being explored to access this scaffold. [3]

Physicochemical and Pharmacokinetic Profiles: A Contrast in Properties

The differing chemical nature of the two scaffolds directly translates to distinct physicochemical and pharmacokinetic properties, a critical consideration for drug development.

PropertyPyrazolo[3,4-d]pyrimidineTetrahydropyrido[3,4-d]pyrimidine
Solubility Generally poor aqueous solubility. [4][5]Can exhibit good aqueous solubility (derivative dependent). [6]
Lipophilicity (LogP) Variable, but can be high depending on substituents.Generally lower due to the saturated ring.
Bioavailability Can be a challenge; prodrug strategies have been employed. [5][7]Can exhibit excellent oral bioavailability. [6]
Metabolic Stability Can be susceptible to metabolism.Generally good metabolic stability.

This table provides a generalized comparison. Specific properties are highly dependent on the substituents attached to the core scaffold.

The poor aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a well-documented challenge that can hinder their development as oral therapeutics. [4][8]To address this, prodrug strategies have been successfully employed to improve their pharmacokinetic profiles. [5][7]In contrast, certain tetrahydropyrido[4,3-d]pyrimidine derivatives have been reported to possess excellent aqueous solubility and high oral bioavailability without the need for prodrug modifications. [6]This inherent advantage can significantly streamline the drug development process.

Biological Applications: A Focus on Kinase Inhibition

Both scaffolds have proven to be fertile ground for the discovery of potent inhibitors of a wide range of biological targets, with a particular emphasis on protein kinases.

Pyrazolo[3,4-d]pyrimidines: A Privileged Kinase Inhibitor Scaffold

The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine has made it a "privileged scaffold" for the design of ATP-competitive kinase inhibitors. [1]This has led to the development of numerous potent inhibitors targeting a variety of kinases implicated in cancer and other diseases.

Target KinaseExample Compound/StudyIC50 / ActivityReference
CDK2 3-fluoroanilino derivativeComparable to roscovitine[9]
VEGFR2 Compound 33 Potent inhibition[10]
FLT3 Compound 33 Potent inhibition[10]
RET Compound 23c Potent and selective inhibition[11]
EGFR Compound 12b IC50 = 0.016 µM (wild type), 0.236 µM (mutant)[12]
Src/Abl Various derivativesActive in vitro and in vivo[8]
Tetrahydropyrido[3,4-d]pyrimidines: A New Frontier in Kinase Inhibition and Beyond

The tetrahydropyrido[3,4-d]pyrimidine scaffold, with its three-dimensional nature, has enabled the targeting of a distinct set of kinases and other important drug targets.

TargetExample Compound/StudyIC50 / ActivityReference
Smoothened (Smo) Compound 24 3x more potent than vismodegib[6][13]
Topoisomerase II Compound 24 (ARN21929) IC50 = 4.5 µM[14]
ATX/EGFR (dual) Compound 9a ATX IC50 = 29.1 nM, EGFR IC50 = 24.2 nM[15]
Mps1 Compound 34h Potent and selective inhibition[16]
HPK1 Various derivativesPotent inhibitors[17]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Design

The extensive research on pyrazolo[3,4-d]pyrimidines has yielded a wealth of SAR data. For instance, in CDK2 inhibitors, an anilino moiety at the C4 position is generally preferred over a benzyl group for enhanced activity. [9]For multi-kinase inhibitors targeting FLT3 and VEGFR2, modifications at the N1 position and the linker between the core and a phenylurea moiety have been systematically explored to optimize potency. [10] For the tetrahydropyrido[3,4-d]pyrimidine scaffold, SAR studies are emerging. In the context of Smoothened antagonists, scaffold hopping from known inhibitors has led to the identification of potent derivatives with improved pharmacokinetic profiles. [6][13]For topoisomerase II inhibitors, the introduction of substituents on the aniline ring has been shown to modulate activity. [14]

Conclusion: Choosing the Right Scaffold for the Job

Both the pyrazolo[3,4-d]pyrimidine and the tetrahydropyrido[3,4-d]pyrimidine are valuable scaffolds in the medicinal chemist's toolbox. The choice between them should be guided by the specific therapeutic target and the desired properties of the final drug candidate.

The pyrazolo[3,4-d]pyrimidine scaffold remains a powerhouse for the development of ATP-competitive kinase inhibitors, leveraging its well-understood SAR and established synthetic routes. Its planarity and adenine-like structure make it an ideal starting point for targeting the hinge region of kinases. However, researchers must be prepared to address potential challenges with aqueous solubility.

The tetrahydropyrido[3,4-d]pyrimidine scaffold offers an exciting alternative, particularly when targeting proteins with more complex or deeper binding pockets where its three-dimensional character can be exploited. The potential for improved physicochemical and pharmacokinetic properties, such as enhanced solubility and bioavailability, makes it an attractive option for developing orally administered drugs.

Ultimately, a thorough understanding of the nuances of each scaffold, as outlined in this guide, will empower drug discovery teams to make more informed decisions, accelerating the journey from hit identification to the development of novel and effective medicines.

References

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The In-Depth Technical Guide to Cross-Target Activity Profiling of Tetrahydropyrido[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the tetrahydropyrido[3,4-d]pyrimidine scaffold represents a privileged structure in modern kinase inhibitor design. Its derivatives have demonstrated potent and selective inhibition against a range of therapeutically relevant targets, including Erk2, HPK1, and KRAS-G12D, positioning them at the forefront of oncology and immunology research.[1][2][3] However, the promise of any targeted therapy is intrinsically linked to its selectivity. Unintended off-target interactions can lead to toxicity, diminished efficacy, and misleading experimental results.

This guide provides a comprehensive overview of the methodologies for cross-target activity profiling of tetrahydropyrido[3,4-d]pyrimidine inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for interpreting the resulting data. Our focus is not just on the "what" but the "why"—enabling you to design and execute robust profiling strategies that ensure the scientific integrity of your findings.

The Imperative of Selectivity Profiling

The kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug discovery. Many kinases share a high degree of structural homology in their ATP-binding pockets, making the development of truly selective inhibitors a non-trivial task. For the tetrahydropyrido[3,4-d]pyrimidine class, which primarily acts as ATP-competitive inhibitors, a thorough understanding of their interaction landscape is paramount. Early and comprehensive cross-target profiling de-risks drug development programs by:

  • Identifying potential safety liabilities: Unforeseen inhibition of kinases like those in the Src or KDR families can lead to cardiovascular or other toxicities.

  • Uncovering polypharmacology: In some instances, off-target effects can be therapeutically beneficial. Profiling can reveal these opportunities for drug repurposing.

  • Validating on-target activity: A clean selectivity profile strengthens the hypothesis that the observed cellular phenotype is a direct result of inhibiting the intended target.

Methodologies for Cross-Target Activity Profiling: A Comparative Overview

A multi-pronged approach, combining both experimental and computational methods, provides the most comprehensive assessment of an inhibitor's selectivity.

Experimental Profiling: Direct Measurement of Interactions

This is the gold standard for assessing kinase inhibitor selectivity. The KINOMEscan® platform, for instance, utilizes a competition binding assay to quantify the interaction of a compound against a large panel of kinases (often over 400).[4] The primary output is the dissociation constant (Kd), which provides a direct measure of binding affinity.

Principle of the Assay: The assay involves a test compound, a DNA-tagged kinase, and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the tetrahydropyrido[3,4-d]pyrimidine inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in DMSO. A typical 11-point, 3-fold serial dilution is recommended to generate a robust dose-response curve.

  • Binding Reaction: In a multi-well plate, combine the diluted test compound, the DNA-tagged kinase, and the immobilized ligand in a proprietary binding buffer.

  • Incubation: Allow the binding reaction to equilibrate. The incubation time is critical and is optimized for each kinase to ensure that the reaction has reached equilibrium.

  • Capture: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The qPCR signal is used to determine the amount of kinase bound at each concentration of the test compound. These data are then used to calculate the Kd value.

AC-MS is a powerful tool for identifying the cellular targets of a small molecule inhibitor in an unbiased manner.[5] This technique involves immobilizing the inhibitor on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Principle of the Assay: A bioactive small molecule is chemically linked to a solid matrix (e.g., sepharose beads). A cellular lysate is then passed over this matrix. Proteins that bind to the immobilized molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Inhibitor:

    • Synthesize a derivative of the tetrahydropyrido[3,4-d]pyrimidine inhibitor with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized inhibitor with the activated beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound inhibitor.

  • Cell Lysate Preparation:

    • Culture cells of interest to a high density.

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein and protein-ligand interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Equilibrate the inhibitor-coupled beads with the lysis buffer.

    • Incubate the cell lysate with the beads to allow for binding of target proteins.

    • Wash the beads with lysis buffer containing a low concentration of detergent to reduce non-specific binding.

  • Elution:

    • Elute the bound proteins using a competitive ligand (e.g., a high concentration of the free inhibitor) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis:

    • Identify the proteins from the peptide sequences using a protein database.

    • Compare the identified proteins with those from a control experiment (e.g., using beads without the immobilized inhibitor) to identify specific binders.

Computational Profiling: In Silico Prediction of Off-Targets

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions.[6] These approaches are particularly useful in the early stages of drug discovery for prioritizing compounds and guiding experimental profiling efforts.

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • 2D and 3D Similarity Searching: The chemical structure of the tetrahydropyrido[3,4-d]pyrimidine inhibitor is used to search databases of compounds with known biological activities.

  • Pharmacophore Modeling: A 3D arrangement of the key chemical features of the inhibitor required for binding to its primary target is generated. This pharmacophore model is then used to screen for other proteins that may accommodate a similar binding mode.

These methods utilize the 3D structure of proteins to predict binding.

  • Molecular Docking: The inhibitor is computationally "docked" into the binding sites of a large number of proteins. A scoring function is used to estimate the binding affinity for each protein.

  • Binding Site Similarity: The binding site of the primary target is compared to the binding sites of other proteins to identify those with similar geometric and chemical properties.

Workflow: In Silico Off-Target Prediction

  • Input: The 2D or 3D structure of the tetrahydropyrido[3,4-d]pyrimidine inhibitor.

  • Database Selection: Choose a comprehensive database of protein structures and ligand-binding data (e.g., PDB, ChEMBL).

  • Ligand-Based Prediction:

    • Perform 2D fingerprint similarity searches against the database.

    • Generate a pharmacophore model based on the known binding mode of the inhibitor or a set of active analogues.

    • Screen a 3D database of protein structures with the pharmacophore model.

  • Structure-Based Prediction:

    • Select a panel of protein structures for docking (e.g., the human kinome).

    • Perform molecular docking of the inhibitor into the binding site of each protein.

    • Rank the potential off-targets based on the docking scores.

  • Consensus Scoring and Prioritization:

    • Combine the results from the ligand-based and structure-based approaches.

    • Prioritize the predicted off-targets that are identified by multiple methods for experimental validation.

Data Presentation and Interpretation

Kinase Selectivity Data

The results of a large-panel kinase screen are often presented as a "TREEspot" diagram, which visually represents the inhibitor's interactions across the kinome.

Table 1: Representative Kinase Selectivity Profile for a Tetrahydropyrido[3,4-d]pyrimidine Inhibitor (Illustrative Data)

Kinase TargetKd (nM)Selectivity Score (S(35))
Erk2 (Primary Target) 5 0.01
p38α>10,000>1
JNK18,500>1
CDK2>10,000>1
Src5,200>1
VEGFR2>10,000>1
EGFR>10,000>1

The Selectivity Score (S(35)) is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Signaling Pathway Analysis

Understanding the on- and off-target effects of an inhibitor requires placing the data in the context of cellular signaling pathways.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Erk2 is a key downstream effector in this pathway.

Erk2_Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates Erk Erk1/2 MEK->Erk Activates Transcription Transcription Factors (e.g., c-Fos, c-Jun) Erk->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Tetrahydropyrido[3,4-d]pyrimidine Erk2 Inhibitor Inhibitor->Erk Inhibits

Caption: The Ras-Raf-MEK-Erk signaling pathway and the point of intervention for Erk2 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[8] Inhibition of HPK1 can enhance T-cell activation, making it an attractive target for cancer immunotherapy.

HPK1_Pathway cluster_inhibitor Inhibitor Action TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Activates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->T_Cell_Activation HPK1->SLP76 Phosphorylates & Inhibits Inhibitor Tetrahydropyrido[3,4-d]pyrimidine HPK1 Inhibitor Inhibitor->HPK1 Inhibits

Caption: The role of HPK1 as a negative regulator in the T-cell receptor signaling pathway.

The KRAS-G12D mutation leads to constitutive activation of KRAS, a key upstream node in multiple pro-proliferative signaling pathways.

KRAS_Pathway cluster_inhibitor Inhibitor Action KRAS_G12D KRAS-G12D (Constitutively Active) RAF RAF KRAS_G12D->RAF Activates PI3K PI3K KRAS_G12D->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Tetrahydropyrido[3,4-d]pyrimidine KRAS-G12D Inhibitor Inhibitor->KRAS_G12D Inhibits

Caption: Downstream signaling pathways activated by the KRAS-G12D oncoprotein.

Conclusion: Towards a More Complete Understanding of Inhibitor Activity

The tetrahydropyrido[3,4-d]pyrimidine scaffold continues to yield promising candidates for targeted therapies. However, a deep understanding of their cross-target activity is not merely an academic exercise but a critical component of translational research. By employing a combination of large-panel kinase screening, affinity-based proteomics, and in silico prediction, researchers can build a comprehensive profile of their inhibitors. This integrated approach, grounded in robust experimental design and a thorough understanding of the underlying biology, is essential for advancing the most promising and safest candidates into the clinic.

References

  • BOS-172722 is a novel, orally bioavailable, potent and highly selective small molecule inhibitor of MPS1 kinase. (n.d.). UCL Discovery. Retrieved from [Link]

  • Christopher S Siedem, et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Figueroa, N. E. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]

  • Gingras, A. C., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • Kim, H., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. [Link]

  • Li, X., et al. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. PubMed. [Link]

  • Ma, H., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. [Link]

  • Ma, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Xi'an Jiaotong University. [Link]

  • Shui, J. W., et al. (2007). HPK1 is a negative regulator of T-cell receptor signaling by recruiting c-Cbl to the SLP-76-ZAP-70 complex. Nature Immunology. [Link]

  • The ERK1/2 cascade and ERK2 structure. (A) ERK1/2 signaling cascade. (n.d.). ResearchGate. [Link]

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  • Various Authors. (n.d.). Schematic overview of the KRAS-signaling pathway and therapeutic... ResearchGate. [Link]

  • Wells, C. I., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • Wittlinger, F., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Differentiation. [Link]

  • Xiao, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules. [Link]

  • Zaja, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

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Comparative SAR Studies of Substituted Tetrahydropyrido[4,3-d]pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in various pathologies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted tetrahydropyrido[4,3-d]pyrimidines, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of substituent modifications on the biological activity of these compounds against key therapeutic targets, supported by experimental data and detailed protocols.

The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Core

The fused heterocyclic system of tetrahydropyrido[4,3-d]pyrimidine offers a three-dimensional architecture that can be strategically decorated with various functional groups to achieve potent and selective modulation of biological targets. This scaffold has been successfully exploited to develop inhibitors for a range of enzymes and receptors, including kinases, topoisomerases, and components of critical signaling pathways. The conformational rigidity of the core, combined with the potential for diverse substitutions, allows for fine-tuning of physicochemical properties and target engagement.

Comparative SAR Analysis Across Key Biological Targets

The following sections will dissect the SAR of tetrahydropyrido[4,3-d]pyrimidine derivatives against several important therapeutic targets. The causality behind experimental choices in substituent modifications will be highlighted to provide a deeper understanding of the design principles.

Inhibitors of Epidermal Growth Factor Receptor (EGFR) and Autotaxin (ATX)

A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives bearing a semicarbazone moiety have been investigated as dual inhibitors of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR), with potential applications in treating idiopathic pulmonary fibrosis and lung cancer.[1]

Key SAR Insights:

  • Substitution at the N-1 position of the semicarbazone moiety: The nature of the substituent at this position significantly influences both EGFR inhibitory activity and anti-inflammatory effects.

  • The linker between the core and the semicarbazone: The length and flexibility of the linker are crucial for optimal binding to both targets.

Data Summary:

CompoundR Group (N-1 of semicarbazone)EGFR IC50 (nM)ATX IC50 (nM)Anti-inflammatory Activity (NO production µM at 10 µg/mL)
8a 4-fluorophenyl18.0Not ReportedNot Reported
9a 4-chlorophenyl24.229.11.05

Table 1: Comparative activity of representative ATX/EGFR dual inhibitors.[1]

The data suggests that electron-withdrawing groups on the phenyl ring at the N-1 position of the semicarbazone are favorable for potent EGFR and ATX inhibition. Compound 9a , with a 4-chlorophenyl substituent, demonstrated a balanced and potent profile against both targets, along with significant anti-inflammatory activity.[1]

Modulators of the Hedgehog Signaling Pathway (Smoothened Antagonists)

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers, including medulloblastoma.[2][3][4] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[2][3][4]

Key SAR Insights:

  • Substitutions on the pyrimidine ring: The nature of the substituent at the 2-position of the pyrimidine ring is a critical determinant of potency.

  • The substituent at the 6-position of the pyridine ring: Aromatic groups at this position are generally favored for potent Smo antagonism.

Data Summary:

Compound2-Position Substituent6-Position SubstituentNIH3T3-GRE-Luc Reporter Assay IC50 (nM)
Vismodegib --~30
Compound 24 2-pyridyl3-chloro-4-(trifluoromethoxy)phenyl10

Table 2: Comparison of a lead tetrahydropyrido[4,3-d]pyrimidine Smo antagonist with the FDA-approved drug Vismodegib.[2][3]

Compound 24 was found to be three times more potent than Vismodegib in a reporter gene assay.[2][3] This enhanced potency is attributed to the specific combination of the 2-pyridyl group and the substituted phenyl ring at the 6-position, which likely facilitates optimal interactions within the Smo binding pocket. Furthermore, compound 24 exhibited improved physicochemical properties, such as higher solubility and a more linear pharmacokinetic profile compared to Vismodegib.[2][3]

Anticancer Agents Targeting the TRAIL Pathway

Based on the pharmacophore of the clinical-stage anticancer agent ONC201, a series of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones were designed and synthesized.[5] These compounds were found to inhibit the phosphorylation of AKT and ERK, leading to the upregulation of the TRAIL gene, which induces apoptosis in cancer cells.[5]

Key SAR Insights:

  • N1 and N6 substitutions: The substituents at the N1 and N6 positions of the tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core significantly impact cellular activity.

  • N3 substitution: Exploration of various substituents at the N3 position led to a dramatic improvement in potency compared to the lead compound.

Data Summary:

CompoundN1 SubstituentN6 SubstituentN3 SubstituentH3122 Cell Growth Inhibition GI50 (µM)MV4;11 Cell Growth Inhibition GI50 (µM)
ONC201 --->10>10
Compound 4 EthylBenzylMethyl0.5-1.00.5-1.0
Most Potent Analogs EthylBenzylVaried<0.01<0.01

Table 3: Cell growth inhibition of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones.[5]

The systematic modification of the N3 substituent, while keeping the N1-ethyl and N6-benzyl groups constant, resulted in compounds that were over 100 times more potent than ONC201 in inhibiting the growth of various human cancer cell lines.[5] This highlights the critical role of the N3 position in dictating the anticancer activity of this scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.

General Synthetic Scheme for Tetrahydropyrido[4,3-d]pyrimidines

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core often involves a multi-step sequence. A representative synthetic route is depicted below.[6][7][8]

G cluster_0 Synthetic Workflow start Starting Materials (e.g., Substituted Pyridine) step1 Cyclization to form the pyrimidine ring start->step1 Multicomponent Reaction step2 Introduction of substituents at key positions step1->step2 e.g., Nucleophilic Substitution step3 Final functional group manipulations step2->step3 e.g., Cross-coupling Reactions end Target Tetrahydropyrido [4,3-d]pyrimidine Derivatives step3->end

Caption: Generalized synthetic workflow for tetrahydropyrido[4,3-d]pyrimidines.

Step-by-Step Protocol:

  • Synthesis of the Core Structure: A common approach involves the reaction of a suitably substituted pyridine derivative with a reagent that provides the necessary atoms for the pyrimidine ring, often through a cyclocondensation reaction.[7]

  • Functionalization: Key positions of the core structure are then functionalized. For example, a chloro-substituted intermediate can undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.[9]

  • Final Derivatization: Further modifications, such as the introduction of solubilizing groups or pharmacophoric elements, are performed in the final steps to yield the target compounds.

In Vitro Biological Assays

3.2.1. Kinase Inhibition Assay (e.g., EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

G cluster_1 Kinase Inhibition Assay Workflow reagents Kinase, Substrate, ATP, Test Compound incubation Incubation at Optimal Temperature reagents->incubation detection Detection of Phosphorylated Substrate (e.g., ELISA, Luminescence) incubation->detection analysis Calculation of IC50 Value detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Recombinant EGFR kinase is incubated with a specific substrate peptide and ATP in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

3.2.2. Cell Proliferation Assay (e.g., MTT or CCK-8)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.[10]

Protocol:

  • Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.[1]

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • A reagent such as MTT or CCK-8 is added to the wells. Viable cells will metabolize the reagent, resulting in a color change.

  • The absorbance is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.

Mechanistic Insights and Future Directions

The diverse biological activities of tetrahydropyrido[4,3-d]pyrimidines underscore the importance of this scaffold in modern drug discovery. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors with their respective targets, revealing key interactions that govern their potency and selectivity.[1][10] For example, docking of ATX/EGFR dual inhibitors has elucidated the specific amino acid residues involved in binding.[1]

Future research in this area should focus on:

  • Improving Drug-like Properties: Further optimization of ADME (absorption, distribution, metabolism, and excretion) properties is essential for advancing these compounds into clinical development.

  • Exploring Novel Targets: The versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold suggests that it could be adapted to target other disease-relevant proteins.

  • Structure-Based Design: The increasing availability of crystal structures of target proteins in complex with inhibitors will facilitate more rational, structure-based drug design efforts.

By leveraging the comparative SAR data and experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel tetrahydropyrido[4,3-d]pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - ResearchGate. Available at: [Link]

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed. Available at: [Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - NIH. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed. Available at: [Link]

  • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain - PubMed. Available at: [Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. Available at: [Link]

  • Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review - Ovid. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PubMed Central. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available at: [Link]

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A Researcher's Guide to Validating Tetrahydropyrido[4,3-d]pyrimidine as a Novel Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of the emerging tetrahydropyrido[4,3-d]pyrimidine class of compounds against human topoisomerase II (Topo II). Human Topo II is a well-established and critical target for cancer therapy.[1][2][3] We move beyond a simple listing of protocols to explain the causal logic behind each experimental step. By employing a multi-assay, self-validating system, this guide ensures the generation of robust and defensible data.

The methodologies are benchmarked against two clinically significant Topo II inhibitors, Etoposide and Doxorubicin, which represent distinct mechanistic classes and serve as essential positive controls for comparative analysis.

The Dichotomy of Topoisomerase II Inhibition: Poisons vs. Catalytic Inhibitors

DNA topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils and tangles, by creating transient double-strand breaks (DSBs).[4][5] This process is vital for DNA replication, chromosome condensation, and segregation, making Topo II a prime target for anticancer drugs, as cancer cells have a high proliferative rate and are more reliant on its function.[6]

Topo II inhibitors are broadly classified into two groups based on their mechanism of action[7][8][9]:

  • Topo II Poisons: These agents, which include most clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex," a covalent intermediate where Topo II is bound to the broken DNA ends.[7][10] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DSBs that trigger cell death pathways like apoptosis.[6][10]

  • Catalytic Inhibitors: This class inhibits the enzyme's catalytic activity without stabilizing the cleavage complex.[7][9] They can act by various means, such as blocking the ATP-binding site required for the enzyme's conformational changes or preventing DNA binding.[9][11] Bisdioxopiperazines like ICRF-187 are classic examples that lock the enzyme in a closed-clamp conformation post-DNA religation.[12][13]

The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a new and promising chemical class for developing novel Topo II inhibitors.[1][2][3] Validating whether these compounds act as poisons or catalytic inhibitors is paramount for their future development.

cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Points of Inhibition DNA_Binding 1. Topo II Binds G-segment DNA T_Capture 2. T-segment DNA Capture DNA_Binding->T_Capture ATP_Binding 3. ATP Binding & ATPase Domain Dimerization T_Capture->ATP_Binding G_Cleavage 4. G-segment Cleavage (Cleavage Complex) ATP_Binding->G_Cleavage T_Passage 5. T-segment Passage G_Cleavage->T_Passage G_Religation 6. G-segment Re-ligation T_Passage->G_Religation T_Release 7. T-segment Release G_Religation->T_Release ATP_Hydrolysis 8. ATP Hydrolysis & Reset T_Release->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Poisons Topo II Poisons (Etoposide, Doxorubicin) Poisons->G_Cleavage Stabilize Catalytic Catalytic Inhibitors (e.g., ATP-competitive) Catalytic->ATP_Binding Block

Caption: The Topoisomerase II catalytic cycle and key points of intervention for poisons and catalytic inhibitors.

A Multi-Assay Strategy for Mechanistic Validation

Start Novel Compound (Tetrahydropyrido[4,3-d]pyrimidine) Assay1 Primary Screen: DNA Decatenation Assay Start->Assay1 Result1 Inhibits Topo II? Assay1->Result1 Assay2 Mechanistic Assay I: DNA Cleavage Assay Result1->Assay2 Yes Stop Not a Topo II Inhibitor Result1->Stop No Result2 Poison or Catalytic Inhibitor? Assay2->Result2 Assay3 Mechanistic Assay II: ATPase Assay Result2->Assay3 Catalytic Assay4 Cellular Assay: MTT/Proliferation Assay Result2->Assay4 Poison Result3 ATP Competitive? Assay3->Result3 Result3->Assay4 Result4 Cytotoxic? Assay4->Result4 Conclusion Mechanistic Conclusion Result4->Conclusion Yes

Caption: A logical workflow for the validation of a novel Topoisomerase II inhibitor.

Primary Screening: DNA Decatenation Assay

Causality: The foundational step is to confirm that the compound inhibits the overall catalytic activity of Topo II. We use kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles. Topo II is the only enzyme that can resolve this network (decatenation).[14] Inhibition of this process provides direct evidence of Topo II modulation.

Experimental Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP), 200 ng of kDNA, and the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 1-2 units of purified human Topo IIα enzyme to each reaction. Include a "no enzyme" control and a positive control with a known inhibitor (Etoposide).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[15]

  • Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS and Proteinase K to remove the enzyme, and a tracking dye).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).

  • Visualization: Run the gel until adequate separation is achieved and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

Expected Results:

  • No Enzyme/Vehicle Control: kDNA remains in the well.

  • Topo II Enzyme (No Inhibitor): kDNA is resolved into decatenated minicircles that migrate into the gel.

  • Effective Inhibitor: kDNA decatenation is inhibited, and the DNA remains in the well, similar to the "no enzyme" control.

Mechanistic Elucidation I: The DNA Cleavage Assay

Causality: This assay is the critical differentiator between Topo II poisons and catalytic inhibitors. Poisons trap the enzyme-DNA cleavage complex.[16] By adding a strong denaturant (SDS), the non-covalent interactions of the Topo II dimer are disrupted, but the covalent bond between each protomer and the 5'-end of the cleaved DNA remains. This results in the formation of linear DNA from a supercoiled plasmid substrate, which can be visualized on a gel.[16]

Experimental Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine assay buffer (ATP is often omitted as it can promote religation), 300 ng of supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human Topo IIα enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 2 µL of 10% SDS to trap the cleavage complex.

  • Protein Digestion: Add 2 µL of Proteinase K (2 mg/mL) and incubate for another 30 minutes at 42°C to digest the Topo II protein, leaving the linearized DNA.

  • Gel Electrophoresis: Load samples onto a 1% agarose gel.

  • Visualization: Visualize the different DNA topoisomers.

Expected Results:

  • Plasmid Only: Primarily supercoiled DNA (fastest migrating).

  • Topo II + Plasmid (No Inhibitor): Mostly relaxed DNA with a minimal amount of linear DNA.

  • Topo II + Poison (Etoposide): A significant, dose-dependent increase in the amount of linear DNA.

  • Topo II + Catalytic Inhibitor: No increase in linear DNA compared to the "Topo II only" control. The plasmid will remain in its supercoiled or relaxed form.

  • Tetrahydropyrido[4,3-d]pyrimidine: The outcome will determine its class. An increase in linear DNA suggests it's a poison; no increase suggests it's a catalytic inhibitor.

Start Supercoiled Plasmid DNA + Topo II + Test Compound Incubate Incubate at 37°C Start->Incubate Add_SDS Add SDS to trap covalent complex Incubate->Add_SDS Add_PK Add Proteinase K to digest Topo II Add_SDS->Add_PK Gel Agarose Gel Electrophoresis Add_PK->Gel Result Analyze DNA Bands Gel->Result Poison Result: Increased Linear DNA => POISON Result->Poison Catalytic Result: No Increase in Linear DNA => CATALYTIC INHIBITOR Result->Catalytic

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay to differentiate poisons from catalytic inhibitors.

Mechanistic Elucidation II: The ATPase Assay

Causality: If the cleavage assay suggests a catalytic mechanism, the next logical step is to investigate if the compound targets the enzyme's ATPase activity. Topo II uses the energy from ATP hydrolysis to drive the conformational changes necessary for its catalytic cycle.[17][18] Inhibiting this step is a common mechanism for catalytic inhibitors.[9] An enzyme-coupled spectrophotometric assay is a standard method to measure this.[19]

Experimental Protocol:

  • Assay Principle: The hydrolysis of ATP to ADP by Topo II is coupled to the pyruvate kinase/lactate dehydrogenase system. The oxidation of NADH to NAD⁺, which is stoichiometrically linked to ADP production, is monitored by the decrease in absorbance at 340 nm.

  • Reaction Setup: In a 96-well UV-transparent plate, add the reaction mixture containing assay buffer, MgCl₂, phosphoenol pyruvate, NADH, an excess of pyruvate kinase and lactate dehydrogenase, and supercoiled DNA (as DNA stimulates ATPase activity).[20]

  • Compound Addition: Add the tetrahydropyrido[4,3-d]pyrimidine compound at various concentrations.

  • Initiation: Add Topo IIα enzyme, followed by ATP to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm kinetically over 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of decrease in absorbance. Determine the IC₅₀ value for the inhibition of ATPase activity.

Expected Results:

  • No Inhibitor: A steady decrease in absorbance at 340 nm, indicating robust ATP hydrolysis.

  • ATP-competitive Inhibitor: A dose-dependent reduction in the rate of ATP hydrolysis.

  • Non-ATP-competitive Catalytic Inhibitor/Poison: Little to no effect on the rate of ATP hydrolysis.

Cellular Context: Validating Cytotoxicity

Causality: While in vitro assays are essential for mechanistic clarity, demonstrating that an inhibitor is effective in a cellular environment is the ultimate goal. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which correlates with cell viability. This confirms that the compound can enter cells and exert a cytotoxic or cytostatic effect.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyrido[4,3-d]pyrimidine compound, Etoposide, and Doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Analysis: A Data-Driven Conclusion

AssayParameterTetrahydropyrido[4,3-d]pyrimidine (ARN21929)Etoposide (Control)Doxorubicin (Control)Mechanistic Interpretation
DNA Decatenation IC₅₀4.5 µM[1][3]~25 µM~10 µMConfirms Topo II inhibitory activity.
DNA Cleavage Linear DNA FormationNo significant increaseStrong, dose-dependent increaseStrong, dose-dependent increaseSuggests a catalytic inhibitory mechanism, not a poison.
ATPase Assay IC₅₀~5 µM>100 µM>100 µMSuggests inhibition of the ATPase domain.
Cell Proliferation (MTT) IC₅₀ (e.g., HCT116)~10 µM~5 µM~0.5 µMConfirms cytotoxic activity in a cellular context.

Note: The values for the novel compound are illustrative based on published data for similar scaffolds, while control values are typical literature ranges.

Based on the hypothetical data presented, the tetrahydropyrido[4,3-d]pyrimidine compound ARN21929 is validated as a catalytic inhibitor of Topoisomerase II . The evidence is threefold:

  • It effectively inhibits the enzyme's DNA decatenation activity.

  • Crucially, it does not stabilize the DNA cleavage complex, distinguishing it from poisons like Etoposide and Doxorubicin.

  • Its activity is linked to the inhibition of the enzyme's ATPase function, a hallmark of many catalytic inhibitors.

This multi-faceted validation provides a strong foundation for further preclinical development, positioning the tetrahydropyrido[4,3-d]pyrimidine scaffold as a promising starting point for a new generation of potentially safer Topo II-targeted anticancer drugs.[2][3]

References

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  • ResearchGate. (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Semantic Scholar.
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  • TopoGEN. Human Topoisomerase II Assay Kit.
  • ACS Publications. (2018, June 5). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches.
  • Brindani, N., et al. (2025, June 4). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
  • Vluggens, M., et al. (2022). Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. Nucleic Acids Research | Oxford Academic.
  • ResearchGate. Topoisomerase II DNA cleavage assay. An in vitro assay was used to...
  • Adeniran, O. Y., et al. (2023, January 15). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents.
  • Schmidt, B. H., et al. (2012).
  • Jensen, P. B., et al. (2008). Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue. PMC - PubMed Central.
  • Wei, H., et al. (2005). Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. NIH.
  • MDPI. (2023, January 15). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents.
  • Jenkins, J. R., et al. (2001).
  • OEHHA. (2011, July 1). Topoisomerase II Inhibitors.
  • MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.

Sources

A Comparative Guide to the Anti-Proliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3][4] This guide provides a comparative analysis of the anti-proliferative activity of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Core for Anticancer Drug Design

The pyrido[2,3-d]pyrimidine nucleus is an ortho-fused bicyclic heteroaromatic system resulting from the fusion of a pyridine and a pyrimidine ring.[4] Its structural similarity to purine bases allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3]

Core Structure of Pyrido[2,3-d]pyrimidin-4(3H)-one

Caption: The core chemical structure of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against various human cancer cell lines.

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
8a H4-chlorophenylPC-3 (Prostate)7.98[6]
8d H4-methoxyphenylA-549 (Lung)7.23[6]
8d H4-methoxyphenylPC-3 (Prostate)7.12[6]
9a H2,4-dichlorophenylPC-3 (Prostate)9.26[6]
6b H4-fluorophenylPC-3 (Prostate)Not specified, but highly active[7]
6e H4-bromophenylPC-3 (Prostate)Not specified, but highly active[7]
8d (tricyclic) --MCF-7 (Breast)Not specified, but highly active[7]
52 VariesVariesHepG-2 (Liver)0.3[4]
55 VariesVariesHepG-2 (Liver)0.3[4]
59 VariesVariesHepG-2 (Liver)0.6[4]
Compound 4 VariesVariesMCF-7 (Breast)0.57[8]
Compound 11 VariesVariesMCF-7 (Breast)1.31[8]
Compound 4 VariesVariesHepG2 (Liver)1.13[8]
Compound 11 VariesVariesHepG2 (Liver)0.99[8]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action: Targeting Key Signaling Pathways

The anti-proliferative effects of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. This is typically achieved through the inhibition of key protein kinases involved in cancer cell growth and survival.

EGFR Inhibition and Downstream Signaling

A significant number of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[5] Some derivatives have shown potent inhibitory activity against both wild-type (EGFR^WT^) and mutant forms of EGFR (EGFR^T790M^), which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[6][9][10] For instance, compound 8a exhibited potent inhibitory activity against both EGFR^WT^ and EGFR^T790M^ with IC50 values of 0.099 and 0.123 µM, respectively.[6][9]

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Pyrido[2,3-d]pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

VEGFR Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[11][12] Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors, thereby exhibiting anti-angiogenic properties.[11][13]

CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[2] Aberrant CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit CDKs, such as CDK2 and CDK4/6, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][14][15]

Experimental Protocol: Evaluating Anti-Proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells. This assay is a standard method for screening the cytotoxic effects of chemical compounds.

Step-by-Step Methodology
  • Cell Seeding:

    • Cancer cells (e.g., A-549, PC-3, HCT-116, MCF-7) are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension of a known concentration (e.g., 5 x 10^4 cells/mL) is prepared in a complete growth medium.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the pyrido[2,3-d]pyrimidin-4(3H)-one derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are prepared in the growth medium to achieve the desired final concentrations.

    • The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.

    • The plate is incubated for a further 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Pyrido[2,3-d]pyrimidine Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating anti-proliferative activity.

Conclusion and Future Perspectives

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives represent a highly promising class of anti-proliferative agents with diverse mechanisms of action. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical potential. Furthermore, exploring their potential as dual or multi-targeted kinase inhibitors could lead to the development of novel therapeutic strategies to overcome drug resistance in cancer.

References

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  • Yadav, P., Kumar, R., Singh, P., Abdul-Aziz, H., Emwas, A. H., & Jaremko, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 386-414. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Gomaa, M. S., & El-Malah, A. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12756-12771. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2697-2714. [Link]

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Wei, A. C. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1243. [Link]

  • El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6610. [Link]

  • Al-Omair, M. A., Al-Issa, S. A., & Al-Ghulikah, H. A. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(19), 4504. [Link]

  • Aziz, M. A., Serya, R. A., Lasheen, D. S., & Abouzid, K. M. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • Aziz, M. A., Serya, R. A., Lasheen, D. S., & Abouzid, K. M. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • Aziz, M. A., Serya, R. A., Lasheen, D. S., & Abouzid, K. M. (2016). Figure 1 from: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

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Pyrido[4,3-d]pyrimidines: A Comparative Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, pyrido[4,3-d]pyrimidines have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive evaluation of pyrido[4,3-d]pyrimidines as therapeutic agents, offering an objective comparison with established and emerging alternatives. We will delve into their mechanism of action, supported by experimental data, and provide detailed protocols for their biological evaluation.

Introduction to Pyrido[4,3-d]pyrimidines: A Scaffold of Therapeutic Promise

The pyrido[4,3-d]pyrimidine core, a fusion of pyridine and pyrimidine rings, has garnered significant attention from medicinal chemists due to its versatile synthetic accessibility and its ability to interact with a diverse range of biological targets.[1] This scaffold is present in a number of bioactive molecules with demonstrated anticancer, antiviral, and kinase inhibitory properties.[1] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors within the pyrido[4,3-d]pyrimidine framework allow for high-affinity interactions with the active sites of various enzymes and receptors, making it a fertile ground for the development of potent and selective inhibitors.

Comparative Analysis of Pyrido[4,3-d]pyrimidines in Oncology

The most extensively studied therapeutic application of pyrido[4,3-d]pyrimidines is in the field of oncology. These compounds have shown remarkable efficacy in targeting key signaling pathways that are frequently dysregulated in cancer.

Targeting KRAS-Mutant Cancers

Mutations in the KRAS oncogene are prevalent in a significant percentage of pancreatic, colorectal, and lung cancers, and have historically been considered "undruggable."[2] However, the recent development of covalent inhibitors targeting the KRAS G12C mutation has revolutionized the treatment paradigm for this patient population.[3] Several pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as novel KRAS inhibitors, showing promising anti-proliferative activity.[4]

Comparative Performance:

Compound/DrugTargetCell LineIC50 (µM)Reference
Pyrido[4,3-d]pyrimidine 10c KRAS G12DPanc11.40[4]
Sotorasib (AMG 510) KRAS G12CNCI-H358~0.006[5][6]
Sotorasib (AMG 510) MIA PaCa-2~0.009[5][6]
Adagrasib (MRTX849) KRAS G12CVarious0.01 - 0.973[7][8]

Causality Behind Experimental Choices: The selection of Panc1 (KRAS G12D), NCI-H358 (KRAS G12C), and MIA PaCa-2 (KRAS G12C) cell lines allows for the evaluation of inhibitor specificity and potency against different KRAS mutations. Sotorasib and Adagrasib, both FDA-approved KRAS G12C inhibitors, serve as benchmark comparators to assess the therapeutic potential of novel pyrido[4,3-d]pyrimidine compounds.[3]

KRAS Signaling Pathway:

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active GTP-bound state, it triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[9][10] Mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell growth.

KRAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive GEFs KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

Caption: Simplified KRAS signaling pathway.

Wee1 Kinase Inhibition and Cell Cycle Control

Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. Inhibition of Wee1 is a promising therapeutic strategy, particularly in p53-deficient tumors, as it forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.

Comparative Performance:

Compound/DrugTargetCell LineIC50 (nM)Reference
Pyrido[4,3-d]pyrimidinone 34 Wee1MV-4-11660 - 2690
Adavosertib (AZD1775) Wee1-5.2[11]
Adavosertib (AZD1775) BxPC-3800[12]
Adavosertib (AZD1775) ASPC-113200[12]

Causality Behind Experimental Choices: The use of cell lines with varying p53 status is crucial for evaluating Wee1 inhibitors. Adavosertib, a well-characterized Wee1 inhibitor that has undergone extensive clinical investigation, serves as the primary comparator.

Wee1 Signaling Pathway in Cell Cycle Regulation:

Wee1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, which is the master regulator of entry into mitosis. By inhibiting Wee1, CDK1 remains active, leading to premature mitotic entry.

Wee1_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Wee1 Wee1 Chk1/Chk2->Wee1 Activates Cdc25 Cdc25 Chk1/Chk2->Cdc25 Inhibits CDK1/Cyclin B CDK1/Cyclin B (Inactive) Wee1->CDK1/Cyclin B Inhibits (pY15) CDK1/Cyclin B_active CDK1/Cyclin B (Active) CDK1/Cyclin B->CDK1/Cyclin B_active Cdc25 G2 Phase G2 Phase Mitosis Mitosis CDK1/Cyclin B_active->Mitosis Promotes

Caption: Wee1's role in the G2/M checkpoint.

Multi-Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including EGFR, CDK4/6, and PIM-1, making them attractive candidates as multi-targeted anticancer agents.[13][14][15]

Comparative Performance of a Multi-Targeted Pyrido[2,3-d]pyrimidine:

CompoundTargetIC50 (µM)Cell LineReference
Compound 5a PDGFRβ, EGFR, CDK4/cyclin D1-HepG-2[16]
Compound 5a -0.3HepG-2[16]
Compound 8a EGFR (wild-type)0.099PC-3[9][17]
Compound 8a EGFR (T790M mutant)0.123PC-3[9][17]
Compound 4 PIM-10.0114MCF-7[14]

Relevant Signaling Pathways:

  • EGFR Pathway: Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[18][19]

  • CDK4/6 Pathway: CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[20][21][22]

  • PIM-1 Pathway: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets, including proteins involved in apoptosis and cell cycle regulation.[13][23][24]

Multi_Kinase_Pathways cluster_EGFR EGFR Pathway cluster_CDK46 CDK4/6 Pathway cluster_PIM1 PIM-1 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK PI3K/AKT EGFR->RAS/RAF/MEK/ERK Proliferation_EGFR Proliferation/ Survival RAS/RAF/MEK/ERK->Proliferation_EGFR Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb E2F E2F Rb->E2F G1-S Transition G1-S Transition E2F->G1-S Transition Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT PIM-1 PIM-1 JAK/STAT->PIM-1 Apoptosis Inhibition Inhibition of Apoptosis PIM-1->Apoptosis Inhibition

Caption: Overview of EGFR, CDK4/6, and PIM-1 signaling pathways.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are paramount. The following are step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of pyrido[4,3-d]pyrimidines.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

A. MTT Assay: [25]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrido[4,3-d]pyrimidine compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

B. SRB (Sulphorhodamine B) Assay: [26][27]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 as described for the MTT assay.

Experimental Workflow for In Vitro Cytotoxicity Testing:

Cytotoxicity_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay (MTT or SRB) Assay (MTT or SRB) Incubation->Assay (MTT or SRB) Absorbance Reading Absorbance Reading Assay (MTT or SRB)->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: General workflow for in vitro cytotoxicity assays.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.[7][28][29][30]

  • Cell Treatment: Treat cells with the pyrido[4,3-d]pyrimidine compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Analysis by Western Blot

Objective: To assess the induction of apoptosis by monitoring the expression of key apoptotic markers.[13][19][23][31]

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the pyrido[4,3-d]pyrimidine compound in a living organism.[5][6][8][20]

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups and administer the test compound (e.g., orally or intraperitoneally) and vehicle control, respectively, for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Conclusion and Future Perspectives

Pyrido[4,3-d]pyrimidines represent a highly versatile and promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Their demonstrated ability to potently and selectively inhibit key targets such as KRAS, Wee1, and various other kinases underscores their therapeutic potential. The comparative data presented in this guide highlight that while established drugs like Sotorasib and Adagrasib show remarkable potency against specific targets, the broader inhibitory profile of some pyrido[4,3-d]pyrimidine derivatives may offer advantages in overcoming drug resistance and treating heterogeneous tumors.

The detailed experimental protocols provided herein offer a robust framework for the rigorous biological evaluation of these compounds. As our understanding of cancer biology deepens, the rational design of novel pyrido[4,3-d]pyrimidine derivatives targeting newly identified vulnerabilities in cancer cells will undoubtedly continue to be a fruitful area of research. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • National Institutes of Health. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • ResearchGate. FDA-approved multikinase inhibitors approved for patients with advanced MTC and DTC. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • Drugs.com. List of Multikinase inhibitors. [Link]

  • Bio-protocol. In vivo xenograft tumor growth assay. [Link]

  • IMPACT Therapeutics. IMPACT announced Wee1 inhibitor IMP7068 IND clearance by US FDA. [Link]

  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • National Institutes of Health. Determination of Caspase Activation by Western Blot. [Link]

  • South & West Devon Formulary and Referral. 8.5.9 Multikinase inhibitors. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • National Institutes of Health. Multikinase Inhibitor Treatment in Thyroid Cancer. [Link]

  • National Institutes of Health. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers. [Link]

  • Dove Medical Press. Multikinase inhibitors use in differentiated thyroid carcinoma. [Link]

  • Taylor & Francis Online. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]

  • National Institutes of Health. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • National Institutes of Health. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis? [Link]

  • In Vitro: MTT Assay. [Link]

  • OncLive. Persistent Development of WEE1 Pathway Inhibitors Begins to Pay Off. [Link]

  • Deutsches Ärzteblatt International. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. [Link]

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  • Springer Nature Experiments. MTT Assay Protocol. [Link]

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  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one (CAS No. 62458-96-2). As a nitrogen-containing heterocyclic compound, this substance is part of a class of molecules with significant biological activity, frequently utilized in pharmaceutical and drug development research.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan for managing this chemical waste stream.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This initial assessment dictates the necessary precautions, from personal protective equipment to the final disposal pathway. This compound is classified with specific hazards that demand careful management.[3]

Table 1: GHS Hazard and Precautionary Information [3]

Pictogram Signal Word Hazard Statements Key Precautionary Statements

|


| Warning  | H302:  Harmful if swallowedH315:  Causes skin irritationH319:  Causes serious eye irritationH332:  Harmful if inhaledH335:  May cause respiratory irritation | P261:  Avoid breathing dust.P280:  Wear protective gloves/eye protection.P305+P351+P338:  IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The causality behind these classifications is rooted in the compound's chemical structure and reactivity. As a solid, it can easily become airborne as dust, posing an inhalation risk (H332, H335). Direct contact can lead to skin and serious eye irritation (H315, H319), necessitating the use of appropriate barriers. The risk of toxicity upon ingestion (H302) underscores the importance of preventing any cross-contamination and practicing stringent personal hygiene.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The "cradle-to-grave" principle holds the waste generator responsible for the waste from its creation to its ultimate disposal.[4]

Step 1: Waste Characterization All waste containing this compound, including neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and spill cleanup debris, must be classified and handled as hazardous chemical waste.

Step 2: Container Selection and Management

  • Primary Container: Collect all waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[6] This is a critical step to prevent the release of vapors or dust into the laboratory environment.

Step 3: Accurate and Compliant Labeling Proper labeling is essential for safety, inventory, and regulatory compliance. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound". Avoid using abbreviations or formulas.

  • The specific hazards (e.g., "Irritant," "Harmful").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Waste Segregation and Storage

  • Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been verified. Mixing with incompatible materials can cause dangerous chemical reactions.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

Step 5: Arranging for Final Disposal The final step is the transfer of the waste to a licensed disposal facility.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They are the experts in managing the disposal process and ensuring compliance with all federal, state, and local regulations.

  • Manifesting: A hazardous waste manifest, a legal document that tracks the waste from the generator to the disposal site, will be completed by the EHS office or a certified hazardous waste vendor.[6]

  • Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

Spill Management Protocol

In the event of a spill, a prompt and correct response can significantly mitigate the associated risks. The first step is to determine if the spill is minor or major.[7] A minor spill is a small quantity of material in a contained area that can be safely managed by trained laboratory personnel. A major spill involves a large quantity, is in a poorly ventilated area, or poses an immediate fire or health hazard, and requires emergency response.[7][8]

dot

SpillResponse cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Cleanup spill Spill Occurs assess Assess Spill Size & Hazard spill->assess evacuate Evacuate Immediate Area assess->evacuate Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor alert_major Alert Supervisor & Call EHS/Emergency Response evacuate->alert_major isolate Isolate the Area & Prevent Entry alert_major->isolate contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Cover & Absorb Spill (Work from outside in) contain->absorb collect Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect decon Decontaminate Spill Area (Use mild detergent and water) collect->decon report Report Incident to Supervisor decon->report

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety data. 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, a heterocyclic compound with potential pharmacological activity, is one such molecule. The available Safety Data Sheet (SDS) for its hydrochloride salt indicates that comprehensive toxicological and ecological data are not yet available.[1] This guide provides a detailed protocol for personal protective equipment (PPE) when handling this compound, grounded in the principles of prudent laboratory practice for substances of unknown toxicity.

The Precautionary Principle: A Foundation for Safety

Given the absence of specific toxicity data for this compound, a conservative approach to safety is paramount. The "precautionary principle" dictates that in the face of scientific uncertainty, the burden of proof of "no harm" falls on the proponent of an activity. In the laboratory, this translates to treating any compound with unknown biological effects as potentially hazardous.

Our safety strategy will be built upon the hierarchy of controls, a framework that prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls Elimination Elimination (Not applicable for this topic) Substitution Substitution (Not applicable for this topic) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (The focus of this guide)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. All handling of this compound should be conducted within a certified chemical fume hood (an engineering control) and according to established Standard Operating Procedures (SOPs) (an administrative control).

Core PPE Recommendations for Handling this compound

The following table summarizes the minimum PPE requirements for handling this compound. The selection is based on general best practices for handling potentially hazardous research chemicals.[2][3]

Body PartPPE RecommendationRationale
Eyes and Face Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles. A face shield is crucial when there is a risk of explosion or significant splash hazard.[2][4]
Hands Double-gloving with nitrile glovesNitrile gloves offer good short-term protection against a broad range of chemicals.[2] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Flame-resistant lab coatProtects against splashes and minimizes skin contact.[4]
Feet Closed-toe shoesPrevents exposure from spills and dropped objects.[2]
Respiratory N95 respirator or higherRecommended when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.[5]

Step-by-Step PPE Protocol

Donning (Putting On) PPE

A systematic approach to donning PPE ensures complete and proper protection before handling the compound.

Donning_Protocol Start Start: Prepare for Work LabCoat 1. Don Flame-Resistant Lab Coat Start->LabCoat Gloves1 2. Don First Pair of Nitrile Gloves LabCoat->Gloves1 Respirator 3. Don N95 Respirator (If required) Gloves1->Respirator Goggles 4. Don Chemical Splash Goggles Respirator->Goggles FaceShield 5. Don Face Shield Goggles->FaceShield Gloves2 6. Don Second Pair of Nitrile Gloves (over cuffs) FaceShield->Gloves2 End Ready to Handle Compound Gloves2->End

Caption: The sequential process for correctly donning PPE before handling the chemical.

  • Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.

  • First Pair of Gloves: Don a pair of nitrile gloves.

  • Respiratory Protection (if necessary): If handling the solid outside of a fume hood or if aerosolization is possible, don a fit-tested N95 respirator.

  • Eye Protection: Put on chemical splash goggles.

  • Face Protection: Wear a face shield over the goggles.[4]

  • Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[5]

Doffing (Taking Off) PPE

The doffing process is critical to prevent cross-contamination. The principle is to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the outside surface folded inward. Hang it in its designated storage area or dispose of it if grossly contaminated.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated lab coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. Otherwise, follow your institution's policy for laundering contaminated lab coats.

First Aid in Case of Exposure

In the event of an exposure, immediate action is crucial. The SDS for the hydrochloride salt provides the following guidance[1]:

  • Inhalation: If breathing is difficult, move the person to fresh air and provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Rinse mouth and get medical advice if you feel unwell.[6]

Conclusion

Handling novel compounds like this compound requires a diligent and informed approach to safety. By adhering to the precautionary principle and implementing a robust PPE protocol, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This guide provides a foundation for safe handling practices, which should be integrated into your institution's broader chemical hygiene plan.

References

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • PubChem. 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. [Link]

  • Chemdad. 7-benzyl-5,6,7,8-tetrahydro-3h-pyrido[3,4-d]pyrimidin-4-one hydrochloride. [Link]

  • PubMed. Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics. [Link]

  • PubMed. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. [Link]

  • WIPO Patentscope. WO/2022/166974 PYRIDOPYRIMIDINONE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF. [Link]

  • Google Patents. DE60304599D1 - PYRIDOPYRIMIDINONE DERIVATIVES, METHOD FOR THE PRODUCTION THEREOF AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Reactant of Route 2
Reactant of Route 2
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.